Trisodium phosphate
説明
特性
IUPAC Name |
trisodium;phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Na.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFMWSXOAZQYPI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na3PO4, Na3O4P | |
| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | trisodium phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Trisodium_phosphate | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Sodium phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_phosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10101-89-0 (dodecahydrate), 7632-05-5 (Parent) | |
| Record name | Trisodium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007601549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, sodium salt (2:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2035223 | |
| Record name | Trisodium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.941 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White odourless crystals, granules or crystalline powder, Colorless to white solid; [ICSC] White odorless powder; [MSDSonline], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |
| Record name | Phosphoric acid, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | TRISODIUM PHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Trisodium phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7647 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Freely soluble in water. Insoluble in ethanol, Colorless or white crystals. When rapidly heated melts at about 75 °C. Does not lose the last mol of water even on moderate ignition. Specific gravity 1.6. Soluble in 3.5 parts water, 1 part boiling water; insol in alcohol. /Dodecahydrate/, 14.5 g/100 g water at 25 °C, 25.8 g sol in 100 g water at 20 °C, Qualitative solubility: soluble in water, Solubility in water, g/l at 20 °C: 121 (good) | |
| Record name | TRISODIUM PHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | TRISODIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.54 g/cu cm, Relative density (water = 1): 2.5 | |
| Record name | TRISODIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless crystals | |
CAS No. |
7601-54-9, 65185-91-3, 68130-75-6, 96337-98-3 | |
| Record name | Trisodium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007601549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, sodium salt (2:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, C14-18 and C16-18-unsatd. alkyl esters, sodium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisodium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, C14-18 and C16-18-unsatd. alkyl esters, sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trisodium trihydrogen bis(phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trisodium orthophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphoric acid, sodium salt (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PHOSPHATE, TRIBASIC, ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX01TZO3QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRISODIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1583 °C | |
| Record name | TRISODIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of Trisodium Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental characterization of trisodium phosphate (TSP). This compound, an inorganic compound with the formula Na₃PO₄, is a versatile substance utilized across various scientific and industrial sectors, including pharmaceutical development, where it serves as an excipient, buffering agent, and pH regulator.[1][2] This document details both its anhydrous and hydrated forms, offering quantitative data, experimental methodologies, and structural visualizations to support research and development activities.
Chemical and Physical Properties
This compound is a white, crystalline, or granular solid that is highly soluble in water, forming a strongly alkaline solution.[3] It is commercially available in several forms, most commonly as the anhydrous salt (Na₃PO₄) and the dodecahydrate (Na₃PO₄·12H₂O).[4] The distinct properties of these forms are critical for their application in specific experimental and formulation contexts.
Quantitative Data Summary
The key physical and chemical properties of anhydrous and dodecahydrate this compound are summarized in the tables below for easy comparison.
Table 1: General and Physical Properties
| Property | This compound (Anhydrous) | This compound (Dodecahydrate) |
| Molecular Formula | Na₃PO₄ | Na₃PO₄·12H₂O |
| Molar Mass | 163.94 g/mol | 380.12 g/mol |
| Appearance | White, granular or crystalline solid | White or colorless hexagonal crystals |
| Density | 2.536 g/cm³ (at 17.5 °C) | 1.62 g/cm³ (at 20 °C) |
| Melting Point | 1,583 °C | 73.4 °C (decomposes) |
| Boiling Point | Decomposes | Decomposes at 100 °C |
Sources:[3]
Table 2: Solubility and Solution Properties
| Property | Value / Description |
| Solubility in Water | Highly soluble. For anhydrous form: • 5.4 g/100 mL (0 °C) • 12 g/100 mL (20 °C) • 14.5 g/100 mL (25 °C) |
| Solubility in other Solvents | Insoluble in ethanol. |
| pH of Aqueous Solution | Strongly alkaline. For a 1% solution: • pH ≈ 11.5 - 12.5 |
Sources:
Chemical Structure and Reactions
This compound is an ionic salt formed from three sodium cations (Na⁺) and one phosphate anion (PO₄³⁻). The phosphate anion has a tetrahedral geometry with the phosphorus atom at the center and four oxygen atoms at the vertices. In the dodecahydrate form, twelve water molecules are incorporated into the crystalline structure.
Figure 1. Ionic structure of this compound.
Hydrolysis in Aqueous Solution
The strong alkalinity of this compound solutions is a result of the hydrolysis of the phosphate ion (PO₄³⁻), which is the conjugate base of the very weak acid, hydrogen phosphate (HPO₄²⁻). The phosphate ion reacts with water to produce hydroxide ions (OH⁻), thereby increasing the pH of the solution.
PO₄³⁻ + H₂O ⇌ HPO₄²⁻ + OH⁻
This equilibrium lies to the right, establishing a high concentration of hydroxide ions and a correspondingly high pH. This buffering capacity at high pH is a key property utilized in many scientific applications.
Figure 2. Hydrolysis of the phosphate ion in water.
Experimental Protocols
Accurate determination of the chemical and physical properties of this compound is essential for its effective use in research and drug development. The following sections provide detailed methodologies for key analytical procedures.
Protocol for Assay of this compound (Titrimetric Method)
This protocol is adapted from the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for determining the purity of this compound.
Principle: This method involves an acid-base titration. The sample is first dissolved and reacted with a known excess of strong acid. The solution is then back-titrated with a strong base using a pH meter to detect the two inflection points corresponding to the neutralization of the excess acid and the conversion of H₂PO₄⁻ to HPO₄²⁻.
Apparatus and Reagents:
-
400-mL beaker
-
pH meter with electrodes
-
Magnetic stirrer and stir bar
-
System for bubbling carbon dioxide-free air
-
1 N Hydrochloric acid (HCl), standardized
-
1 N Sodium hydroxide (NaOH), standardized
-
Deionized water
Procedure:
-
Accurately weigh a quantity of the this compound sample equivalent to 5.5-6.0 g of anhydrous Na₃PO₄.
-
Transfer the sample to a 400-mL beaker and dissolve it in 40 mL of deionized water.
-
Add 100.0 mL of 1 N HCl to the solution.
-
To expel any dissolved carbon dioxide, pass a stream of CO₂-free air through the solution in fine bubbles for 30 minutes. Loosely cover the beaker to prevent loss by spraying.
-
Rinse the cover and sides of the beaker with a small amount of deionized water.
-
Immerse the electrodes of a calibrated pH meter in the solution and begin stirring.
-
Titrate the solution with 1 N NaOH until the first inflection point is reached, which occurs at approximately pH 4. Record the volume of 1 N HCl consumed to this point (Volume A).
-
Continue the titration with 1 N NaOH, ensuring the solution is protected from atmospheric CO₂, until the second inflection point is reached at approximately pH 8.8. Record the volume of 1 N NaOH consumed between the first and second inflection points (Volume B).
Calculation:
-
When Volume A is greater than or equal to 2 times Volume B, the purity is calculated based on Volume B. Each mL of 1 N NaOH (Volume B) is equivalent to 163.9 mg of Na₃PO₄.
-
When Volume A is less than 2 times Volume B, the purity is calculated based on the difference between the volumes. Each mL of (Volume A - Volume B) of 1 N NaOH is equivalent to 163.9 mg of Na₃PO₄.
Protocol for pH Measurement of a 1% Solution
This protocol provides a standardized method for determining the pH of a this compound solution, a critical parameter for its function as a buffering agent.
Principle: The pH of a prepared solution is measured directly using a calibrated pH meter.
Apparatus and Reagents:
-
Calibrated pH meter with a suitable electrode
-
Volumetric flasks and pipettes
-
Analytical balance
-
This compound sample
-
Deionized water
-
Standard pH buffers (e.g., pH 7.00, 10.01, 12.46) for calibration
Procedure:
-
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two, and preferably three, standard buffers that bracket the expected pH (around 12). For high pH measurements, buffers of pH 10.01 and 12.46 are recommended.
-
Solution Preparation: Accurately weigh 1.0 g of the this compound sample. Quantitatively transfer it to a 100-mL volumetric flask. Dissolve the solid in deionized water and fill the flask to the mark. Mix thoroughly to ensure a homogenous 1% (w/v) solution.
-
Measurement: Rinse the pH electrode with deionized water and then with a small portion of the 1% TSP solution. Immerse the electrode in the bulk of the TSP solution. Allow the reading to stabilize and then record the pH value.
Protocol for Melting Point Determination of this compound Dodecahydrate
This protocol describes a general method for determining the melting point of a crystalline solid, applicable to Na₃PO₄·12H₂O.
Principle: A small, packed sample of the crystalline solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed and recorded.
Apparatus and Reagents:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary melting point tubes (one end sealed)
-
This compound dodecahydrate sample, finely powdered and dry
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: If necessary, gently pulverize a small amount of the this compound dodecahydrate to a fine powder. Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Heating: Set the apparatus to heat at a medium rate until the temperature is about 15-20°C below the expected melting point (approx. 73°C).
-
Reduce the heating rate so that the temperature increases by no more than 1-2°C per minute as it approaches the melting point.
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid becomes visible. This is the start of the melting range.
-
Record the temperature at which the entire sample has completely turned into a transparent liquid. This is the end of the melting range.
-
-
Note on Decomposition: For hydrated salts like Na₃PO₄·12H₂O, the "melting" is often accompanied by the release of water of hydration (decomposition). Note any changes in appearance, such as the solid becoming wet or dissolving in its own water of hydration.
Applications in Research and Drug Development
This compound's strong alkalinity and buffering capacity make it a valuable tool in various laboratory and pharmaceutical contexts.
Use as a High-pH Buffering Agent
In biochemistry and molecular biology, maintaining a stable pH is crucial for enzyme activity, protein stability, and various assays. While phosphate buffers are commonly used in the physiological pH range of 5.8-8.0 (prepared with monobasic and dibasic phosphate salts), this compound is employed when a stable, high-pH environment (pH 11-12.5) is required.
Figure 3. Experimental workflow for preparing a high-pH buffer using this compound.
Role as a Pharmaceutical Excipient
In drug development, this compound is classified as "Generally Recognized As Safe" (GRAS) by the U.S. FDA and is used as an excipient in various pharmaceutical formulations. Its functions include:
-
pH Modifier: To maintain the pH of a formulation, ensuring the stability and solubility of the active pharmaceutical ingredient (API).
-
Emulsifier and Stabilizer: It helps to stabilize emulsions in liquid and semi-solid dosage forms.
-
Sequestrant: It can chelate metal ions that might otherwise catalyze the degradation of the API.
The selection of the appropriate grade (e.g., pharmaceutical grade) and form (anhydrous vs. hydrated) of this compound is critical to ensure the quality, safety, and efficacy of the final drug product.
References
Trisodium phosphate synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Trisodium Phosphate
Introduction
This compound (TSP), with the chemical formula Na₃PO₄, is an inorganic salt that exists in various hydrated forms, most commonly as the dodecahydrate (Na₃PO₄·12H₂O), as well as in an anhydrous form.[1][2] It is a white, granular or crystalline solid that is highly soluble in water, creating a strongly alkaline solution with a pH typically ranging from 11.5 to 12.5 for a 1% solution.[2][3][4] This high alkalinity makes TSP a powerful cleaning agent, degreaser, pH regulator, and emulsifier. Its applications are diverse, spanning industrial cleaning, water treatment, metal surface preparation, and as a food additive (E339iii). The synthesis and purification methods are critical in determining the final product's grade, purity, and suitability for these varied applications, from technical grade for cleaning to high-purity food grade.
Core Synthesis Methodologies
The commercial production of this compound is primarily achieved through the neutralization of phosphoric acid (H₃PO₄) with a sodium-based alkali. The process is typically conducted in two stages to ensure complete conversion and to manage the reaction economically, often using the less expensive soda ash (sodium carbonate, Na₂CO₃) for the initial neutralization step, followed by the stronger caustic soda (sodium hydroxide, NaOH) for the final conversion.
Two-Step Neutralization Process
The foundational method for TSP synthesis involves two sequential chemical reactions.
-
Formation of Disodium Hydrogen Phosphate: In the first step, phosphoric acid is reacted with sodium carbonate. The basicity of sodium carbonate is only sufficient to neutralize the acid to the stage of disodium hydrogen phosphate (Na₂HPO₄). This reaction is accompanied by the evolution of carbon dioxide gas.
-
Reaction: H₃PO₄ + Na₂CO₃ → Na₂HPO₄ + H₂O + CO₂
-
-
Conversion to this compound: The resulting disodium hydrogen phosphate is then treated with sodium hydroxide to complete the neutralization and form this compound.
-
Reaction: Na₂HPO₄ + NaOH → Na₃PO₄ + H₂O
-
Alternative starting materials can include mother liquors from the production of monosodium or disodium phosphates, which are then treated with caustic soda to produce TSP.
Process Variations
-
Hot Phosphoric Acid Method: This method involves the direct neutralization reaction between hot phosphoric acid and caustic soda. The resulting neutralized solution is then cooled, crystallized, centrifuged, and dried to obtain the final product.
-
Overall Reaction: H₃PO₄ + 3NaOH → Na₃PO₄ + 3H₂O
-
-
Extraction Phosphoric Acid Method: This industrial process begins by neutralizing phosphoric acid with soda ash at 90-100 °C until 50-70% of the acid is converted. This step also precipitates impurities like sodium fluorosilicate, which are then filtered off. The filtrate is further neutralized with soda ash to a slightly alkaline pH of 8.4-8.6 before sodium hydroxide is added to generate the final this compound.
Purification and Product Formulation
After the initial synthesis, several purification and formulation steps are required to obtain a stable, high-purity product in the desired physical form.
Crystallization
Crystallization is the primary method for purifying TSP and producing its hydrated forms, most commonly the dodecahydrate (Na₃PO₄·12H₂O).
-
Process: The hot, concentrated TSP solution is filtered to remove any insoluble matter. It is then cooled under controlled conditions to induce crystallization. The solution is often concentrated to a relative density of 1.24-1.26 before being cooled to a temperature range of 25-70 °C. The resulting crystals are separated from the remaining liquid (mother liquor) by centrifugation. The mother liquor can be recycled for use in subsequent batches.
-
Melt Crystallization: A novel approach involves melt crystallization, where a TSP solution is brought into contact with a surface maintained at a temperature below the solution's melting point, causing the formation of various crystalline hydrates.
Drying and Anhydrous Production
-
Conventional Drying: The separated crystals are dried to produce the final product.
-
Spray Drying: To produce anhydrous this compound directly, a purified solution of TSP is atomized into a spray dryer. The solution is heated to 85-95 °C, and then sprayed into a chamber with an inlet air temperature of 650-750 °C and an outlet temperature of 140-170 °C, using an atomization steam pressure of 0.15-0.3 MPa.
Advanced and High-Purity Methods
For applications requiring higher purity, such as food or pharmaceuticals, advanced purification techniques are employed. One patented method involves:
-
Dissolving industrial-grade TSP in high-purity water.
-
Adding an organic amine-modified starch chelating agent and an arsenic removing agent.
-
Stirring the mixture for 4-6 hours at room temperature.
-
Filtering to remove the agents and impurities.
-
Performing reduced pressure distillation on the filtrate at 40-60 °C.
-
Cooling to 0-10 °C for crystallization, followed by filtration and vacuum drying.
This process yields a product with a purity exceeding 99.0wt%, meeting food additive standards.
Formulation for Stability
A common issue with crystalline TSP is caking during storage. To produce a free-flowing, non-caking product, a small amount of sodium sulfate (0.25% to 0.80% by weight) can be added to the TSP solution before crystallization. This results in the co-crystallization of sodium sulfate with the this compound dodecahydrate, enhancing its stability under variable atmospheric conditions.
Data Presentation: Process Parameters and Specifications
Quantitative data from the described methods are summarized below for comparison.
Table 1: Synthesis and Crystallization Parameters
| Parameter | Value | Method/Stage | Reference |
|---|---|---|---|
| Reaction Temperature | 90-100 °C | Extraction Phosphoric Acid Method | |
| Intermediate pH | 8.4-8.6 | After soda ash neutralization | |
| Solution Relative Density | 1.24-1.26 | Before crystallization | |
| Crystallization Temperature | 25-70 °C | Cooling Crystallization | |
| High-Purity Distillation Temp. | 40-60 °C | Reduced Pressure Distillation |
| High-Purity Crystallization Temp. | 0-10 °C | High-Purity Method | |
Table 2: Spray Drying Parameters for Anhydrous TSP
| Parameter | Value | Reference |
|---|---|---|
| Solution Temperature | 85-95 °C | |
| Atomization Steam Pressure | 0.15-0.3 MPa | |
| Inlet Air Temperature | 650-750 °C |
| Outlet Air Temperature | 140-170 °C | |
Table 3: Product Purity and Specifications
| Parameter | Specification | Grade/Form | Reference |
|---|---|---|---|
| Assay (Na₃PO₄) | ≥ 97.0% (ignited basis) | Monohydrate | |
| Assay (Na₃PO₄) | ≥ 92.0% (ignited basis) | Dodecahydrate | |
| Assay (Na₃PO₄) | 97.0-103.0% (dried basis) | General | |
| Assay (Na₃PO₄) | > 99.0wt% | High-Purity (Food Grade) | |
| pH (1% solution) | 11.5-12.5 | General | |
| Heavy Metals | ≤ 20 µg/g (as Pb) | General | |
| Arsenic | ≤ 4.0 µg/g (as As₂O₃) | General | |
| Chloride | ≤ 0.071% | General |
| Sulfate | ≤ 0.058% | General | |
Experimental Protocols
Protocol 1: Laboratory Synthesis of this compound Dodecahydrate
-
Step 1: Disodium Phosphate Synthesis: Prepare a solution of sodium carbonate in water. Slowly add a stoichiometric amount of phosphoric acid while stirring. The reaction will effervesce as CO₂ is released. Control the addition rate to prevent excessive foaming.
-
Step 2: this compound Conversion: To the disodium phosphate solution from Step 1, add a stoichiometric amount of concentrated sodium hydroxide solution. Heat the mixture to ensure the reaction goes to completion.
-
Step 3: Purification and Crystallization: Filter the hot solution to remove any insoluble impurities. Concentrate the filtrate by boiling until the solution reaches a relative density of approximately 1.25.
-
Step 4: Crystal Formation: Allow the concentrated solution to cool slowly and undisturbed to a temperature between 25-30 °C. Crystals of this compound dodecahydrate will form.
-
Step 5: Isolation and Drying: Separate the crystals from the mother liquor using vacuum filtration or a centrifuge. Wash the crystals with a small amount of cold distilled water to remove residual mother liquor. Dry the crystals at a low temperature (e.g., in a desiccator or a low-temperature oven) to avoid loss of hydration water.
Protocol 2: Purity Analysis by Acid-Base Titration
-
Sample Preparation: Accurately weigh a sample of TSP (e.g., 2.5 g for anhydrous, 5 g for dodecahydrate) and dissolve it in deionized water. Transfer the solution to a 250 mL volumetric flask and dilute to the mark.
-
Titration Setup: Pipette a 25 mL aliquot of the sample solution into a beaker or conical flask. Place the electrodes of a calibrated pH meter into the solution.
-
First Endpoint: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 1 N HCl). Record the volume of HCl required to reach the first inflection point, which occurs at approximately pH 8.8. This corresponds to the conversion of PO₄³⁻ to HPO₄²⁻.
-
Second Endpoint: Continue the titration with the same HCl solution. Record the volume of titrant required to reach the second inflection point at approximately pH 4. This corresponds to the conversion of HPO₄²⁻ to H₂PO₄⁻.
-
Calculation: The purity of the this compound can be calculated based on the volume of titrant consumed between the two endpoints. Each mole of HCl in this range corresponds to one mole of Na₃PO₄.
Mandatory Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Two-step chemical reaction pathway for TSP synthesis.
Caption: Experimental workflow for TSP purity analysis via acid-base titration.
References
A Technical Guide to the Properties of Anhydrous and Dodecahydrate Trisodium Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the physicochemical properties of anhydrous trisodium phosphate (Na₃PO₄) and its dodecahydrate form (Na₃PO₄·12H₂O). The information herein is intended to support research, development, and quality control activities where the selection and characterization of the appropriate form of this compound are critical.
Core Physicochemical Properties: Anhydrous vs. Dodecahydrate
The primary distinction between the two forms is the presence of twelve molecules of water of hydration in the dodecahydrate form, which significantly influences its physical and chemical properties. A summary of these quantitative differences is presented below.
| Property | This compound, Anhydrous | This compound, Dodecahydrate |
| Chemical Formula | Na₃PO₄[1][2] | Na₃PO₄ · 12H₂O[2][3] |
| Molecular Weight | 163.94 g/mol [1] | 380.12 g/mol |
| Appearance | White, granular or crystalline solid | Colorless or white hexagonal crystals |
| Density | 2.536 g/cm³ (at 17.5 °C) | 1.62 g/cm³ (at 20 °C) |
| Melting Point | 1,583 °C | ~73.4 - 75 °C (decomposes, loses water of crystallization) |
| Solubility in Water | 12 g/100 mL (at 20 °C)14.5 g/100 mL (at 25 °C) | 28.3 g/100 mL (at 20 °C)14.5 g/100 mL (at 25 °C) |
| pH of Aqueous Solution | Strongly alkaline; a 1% solution has a pH of approximately 12 | Strongly alkaline; a 1% solution has a pH of approximately 11.5 - 12.5 |
| CAS Number | 7601-54-9 | 10101-89-0 |
Experimental Protocols
Accurate characterization of this compound is essential for its application in research and pharmaceutical development. The following are detailed methodologies for key analytical procedures.
Assay of this compound by Potentiometric Titration
This method determines the purity of this compound by titrating it with a strong acid and monitoring the pH to identify the equivalence points.
-
Principle: this compound is a tribasic salt that reacts with hydrochloric acid in a stepwise manner. The titration curve will show two inflection points, corresponding to the neutralization of the phosphate.
-
Apparatus:
-
400-mL beaker
-
pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
50-mL burette
-
Air supply free of carbon dioxide
-
-
Reagents:
-
1 N Hydrochloric Acid (HCl), standardized
-
1 N Sodium Hydroxide (NaOH), standardized
-
Deionized water
-
-
Procedure:
-
Accurately weigh a quantity of the this compound sample equivalent to approximately 5.5 g of the anhydrous form.
-
Transfer the sample to a 400-mL beaker and dissolve it in 40 mL of deionized water.
-
Add 100.0 mL of 1 N HCl to the beaker and stir until the sample is completely dissolved.
-
To expel any dissolved carbon dioxide, pass a stream of carbon dioxide-free air through the solution in fine bubbles for 30 minutes. Cover the beaker loosely to prevent loss of solution due to spraying.
-
Rinse the cover and the sides of the beaker with a small amount of deionized water.
-
Immerse the pH electrode in the solution and begin stirring.
-
Titrate the solution with 1 N NaOH. Record the volume of titrant and the corresponding pH values.
-
Continue the titration to identify the two inflection points, which occur at approximately pH 4 and pH 8.8.
-
Calculate the volume of 1 N HCl consumed (A) up to the first inflection point (pH 4) and the volume of 1 N NaOH consumed between the two inflection points (B).
-
-
Calculation:
-
If A is equal to or greater than 2B, each mL of the volume B of 1 N NaOH is equivalent to 163.9 mg of Na₃PO₄.
-
If A is less than 2B, each mL of the volume (A - B) of 1 N NaOH is equivalent to 163.9 mg of Na₃PO₄.
-
Determination of Water Content by Loss on Ignition
This gravimetric method is used to differentiate between the anhydrous and dodecahydrate forms by measuring the mass lost upon heating.
-
Principle: The water of hydration in this compound dodecahydrate is driven off by heating, and the resulting weight loss is measured. The anhydrous form will exhibit minimal loss on ignition.
-
Apparatus:
-
Porcelain or platinum crucible
-
Muffle furnace
-
Analytical balance
-
Desiccator
-
-
Procedure:
-
Heat a clean crucible in a muffle furnace at the specified temperature for 1 hour, cool it in a desiccator, and weigh it accurately.
-
Accurately weigh about 2-3 g of the this compound sample into the crucible.
-
For the dodecahydrate form, initially heat the sample at 120°C for 2 hours, then increase the temperature to 200°C and heat for 5 hours. The anhydrous form should be heated at 200°C for 5 hours.
-
Cool the crucible in a desiccator to room temperature and weigh it accurately.
-
Repeat the heating, cooling, and weighing steps until a constant weight is achieved.
-
-
Calculation:
-
Calculate the percentage loss on ignition using the formula: % Loss = [(Initial Sample Weight - Final Sample Weight) / Initial Sample Weight] x 100
-
Expected Results:
-
Anhydrous: Not more than 2.0% loss.
-
Dodecahydrate: Between 45.0% and 57.0% loss.
-
-
Identification Tests
These are qualitative tests to confirm the presence of sodium and phosphate ions.
-
Test for Sodium:
-
Dissolve a small amount of the sample in water.
-
Introduce the solution into a non-luminous flame using a clean platinum wire.
-
A persistent yellow color in the flame indicates the presence of sodium.
-
-
Test for Phosphate:
-
Dissolve approximately 0.1 g of the sample in 10 mL of water.
-
Acidify the solution with dilute nitric acid.
-
Add 5 mL of ammonium molybdate solution and warm the mixture.
-
The formation of a bright, canary-yellow precipitate confirms the presence of orthophosphate.
-
Visualized Workflows and Relationships
The following diagrams, rendered using Graphviz, illustrate key processes and relationships relevant to the analysis and understanding of this compound.
Caption: Experimental workflow for the characterization of this compound.
Caption: Hydration and dehydration relationship of this compound forms.
Caption: Simplified production process of this compound.
References
An In-Depth Technical Guide to the Mechanism of Action of Trisodium Phosphate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trisodium phosphate (TSP), an inorganic compound with the formula Na₃PO₄, serves a dual role in biological systems. Primarily recognized for its potent antimicrobial properties stemming from its high alkalinity, TSP also contributes to the cellular pool of inorganic phosphate (Pi), a critical signaling molecule. This guide elucidates the multifaceted mechanism of action of this compound, distinguishing between its direct, pH-mediated effects on microbial cell integrity and the nuanced, signaling-driven consequences of increased intracellular phosphate concentration in mammalian cells. We will explore its impact on key signaling pathways, provide quantitative data on its biological effects, and detail experimental protocols for its study.
Antimicrobial Mechanism of Action: A pH-Driven Disruption
The primary mechanism behind this compound's efficacy as an antimicrobial agent is its ability to create a highly alkaline environment. A 1% solution of TSP can reach a pH of 12, which is sufficient to saponify lipids and denature proteins.[1] This high pH disrupts the integrity of bacterial cell membranes, leading to the leakage of intracellular contents and ultimately, cell death.
This effect is particularly pronounced in Gram-negative bacteria, which possess a thin peptidoglycan layer that is more susceptible to alkaline-induced damage.[1] Studies have demonstrated that the antimicrobial activity of TSP is directly correlated with its concentration and the resulting pH of the solution. When TSP solutions are neutralized to pH 7.0, their bactericidal effects are lost, confirming the central role of alkalinity.[1]
Experimental Protocol: Assessing Antimicrobial Efficacy of this compound
This protocol details a method for quantifying the antimicrobial effect of TSP on a bacterial culture, such as Salmonella enterica.
1. Bacterial Culture Preparation:
-
Inoculate a single colony of Salmonella enterica into Tryptic Soy Broth (TSB).
-
Incubate at 37°C with agitation until the culture reaches the stationary phase.
-
Harvest cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a desired cell density (e.g., 10⁸ CFU/mL).
2. Treatment with this compound:
-
Prepare TSP solutions of varying concentrations (e.g., 1.5%, 2.0%, 2.5% w/v) in TSB.
-
As a control, prepare a TSP solution and adjust its pH to 7.0 using HCl.
-
Also prepare TSB solutions with pH adjusted to match the alkaline TSP solutions using NaOH.
-
Add the bacterial suspension to the treatment and control solutions and incubate at room temperature with agitation.
3. Viability Assessment (Colony Forming Unit Assay):
-
At specified time points (e.g., 0, 15, 30, 60 minutes), withdraw aliquots from each treatment and control group.
-
Perform serial dilutions in PBS.
-
Plate the dilutions onto Tryptic Soy Agar (TSA) plates.
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies to determine the concentration of viable bacteria (CFU/mL).
4. Data Analysis:
-
Calculate the log reduction in CFU/mL for each treatment compared to the initial count.
-
The D-value, which is the time required to achieve a 1-log reduction in the bacterial population, can be calculated to quantify the efficacy of the treatment.
Quantitative Data: Antimicrobial Efficacy of this compound
The following tables summarize the dose-dependent effect of this compound on the viability of Salmonella enterica serovar Enteritidis and its comparative efficacy against various pathogenic bacteria.
| TSP Concentration (% w/v) | pH of Solution | D-value (minutes) |
| 1.5 | 10.0 | 36.90 |
| 2.0 | 10.5 | 15.17 |
| 2.5 | 11.0 | 6.27 |
| Table 1: Dose-dependent effect of this compound on the viability of S. enterica serovar Enteritidis. The D-value represents the time required to achieve a 90% reduction in the bacterial population. Data sourced from Sampathkumar et al., 2003.[1] |
| Microbial Group | Antimicrobial Agent | Average Reduction (log CFU/g) |
| Gram-positive bacteria | 12% this compound (TSP) | 0.87 |
| Gram-negative bacteria | 12% this compound (TSP) | 1.28 |
| Table 2: Average microbial reductions on poultry skin after treatment with 12% this compound. Data sourced from del Río et al., 2007. |
Inorganic Phosphate as a Signaling Molecule in Mammalian Cells
In biological systems, this compound dissociates, contributing to the intracellular pool of inorganic phosphate (Pi). Pi is not merely a metabolite or a structural component of biomolecules; it is also a critical signaling molecule that can modulate a variety of cellular processes, including proliferation, differentiation, and apoptosis. The cellular response to elevated Pi is often dose-dependent and cell-type specific.
The PHO Signaling Pathway
The Phosphate-responsive (PHO) pathway is a well-characterized signaling cascade in yeast that governs the expression of genes involved in phosphate acquisition and metabolism. While not identical, analogous mechanisms for sensing and responding to phosphate levels exist in mammalian cells.
Under high phosphate conditions, the cyclin-dependent kinase (CDK) complex Pho80-Pho85 phosphorylates the transcription factor Pho4. This phosphorylation event leads to the export of Pho4 from the nucleus, thereby repressing the transcription of PHO target genes. Conversely, under low phosphate conditions, the CDK inhibitor Pho81 becomes active and inhibits the Pho80-Pho85 complex. This allows for the dephosphorylation and nuclear localization of Pho4, leading to the activation of PHO gene expression.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is a central signaling module that transduces extracellular signals to the nucleus to regulate gene expression and cellular processes like proliferation and differentiation. Elevated inorganic phosphate can modulate this pathway, although the effects can be context-dependent.
The pathway is initiated by the activation of a receptor tyrosine kinase (RTK) at the cell surface, which leads to the activation of the small GTPase, Ras. Activated Ras then recruits and activates Raf (a MAPKKK), which in turn phosphorylates and activates MEK (a MAPKK). Finally, MEK phosphorylates and activates ERK (a MAPK), which can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, survival, and metabolism. Similar to the MAPK/ERK pathway, this cascade is often initiated by growth factor signaling.
Upon activation by an RTK, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and PDK1. This co-localization at the plasma membrane facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, including the TSC complex, which leads to the activation of mTORC1 and subsequent promotion of protein synthesis and cell growth.
Experimental Protocols for Studying Phosphate Signaling
Protocol 1: Treatment of Mammalian Cells with High Phosphate for Western Blot Analysis
This protocol describes the treatment of a mammalian cell line, such as HEK293, with elevated levels of inorganic phosphate, followed by lysate preparation for western blot analysis of phosphorylated signaling proteins (e.g., p-ERK).
1. Cell Culture and Plating:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
2. High Phosphate Treatment:
-
Prepare a sterile stock solution of 1 M sodium phosphate (a mixture of NaH₂PO₄ and Na₂HPO₄ to achieve a physiological pH of 7.4).
-
When cells reach the desired confluency, replace the culture medium with fresh medium containing different final concentrations of inorganic phosphate (e.g., 5 mM, 10 mM, 20 mM). Include an untreated control.
-
Incubate the cells for the desired treatment time (e.g., 15 minutes, 30 minutes, 1 hour).
3. Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
4. Western Blot Analysis of ERK Phosphorylation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Protocol 2: Cell Viability Assessment using the MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-dependent effect of this compound on the viability of a mammalian cell line.
1. Cell Plating:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. This compound Treatment:
-
Prepare a range of concentrations of a sterile this compound solution in culture medium.
-
Replace the medium in the wells with the medium containing the different TSP concentrations. Include wells with medium only as a blank and wells with untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours.
3. MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Express the viability of the treated cells as a percentage of the viability of the untreated control cells.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
Quantitative Data: Phosphoproteomic Changes Induced by High Phosphate
The following table presents a selection of proteins with altered phosphorylation status in HEK293 cells treated with 10 mM inorganic phosphate compared to a 1 mM control. This data provides insight into the specific molecular events triggered by elevated phosphate levels.
| Protein | Gene ID | Phosphorylation Fold Change (10mM vs 1mM Pi) |
| Alpha-2-HS-glycoprotein | AHSG | 2.46 |
| Ankyrin repeat and LEM domain-containing protein 2 | ANKLE2 | 1.74 |
| Coiled-coil domain-containing protein 14 | CCDC14 | 1.66 |
| Interferon regulatory factor 2-binding protein 2 | IRF2BP2 | 1.63 |
| Cyclin-dependent kinase 13 | CDK13 | 1.60 |
| Table 3: Selected proteins with increased phosphorylation in HEK293 cells treated with high inorganic phosphate. Data adapted from He et al., 2022. |
Conclusion
The mechanism of action of this compound in biological systems is twofold. Its potent antimicrobial activity is a direct consequence of the high alkalinity it generates, leading to the disruption of microbial cell membranes. In mammalian systems, its primary role is to contribute to the intracellular pool of inorganic phosphate. As a signaling molecule, elevated inorganic phosphate can modulate key cellular pathways such as the MAPK/ERK and PI3K/Akt/mTOR cascades, influencing cell fate decisions. Understanding these distinct yet interconnected mechanisms is crucial for researchers and professionals in drug development, as it provides a framework for both harnessing the antimicrobial properties of TSP and for comprehending the broader physiological and pathological implications of altered phosphate homeostasis. The experimental protocols and quantitative data provided in this guide offer a practical foundation for further investigation into the complex biological roles of this compound.
References
A Comprehensive Technical Guide to the Utilization of Trisodium Phosphate in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the multifaceted role of trisodium phosphate (TSP) in a variety of biochemical assays. From its fundamental properties as an alkaline buffer to its specific applications in cell lysis, protein dephosphorylation, and nucleic acid manipulation, this document provides a comprehensive literature review, detailed experimental protocols, and quantitative data to inform and guide laboratory practices.
Introduction to this compound (TSP)
This compound, with the chemical formula Na₃PO₄, is a versatile inorganic salt widely employed in biochemical research.[1] Its key characteristic is its strong alkalinity in aqueous solutions, with a 1% solution exhibiting a pH of approximately 12.[1] This property makes it a powerful tool for creating highly alkaline environments, which can be advantageous in specific experimental contexts. However, this high pH also necessitates careful consideration to avoid protein denaturation and other undesirable effects. TSP is available in anhydrous and various hydrated forms, with the dodecahydrate (Na₃PO₄·12H₂O) being common in laboratory settings.[1]
Core Applications of this compound in Biochemical Assays
This compound finds utility in a range of biochemical applications, primarily leveraging its alkaline nature and phosphate composition.
Cell Lysis Buffers
The strong basicity of TSP can be harnessed to disrupt cell membranes and facilitate the release of intracellular contents. While not as common as detergent-based lysis buffers like RIPA, TSP-based buffers can be effective for specific applications, particularly when a highly alkaline environment is required to denature proteins or inhibit certain enzymatic activities.
Protein Dephosphorylation Assays
In the study of protein phosphorylation, TSP's high pH is instrumental in creating conditions that favor the removal of phosphate groups from proteins. This is particularly relevant in preparing samples for techniques like mass spectrometry, where dephosphorylation can aid in peptide identification. Furthermore, TSP can be a component of buffers used in assays involving alkaline phosphatases.
Nucleic Acid Precipitation and Purification
This compound can be used in protocols for the precipitation and purification of nucleic acids. The salt and pH conditions created by TSP can influence the solubility of DNA and RNA, aiding in their separation from other cellular components. For instance, it is a component of the DNA wash solution in the TRI Reagent protocol for DNA and protein isolation.[2]
Quantitative Data on this compound in Biochemical Assays
The concentration of this compound is a critical parameter that can significantly impact the outcome of a biochemical assay. The following tables summarize available quantitative data on the effects of TSP in various applications.
Table 1: this compound in Cell Lysis
| Application | TSP Concentration | Cell/Tissue Type | Key Findings | Reference |
| General Cell Lysis | Not specified in high-level protocols | Adherent and suspension cells | Often used in combination with other detergents and salts in lysis buffers to maintain a high pH. | [3] |
| Enhanced Bacterial Lysis | 0.1% - 1.0% (wt/vol) | E. coli, Salmonella Enteritidis, Pseudomonas sp., L. monocytogenes, B. thermosphacta | A two-step process involving plasmolysis with NaCl followed by deplasmolysis with TSP enhanced its efficacy against spoilage and pathogenic bacteria. |
Table 2: this compound in Enzyme Assays
| Enzyme Assay | TSP Concentration | Substrate | Effect on Enzyme Activity | Reference |
| Alkaline Phosphatase | Not specified in direct assays | p-Nitrophenyl Phosphate (pNPP) | Inorganic phosphate, the product of TSP hydrolysis, is a known competitive inhibitor of alkaline phosphatase. | |
| Kinase Assays | Not specified | Various | The high phosphate concentration can interfere with kinase activity assays, which involve the transfer of phosphate groups. |
Table 3: this compound in Nucleic Acid Purification
| Application | TSP Concentration | Key Role | Protocol | Reference |
| DNA Wash Solution | 0.1 M | Component of the wash buffer to remove impurities from the DNA pellet. | TRI Reagent DNA/Protein Isolation Protocol |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Preparation of a this compound-Based Cell Lysis Buffer
This protocol describes the preparation of a basic alkaline lysis buffer. The optimal concentration of TSP may need to be determined empirically for different cell types.
Materials:
-
This compound, dodecahydrate (Na₃PO₄·12H₂O)
-
Deionized water
-
pH meter
Procedure:
-
To prepare a 100 mM TSP solution, dissolve 3.80 g of this compound dodecahydrate in 90 mL of deionized water.
-
Adjust the volume to 100 mL with deionized water.
-
The pH of this solution will be highly alkaline. If a specific lower pH is required, it can be adjusted with a strong acid like HCl, though this will convert the this compound to disodium or monosodium phosphate.
Protocol for Protein Dephosphorylation using a TSP-based Buffer
This protocol is designed for the non-specific dephosphorylation of proteins, for example, prior to mass spectrometry analysis.
Materials:
-
Protein sample
-
This compound buffer (100 mM, pH ~12)
-
Incubator or water bath
Procedure:
-
To your protein sample, add an equal volume of 100 mM this compound buffer.
-
Incubate the mixture at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the protein and the extent of phosphorylation.
-
Immediately process the sample for downstream applications, such as buffer exchange or direct analysis, to avoid potential protein degradation at high pH.
Protocol for Nucleic Acid Precipitation using a TSP-containing Solution
This protocol is adapted from the TRI Reagent DNA isolation procedure and describes the DNA wash step.
Materials:
-
DNA pellet
-
DNA wash solution (0.1 M trisodium citrate in 10% ethanol)
-
75% ethanol
-
Centrifuge
Procedure:
-
After precipitating the DNA and removing the supernatant, add 1 mL of the DNA wash solution (0.1 M trisodium citrate in 10% ethanol) per 1 mL of the initial TRI Reagent used.
-
Incubate the DNA pellet in the wash solution for 30 minutes at room temperature with periodic mixing.
-
Centrifuge at 2,000 x g for 5 minutes at 4-25°C.
-
Remove the supernatant and wash the pellet with 1.5-2 mL of 75% ethanol.
-
Centrifuge at 2,000 x g for 5 minutes at 4-25°C and remove the ethanol wash.
-
Air-dry the DNA pellet before resuspension.
Visualizing Workflows with Graphviz
The following diagrams, generated using the DOT language, illustrate common biochemical workflows where this compound can be utilized.
Considerations and Limitations
While a useful reagent, the strong alkalinity of this compound presents several limitations that researchers must consider:
-
Protein Denaturation: The high pH can denature proteins, leading to a loss of function. This makes TSP unsuitable for assays where protein activity must be preserved.
-
Enzyme Inhibition: As a source of phosphate ions, TSP can act as a competitive inhibitor for enzymes like alkaline phosphatase. It can also interfere with kinase assays.
-
Safety Precautions: this compound is a caustic substance and should be handled with appropriate personal protective equipment, including gloves and eye protection.
Conclusion
This compound is a valuable and cost-effective reagent in the biochemist's toolkit. Its strong alkalinity can be effectively utilized for cell lysis and protein dephosphorylation under specific conditions. Furthermore, it serves as a component in established protocols for nucleic acid purification. A thorough understanding of its chemical properties, combined with careful optimization of its concentration and application, is crucial for its successful and reproducible use in biochemical assays. This guide provides a foundational resource for researchers seeking to leverage the unique characteristics of this compound in their experimental designs.
References
Trisodium Phosphate as a Nutritional Supplement for Exercise Performance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trisodium phosphate (TSP), a readily available sodium phosphate salt, has been investigated for its potential ergogenic effects on exercise performance. This technical guide provides a comprehensive overview of the existing scientific literature on TSP supplementation for enhancing athletic capabilities. It delves into the proposed physiological mechanisms, summarizes quantitative data from key clinical trials, details common experimental protocols, and visualizes the underlying biochemical pathways. The evidence suggests that phosphate loading, including with TSP, may offer benefits in specific exercise contexts, primarily through mechanisms related to oxygen delivery, energy metabolism, and buffering capacity. However, the ergogenic effects of TSP are not universally reported, indicating that factors such as dosing, supplementation duration, and individual athlete characteristics may influence outcomes. This document aims to be a valuable resource for researchers and professionals in the fields of sports science and pharmaceutical development who are interested in the ergogenic potential of phosphate compounds.
Introduction
The quest for legal and effective nutritional supplements to enhance exercise performance is a continuous endeavor in sports science. Among the various compounds investigated, inorganic phosphate has garnered attention for its fundamental role in cellular energy metabolism and oxygen transport. This compound (Na₃PO₄) is one of the phosphate salts that has been utilized in research to induce a state of "phosphate loading." The primary hypothesis is that increasing the extracellular and intracellular phosphate concentration can positively impact several physiological processes crucial for athletic performance. This guide will explore the scientific rationale and evidence base for the use of this compound as an ergogenic aid.
Proposed Physiological Mechanisms of Action
Several key mechanisms have been proposed to explain the potential ergogenic effects of this compound supplementation. These are not mutually exclusive and may act in concert to improve exercise performance.
Enhanced Oxygen Unloading to Tissues
One of the most cited mechanisms is the role of phosphate in modulating the oxygen-carrying capacity of hemoglobin. Increased plasma phosphate levels are thought to stimulate glycolysis within red blood cells, leading to an accumulation of 2,3-diphosphoglycerate (2,3-DPG).[1][2] 2,3-DPG binds to deoxyhemoglobin, reducing its affinity for oxygen and causing a rightward shift in the oxygen-hemoglobin dissociation curve. This facilitates the unloading of oxygen to the working muscles during exercise.[1]
Increased ATP and Phosphocreatine Resynthesis
Inorganic phosphate is a crucial substrate for both glycolysis and oxidative phosphorylation, the primary pathways for adenosine triphosphate (ATP) production.[3] During intense exercise, the demand for ATP is high, and its regeneration relies on the availability of phosphate. Supplementation with this compound may increase the intramuscular pool of inorganic phosphate, thereby enhancing the rate of ATP and phosphocreatine (PCr) resynthesis.[3] This could delay the onset of fatigue and improve performance in high-intensity activities.
Improved Myocardial Efficiency
Phosphate loading has been suggested to improve the contractility and efficiency of the heart muscle. This is thought to be due to increased availability of intracellular phosphate within cardiomyocytes, leading to enhanced ATP synthesis and improved myocardial function. An increase in stroke volume and cardiac output would allow for greater oxygen delivery to the exercising muscles.
Enhanced Buffering Capacity
During high-intensity exercise, the accumulation of hydrogen ions (H+) leads to a decrease in intramuscular pH (acidosis), which can impair muscle function and contribute to fatigue. Phosphate can act as an intracellular buffer, helping to mitigate the drop in pH. By accepting H+ ions, the phosphate buffering system can help maintain a more favorable intracellular environment for muscle contraction.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative findings from key studies investigating the effects of this compound and other sodium phosphate salts on exercise performance.
Table 1: Effects of Sodium Phosphate Supplementation on Aerobic Capacity (VO2max)
| Study | Participant Group | Dosing Regimen | Duration | Change in VO2max |
| Kreider et al. (1990) | Well-trained distance runners | 4 g/day sodium phosphate | 3 days | +9% |
| Czuba et al. (2009) | Well-trained off-road cyclists | 50 mg/kg FFM/day this compound | 6 days | +5.3% |
| Brewer et al. (2014) | Trained male cyclists | 50 mg/kg FFM/day tribasic sodium phosphate | 6 days (repeated) | +3.5-4.3% (first phase), +7.1-7.7% (second phase) |
Table 2: Effects of Sodium Phosphate Supplementation on Power Output and Time Trial Performance
| Study | Participant Group | Dosing Regimen | Duration | Performance Outcome | Change |
| Kreider et al. (1992) | Trained cyclists and triathletes | 4 g/day tribasic sodium phosphate | 5 days | Mean power output (40k time trial) | +17% |
| Kreider et al. (1992) | Trained cyclists and triathletes | 4 g/day tribasic sodium phosphate | 5 days | 40k time trial performance | -8% (improved time) |
| Buck et al. (2014) | Trained male cyclists | 50 mg/kg FFM/day sodium phosphate | 6 days | Repeated sprint work | +4.6% (Day 1), +4.6% (Day 4) |
| Buck et al. (2014) | Trained male cyclists | 50 mg/kg FFM/day sodium phosphate | 6 days | 5-min time trial mean power | +6.4% (Day 1), +5.1% (Day 4) |
| Buck et al. (2014) | Female cyclists | 25, 50, or 75 mg/kg FFM/day this compound dodecahydrate | 6 days | 500 kJ time trial performance | No significant difference |
Experimental Protocols
The methodologies employed in studies investigating this compound supplementation generally follow a randomized, double-blind, placebo-controlled crossover design.
Participant Selection
Participants are typically well-trained male athletes (e.g., cyclists, runners) to ensure a high level of performance and homogeneity within the study group. Baseline characteristics such as age, body mass, fat-free mass (FFM), and maximal oxygen uptake (VO2max) are recorded.
Supplementation Protocol
-
Dosage: A common dosing strategy is 50 mg of this compound per kilogram of fat-free mass per day (mg/kg FFM/day). Another frequently used absolute dose is 4 grams per day.
-
Administration: The daily dose is typically divided into four equal portions and consumed at regular intervals throughout the day to maintain elevated plasma phosphate levels.
-
Duration: The supplementation period, often referred to as the "loading phase," generally lasts for 3 to 6 days.
-
Placebo: The placebo is an inert substance, such as glucose or cellulose, administered in identical capsules or dissolved in a beverage to match the appearance and taste of the this compound supplement.
-
Washout Period: In crossover designs, a washout period of at least 14 to 21 days is implemented between supplementation phases to allow physiological parameters to return to baseline.
Exercise Testing
-
Incremental Exercise Test to Exhaustion: This test is commonly used to determine VO2max and anaerobic threshold. Participants exercise on a cycle ergometer or treadmill with the workload progressively increasing until volitional exhaustion.
-
Time Trials: To assess endurance performance, participants complete a set distance or amount of work as quickly as possible. Power output, heart rate, and time to completion are recorded.
-
Repeated Sprint Tests: To evaluate anaerobic capacity and recovery, participants perform multiple short, maximal sprints with short recovery periods in between.
Biochemical Analyses
Blood samples are typically collected before and after the supplementation period and at various time points during exercise testing. Key biochemical markers analyzed include:
-
Serum inorganic phosphate
-
Erythrocyte 2,3-diphosphoglycerate (2,3-DPG)
-
Blood lactate concentration
-
Acid-base balance (pH, bicarbonate)
Visualization of Signaling Pathways and Workflows
Signaling Pathways
References
- 1. Effects of Short-Term Phosphate Loading on Aerobic Capacity under Acute Hypoxia in Cyclists: A Randomized, Placebo-Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Sodium Citrate, Phosphates, and Carnitine on Sports Performance: A Systematic Review | KOSALB International Journal of Human Movements Science [kosalbjournal.com]
- 3. rocque.co [rocque.co]
A Technical Guide on the Role of Phosphate in the Krebs Cycle and Related Mitochondrial Functions
Abstract: This technical guide addresses the posited role of trisodium phosphate (TSP) in the Krebs cycle. Based on a thorough review of existing biochemical literature, this document clarifies that this compound does not have a direct, recognized role as a substrate, cofactor, or regulator within the enzymatic reactions of the Krebs (citric acid) cycle. Its properties, particularly its high alkalinity, are incompatible with the near-neutral pH required for mitochondrial enzyme function. This guide pivots to the established, crucial roles of inorganic phosphate (Pi) and phosphate-containing molecules like adenosine triphosphate (ATP) in the regulation of the cycle and in the coupled process of oxidative phosphorylation. Furthermore, it explores the indirect effects of exogenously applied this compound on mitochondrial energy metabolism as reported in specific agronomical studies, providing a comprehensive perspective for researchers in the field.
Introduction: this compound and the Krebs Cycle - A Clarification
The Krebs cycle, or citric acid cycle, is a central metabolic pathway occurring in the mitochondrial matrix. It is responsible for the oxidation of acetyl-CoA into carbon dioxide, generating NADH and FADH₂, which are essential electron carriers for the production of ATP through oxidative phosphorylation[1][2][3].
A direct query into the role of this compound (Na₃PO₄) within this cycle reveals no established function in the core biochemical pathway. This compound is a strong alkaline salt that produces a pH of approximately 11.5-12.5 in a 1% solution[4][5]. The enzymes of the Krebs cycle, like most physiological enzymes, operate within a narrow pH range, typically around 7.4-8.0. The introduction of TSP would drastically increase the pH of the mitochondrial matrix, leading to the denaturation of critical enzymes and the cessation of the cycle.
Therefore, the focus of this guide is to address the likely intended query: the role of phosphate in its physiologically relevant forms (inorganic phosphate, ATP, ADP) in and around the Krebs cycle.
The Indispensable Role of Inorganic Phosphate (Pi) in Mitochondrial Respiration
While this compound is not a direct participant, inorganic phosphate (Pi) is fundamental to the processes powered by the Krebs cycle.
-
ATP Synthesis: The primary output of the Krebs cycle (NADH, FADH₂) fuels the electron transport chain (ETC). The ETC creates a proton gradient across the inner mitochondrial membrane, and the energy stored in this gradient is used by ATP synthase to phosphorylate ADP, producing ATP. This reaction directly consumes inorganic phosphate: ADP + Pi + H⁺ → ATP + H₂O
-
Metabolite Transport: Inorganic phosphate is crucial for transporting Krebs cycle intermediates and other necessary molecules across the inner mitochondrial membrane. The phosphate carrier (PiC) transports Pi into the matrix in exchange for hydroxyl ions or in symport with protons, driven by the proton motive force. This influx of Pi is essential not only for ATP synthesis but also for the transport of dicarboxylates and tricarboxylates that are intermediates in the cycle.
-
Regulation via Energy Charge: The Krebs cycle is exquisitely sensitive to the energy state of the cell, often expressed as the ATP/ADP ratio. High levels of ATP allosterically inhibit key enzymes in the cycle, including citrate synthase and isocitrate dehydrogenase. Conversely, high levels of ADP, signifying a need for energy, activate isocitrate dehydrogenase. This regulation ensures that the rate of the Krebs cycle is matched to the cell's demand for ATP, a process intrinsically linked to the availability of inorganic phosphate.
Indirect Effects of Exogenous this compound on Metabolism
While lacking a direct role, studies on post-harvest fruit preservation have shown that external application of this compound can indirectly influence mitochondrial metabolism. These effects are likely related to its properties as a food preservative and its influence on cellular ion and energy balance, rather than a specific interaction with Krebs cycle enzymes.
In studies on apples and jujube fruit, TSP treatment was found to:
-
Inhibit the respiration rate.
-
Enhance the activity of mitochondrial enzymes like succinate dehydrogenase and cytochrome C oxidase in some contexts.
-
Delay the decline of ATP and ADP content, thereby maintaining a higher energy charge.
-
Suppress sucrose metabolism enzymes, which would alter the flow of substrates into glycolysis and subsequently the Krebs cycle.
These findings suggest that TSP may act as a chemical stressor or signaling molecule on the cell surface or within the cytoplasm, leading to downstream effects on mitochondrial function. The impact of the sodium (Na⁺) component cannot be discounted, as high concentrations of Na⁺ have been shown to decrease State 3 respiration in isolated mitochondria.
The following table summarizes the reported effects of exogenous this compound treatment on metabolic parameters in fruit preservation studies.
| Parameter Measured | Organism | TSP Concentration | Observed Effect | Reference |
| Respiration Rate | Jujube Fruit | 0.5 g L⁻¹ | Inhibited | |
| Respiration Intensity | Apple Fruit | 0.5 mg mL⁻¹ | Inhibited | |
| ATP Content | Apple Fruit | 0.5 mg mL⁻¹ | Decline was delayed | |
| ADP Content | Apple Fruit | 0.5 mg mL⁻¹ | Decline was delayed | |
| Succinate Dehydrogenase Activity | Apple Fruit | 0.5 mg mL⁻¹ | Enhanced | |
| Cytochrome C Oxidase Activity | Apple Fruit | 0.5 mg mL⁻¹ | Enhanced | |
| Sucrose Metabolism Enzymes | Jujube Fruit | 0.5 g L⁻¹ | Activities were reduced |
Experimental Protocols
To investigate the effects of a compound like this compound on mitochondrial function, a standard experimental approach involves measuring oxygen consumption in isolated mitochondria.
Objective: To determine the effect of a test compound (e.g., TSP) on the rate of oxygen consumption by isolated mitochondria using a Clark-type oxygen electrode.
Materials:
-
Isolated mitochondria from a relevant tissue source (e.g., rat liver).
-
Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4.
-
Substrates: Pyruvate (10 mM), Malate (5 mM), Succinate (10 mM).
-
ADP solution (100 mM).
-
Test Compound: this compound solution, pH adjusted to 7.4 to avoid pH artifacts.
-
Inhibitors: Rotenone (inhibits Complex I), Antimycin A (inhibits Complex III), KCN (inhibits Complex IV).
-
Clark-type oxygen electrode system calibrated to 21% O₂.
Procedure:
-
Calibration: Calibrate the oxygen electrode chamber according to the manufacturer's instructions.
-
Chamber Setup: Add 1 mL of pre-warmed (30°C) Respiration Buffer to the chamber.
-
Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL protein) to the chamber and allow the signal to stabilize. This measures the basal State 1 respiration.
-
Substrate Addition (State 2): Add substrates (e.g., 5 µL pyruvate and 5 µL malate) to initiate substrate-dependent respiration.
-
State 3 Respiration: Add a limiting amount of ADP (e.g., 2 µL, final concentration 200 µM) to stimulate ATP synthesis. The rapid increase in oxygen consumption is State 3 respiration.
-
State 4 Respiration: Once all the added ADP is phosphorylated to ATP, the respiration rate will slow down to State 4 (resting state).
-
Compound Addition: Add the pH-neutralized TSP solution at the desired concentration during State 4 respiration and observe any changes in the oxygen consumption rate.
-
Controls: Run parallel experiments with the vehicle (solvent for TSP) alone to control for any effects of the solvent.
-
Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) as a measure of mitochondrial coupling and integrity. Compare the RCR and state-specific respiration rates between control and TSP-treated mitochondria.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key metabolic pathways and logical relationships discussed in this guide.
Caption: Allosteric regulation of the Krebs Cycle by cellular energy state.
Caption: Proposed indirect effects of TSP on cellular and mitochondrial metabolism.
Conclusion
References
An In-depth Technical Guide to the Alkalinity of Trisodium Phosphate Solutions
For Researchers, Scientists, and Drug Development Professionals
Trisodium phosphate (TSP), with the chemical formula Na₃PO₄, is an inorganic salt that is highly soluble in water, creating a strongly alkaline solution.[1][2] This property makes it a versatile compound in various industrial and laboratory applications, including as a cleaning agent, buffering agent, and in certain pharmaceutical formulations.[3][4][5] Understanding the principles behind the alkalinity of TSP solutions is crucial for its effective and safe use in research, development, and manufacturing.
The Chemical Basis of this compound Alkalinity
The high alkalinity of a this compound solution is a result of the hydrolysis of the phosphate ion (PO₄³⁻). This compound is the salt of a strong base (sodium hydroxide, NaOH) and a weak acid (phosphoric acid, H₃PO₄). When dissolved in water, it dissociates completely into three sodium ions (Na⁺) and one phosphate ion (PO₄³⁻). The phosphate ion then reacts with water in a hydrolysis reaction, accepting a proton (H⁺) from a water molecule. This process generates hydroxide ions (OH⁻), which in turn increases the pH of the solution, making it alkaline.
The primary hydrolysis reaction is as follows:
PO₄³⁻(aq) + H₂O(l) ⇌ HPO₄²⁻(aq) + OH⁻(aq)
This equilibrium lies to the right, leading to a significant concentration of hydroxide ions and thus a high pH.
Quantitative Data on pH of this compound Solutions
The pH of a this compound solution is dependent on its concentration. The following table summarizes the pH values for various concentrations of TSP in water.
| Concentration | pH |
| 0.1% | 11.5 |
| 0.5% | 11.7 |
| 1.0% | 11.9 - 12.0 |
| 1% solution | ~12 |
| 0.1 M | 11.5 |
| 50 g/L | 11.7 - 12.5 |
Data compiled from multiple sources.
Experimental Protocols
Objective: To prepare a TSP solution of a known concentration.
Materials:
-
This compound (anhydrous, Na₃PO₄, or dodecahydrate, Na₃PO₄·12H₂O)
-
Deionized or distilled water
-
Volumetric flask
-
Weighing balance
-
Spatula
-
Funnel
Procedure:
-
Calculate the mass of this compound required to achieve the desired concentration and volume. Remember to use the correct molecular weight for the hydrate form you are using (Anhydrous: ~163.94 g/mol ; Dodecahydrate: ~380.12 g/mol ).
-
Accurately weigh the calculated mass of TSP using a weighing balance.
-
Quantitatively transfer the weighed TSP into a volumetric flask of the desired volume using a funnel.
-
Add a portion of deionized or distilled water to the flask and swirl to dissolve the solid.
-
Once the solid is completely dissolved, add more water to bring the volume up to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Objective: To determine the alkalinity of a this compound solution by titrating it with a standardized strong acid.
Materials:
-
This compound solution of unknown or known concentration
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M or 1 M)
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Buret
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Pipette a known volume of the this compound solution into a beaker.
-
If necessary, add deionized water to ensure the pH electrode is sufficiently submerged.
-
Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring at a moderate, constant speed.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully covered and there are no air bubbles around it.
-
Record the initial pH of the TSP solution.
-
Fill a clean buret with the standardized HCl solution and record the initial volume.
-
Begin titrating by adding small increments of the HCl solution to the beaker.
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of HCl added.
-
Continue adding the titrant in smaller increments as the pH begins to change more rapidly, especially around the equivalence points. Phosphoric acid has three pKa values, so you will observe buffer regions and equivalence points corresponding to the protonation of PO₄³⁻ to HPO₄²⁻ and then to H₂PO₄⁻.
-
Continue the titration until the pH has dropped significantly, passing at least the first and second equivalence points.
-
Plot a titration curve of pH versus the volume of HCl added. The equivalence points can be determined from the inflection points of the curve or by using the first or second derivative of the titration data.
-
The volume of HCl used to reach the equivalence points can be used to calculate the concentration of the this compound in the original solution.
Visualizations
Caption: Hydrolysis of this compound in Water.
Caption: Workflow for Determining the Alkalinity of a TSP Solution.
Applications in Drug Development
The alkaline properties of this compound are utilized in the pharmaceutical industry in several ways:
-
Buffering Agent: In some formulations, TSP can be used to maintain the pH of a solution within a specific range, which can be critical for the stability and efficacy of the active pharmaceutical ingredient (API).
-
Excipient: It can be used as an excipient in solid dosage forms.
-
Cleaning and Depyrogenation: Due to its strong alkaline nature, solutions of TSP can be effective in cleaning and depyrogenating manufacturing equipment, helping to remove endotoxins.
Safety Precautions
This compound solutions are caustic and can cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn when handling TSP and its solutions. It is important to consult the Safety Data Sheet (SDS) for detailed safety information.
References
Trisodium Phosphate: A Technical Guide to its Application as a Food Additive and Preservative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium phosphate (TSP), with the chemical formula Na₃PO₄, is an inorganic compound widely utilized in the food industry as a multifunctional additive.[1][2][3] It is recognized for its roles as an acidity regulator, emulsifier, stabilizer, and antimicrobial agent.[1][2] Food-grade TSP is a highly purified form of the compound, distinguished from technical-grade versions used in cleaning agents. This technical guide provides an in-depth analysis of the core functionalities of this compound in food systems, its mechanisms of action, and standardized methodologies for its evaluation.
Physicochemical Properties
This compound is a white, crystalline powder that is highly soluble in water, forming a strongly alkaline solution with a pH typically around 12. It can exist in anhydrous form or as various hydrates, with the dodecahydrate (Na₃PO₄·12H₂O) being common. The high pH of its aqueous solution is fundamental to many of its functional properties in food applications.
Mechanisms of Action
This compound exerts its effects in food systems through several key mechanisms, primarily driven by its alkalinity and its ability to chelate metal ions.
Antimicrobial and Preservative Action
The primary antimicrobial mechanism of this compound is attributed to its high alkalinity. The elevated pH environment created by TSP disrupts the integrity of bacterial cell membranes, leading to the leakage of cellular contents and ultimately, cell death. This disruption is a critical factor in its efficacy against various foodborne pathogens.
Emulsification and Stabilization
In food systems containing immiscible components like oil and water, TSP functions as an effective emulsifier. It alters the electrostatic interactions at the oil-water interface, facilitating the formation of a stable emulsion and preventing separation. This is particularly valuable in processed cheeses, sauces, and dressings.
pH Regulation and Acidity Control
As a strong alkaline substance, this compound is used to adjust and maintain the pH of various food products. By neutralizing excess acidity, it helps to preserve flavor, enhance stability, and prevent spoilage. This is crucial in baked goods, where it can also aid in leavening.
Sequestration of Metal Ions
This compound acts as a sequestrant, binding to metal ions such as calcium and magnesium. This action is beneficial in several ways: it prevents discoloration and off-flavors caused by metal-catalyzed oxidation, and in dairy products, it can prevent graininess by chelating calcium ions.
Interaction with Food Macromolecules
TSP interacts with proteins and carbohydrates in food, modifying their properties. In meat and seafood, it enhances water-holding capacity by increasing the pH and ionic strength, which causes proteins to repel each other and create more space to hold water. This results in juicier products with reduced cooking losses. In starchy products, TSP can influence gelatinization and retrogradation, affecting texture and shelf life.
Quantitative Data on Efficacy and Usage
The application levels and efficacy of this compound vary depending on the food product and the desired functional effect.
Table 1: Typical Usage Levels of this compound in Various Food Products
| Food Category | Typical Usage Level | Primary Function(s) | Reference(s) |
| Processed Cheeses | Up to 3% by weight | Emulsifier, pH control | |
| Processed Meats & Poultry | 0.5% | Water retention, pH control | |
| Seafood | Varies (e.g., 5% dip) | Water retention, quality preservation | |
| Baked Goods | Varies | Leavening agent, pH control | |
| Cereals | Varies | Acidity regulator | |
| Canned Soups | Varies | pH stabilization |
Table 2: Antimicrobial Efficacy of this compound
| Microorganism | Food Matrix | TSP Concentration (%) | Log Reduction (CFU/g or cm²) | Reference(s) |
| Salmonella spp. | Chicken Carcasses | 10% | 1.6 - 1.8 | |
| Campylobacter spp. | Chicken Carcasses | 10% | 1.2 - 1.5 | |
| E. coli O157:H7 | Beef Tissue | 8-12% | 0.8 - 1.2 | |
| Listeria monocytogenes | Beef Tissue | 8-12% | 0.8 - 1.2 | |
| Aerobic Plate Count | Chicken Breasts | 10% | ~2.0 (after 1 day) | |
| Enterobacteriaceae | Chicken Breasts | 10% | ~2.0 (after 1 day) |
Experimental Protocols
To evaluate the functional properties of this compound in a research setting, standardized experimental protocols are essential.
Protocol for Evaluating Antimicrobial Efficacy
This protocol outlines a method to determine the reduction in a specific bacterial population on a food surface after treatment with a TSP solution.
-
Bacterial Culture Preparation:
-
Inoculate a pure culture of the target bacterium (e.g., Salmonella enterica) into a suitable broth medium.
-
Incubate at the optimal temperature until the culture reaches a stationary phase (typically 18-24 hours).
-
Harvest the bacterial cells by centrifugation, wash with a sterile buffer (e.g., phosphate-buffered saline), and resuspend to a known concentration (e.g., 10⁸ CFU/mL).
-
-
Sample Inoculation:
-
Obtain samples of the food matrix (e.g., chicken breast portions of a standardized size).
-
Sterilize the surface of the samples if necessary (e.g., with UV light).
-
Inoculate a defined area of each sample with a known volume of the bacterial suspension.
-
Allow the inoculum to attach by air-drying in a biosafety cabinet for a specified time (e.g., 30 minutes).
-
-
This compound Treatment:
-
Prepare TSP solutions of the desired concentrations (e.g., 8%, 10%, 12% w/v) in sterile distilled water.
-
Immerse the inoculated samples in the TSP solutions for a defined period (e.g., 15 seconds or 10 minutes).
-
Include a control group immersed in sterile distilled water.
-
-
Microbial Enumeration:
-
After treatment, transfer the samples to a neutralizing broth to inactivate any residual TSP.
-
Homogenize the samples in the neutralizing broth.
-
Perform serial dilutions of the homogenate.
-
Plate the dilutions onto a selective agar medium for the target bacterium.
-
Incubate the plates at the optimal temperature for 24-48 hours.
-
Count the colonies and calculate the number of CFU per gram or cm² of the sample.
-
-
Data Analysis:
-
Calculate the log reduction in the bacterial population for each TSP concentration compared to the control group.
-
Perform statistical analysis to determine the significance of the reductions.
-
Protocol for Measuring Water Holding Capacity (WHC)
The filter-paper press method is a common technique for evaluating the WHC of meat products.
-
Sample Preparation:
-
Homogenize a known weight of the meat sample (e.g., 50g) with the desired concentration of this compound.
-
Prepare a control sample with no added TSP.
-
-
Measurement:
-
Place a pre-weighed piece of Whatman No. 1 filter paper on a flat, non-absorbent surface.
-
Accurately weigh a small amount of the homogenized sample (e.g., 0.3-0.5g) and place it in the center of the filter paper.
-
Cover the sample with another piece of filter paper and a glass plate.
-
Apply a standardized weight (e.g., 2.25 kg) for a specific duration (e.g., 5 minutes).
-
-
Analysis:
-
After pressing, carefully remove the meat sample.
-
Measure the area of the meat film and the total area of the expressed moisture on the filter paper using a planimeter or image analysis software.
-
The ratio of the two areas provides an index of the WHC. A smaller moisture area relative to the meat area indicates a higher WHC.
-
Protocol for Evaluating Emulsifying Properties
The emulsifying capacity and stability can be assessed by preparing an emulsion and observing its properties over time.
-
Emulsion Formation:
-
Prepare an aqueous solution of this compound at the desired concentration.
-
In a high-speed blender, combine a defined volume of the TSP solution with a specific volume of oil (e.g., vegetable oil).
-
Homogenize at a constant speed for a set time (e.g., 2 minutes) to form an oil-in-water emulsion.
-
-
Stability Measurement:
-
Transfer the emulsion to a graduated cylinder and seal it.
-
Store the emulsion under controlled conditions (e.g., room temperature).
-
At regular intervals (e.g., 0, 30, 60, 120 minutes), measure the volume of the separated aqueous layer.
-
The emulsion stability is expressed as the percentage of the emulsified layer remaining over time.
-
-
Droplet Size Analysis (Optional):
-
The droplet size distribution of the emulsion can be measured using techniques like laser light scattering to provide a more detailed characterization of the emulsion's physical properties.
-
Regulatory Status and Safety Considerations
Food-grade this compound is "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) when used in accordance with good manufacturing practices. The European Food Safety Authority (EFSA) has also deemed it safe for use in specified quantities in food products. While considered safe at typical dietary exposure levels, excessive intake of phosphates from all dietary sources has been a subject of research regarding potential health effects.
Conclusion
This compound is a versatile and effective food additive with a range of functionalities that contribute to the quality, safety, and shelf life of processed foods. Its mechanisms of action are primarily based on its strong alkalinity and chelating properties. For researchers and professionals in food science and development, a thorough understanding of its properties and the availability of standardized methods for its evaluation are crucial for its appropriate and effective application.
References
A Historical and Technical Guide to the Research Applications of Trisodium Phosphate
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium phosphate (Na₃PO₄), commonly known as TSP, is an inorganic compound that has found widespread use across various industries, primarily as a cleaning agent, food additive, and water softener.[1] Its high alkalinity and sequestration properties have also made it a valuable, albeit sometimes overlooked, tool in scientific research. This technical guide explores the historical and contemporary applications of this compound in research, with a focus on its use in microbiology, molecular biology, and its role as a source of inorganic phosphate in cellular signaling. We will delve into specific experimental protocols, present quantitative data from key studies, and visualize the underlying scientific principles.
Antimicrobial Applications in Research
This compound's strong alkaline nature (a 1% solution has a pH of approximately 12) gives it potent antimicrobial properties.[1] Historically, this has been leveraged in food safety research to reduce microbial loads on various food products. The high pH is thought to disrupt the bacterial cell membrane, leading to the leakage of cellular contents.[2][3]
Quantitative Data on Antimicrobial Efficacy
Numerous studies have quantified the effectiveness of TSP treatments against a range of pathogenic and spoilage bacteria, as well as foodborne viruses. The following tables summarize key findings from this research.
Table 1: Antibacterial Efficacy of this compound on Meat Products
| Organism(s) | Food Matrix | TSP Concentration (%) | Treatment Time & Temperature | Average Log Reduction (CFU/g or cm²) | Reference(s) |
| Salmonella Typhimurium, Listeria monocytogenes, E. coli O157:H7 | Beef Tissue | 8, 10, 12 | 15s, 60s, 180s at 25°C, 40°C, 55°C | 0.8 - 1.2 (Gram-negative), <0.8 (Gram-positive) | [3] |
| Salmonella Enteritidis, Listeria monocytogenes, Pseudomonas fluorescens, Brochothrix thermosphacta | Chicken Legs | 12 | 15 min at 3°C | Marked reduction in Gram-negative species | |
| Campylobacter, Salmonella | Duck and Chicken Meat | 8, 10, 12 | 10 min at 4°C | ~1.2-6.4 (Campylobacter), ~0.4-6.6 (Salmonella) |
Table 2: Antiviral Efficacy of this compound on Produce
| Virus Surrogate(s) | Food Matrix | TSP Concentration (%) | Treatment Time | Average Log Reduction (PFU/mL) | Reference(s) |
| Feline calicivirus (FCV-F9), Murine norovirus (MNV-1) | Lettuce, Jalapeño Peppers | 2 | 15s, 30s | >5 (FCV-F9), ~2-3.4 (MNV-1) | |
| Feline calicivirus (FCV-F9), Murine norovirus (MNV-1) | Lettuce, Jalapeño Peppers | 5 | 15s, 30s | Undetectable levels for both |
Experimental Protocols
This protocol is based on the methodology described by Dickson et al. (1994).
-
Bacterial Culture Preparation: Cultures of Salmonella Typhimurium, Listeria monocytogenes, and Escherichia coli O157:H7 are grown to stationary phase in appropriate broth media.
-
Tissue Inoculation: Slices of beef lean and adipose tissue are immersed in the bacterial suspensions for 5 minutes to achieve a surface contamination of approximately 5 x 10⁵ CFU/cm².
-
TSP Treatment: The inoculated tissue samples are then immersed in solutions of 8%, 10%, or 12% (wt/vol) this compound at 25°C, 40°C, or 55°C for contact times of 15, 60, or 180 seconds.
-
Microbial Enumeration: After treatment, the tissue samples are homogenized in a neutralizing buffer, and the surviving bacteria are enumerated by plating serial dilutions on selective agar plates.
-
Data Analysis: The log reduction in bacterial population is calculated by comparing the counts from TSP-treated samples to those of untreated control samples.
This protocol is adapted from the study by Su et al. (2011).
-
Virus Propagation: Stocks of Feline Calicivirus (FCV-F9) and Murine Norovirus (MNV-1) are prepared and their titers determined by plaque assay.
-
Produce Inoculation: Washed and dried lettuce leaves and jalapeño peppers are spot-inoculated with a known titer of the virus surrogates and allowed to air-dry in a biosafety cabinet.
-
TSP Treatment: The spiked produce is then immersed in 2% or 5% (wt/vol) TSP solutions for 15 or 30 seconds. A control group is treated with sterile water.
-
Virus Recovery and Quantification: The treatment is immediately neutralized with cell culture media containing 10% fetal bovine serum. The viruses are then recovered from the produce surface and quantified using a standardized plaque assay.
-
Data Analysis: The log reduction in viral titer is determined by comparing the titers from TSP-treated produce to the water-treated controls.
Historical Applications in Molecular Biology and Biochemistry
While not a primary reagent in modern molecular biology kits, the historical use of phosphate-containing compounds is foundational to the field. This compound, as a readily available source of phosphate ions and a strong base, played a role in the preparation of alkaline buffers and solutions for early biochemical and nucleic acid research.
The Role of Phosphate in Early Nucleic Acid Isolation
The discovery of "nuclein" by Friedrich Miescher in 1869 was a pivotal moment in science. His isolation procedure involved the use of alkaline extraction followed by acid precipitation. While Miescher's specific reagents were not always explicitly detailed as modern protocols are, the principle of using alkaline solutions to lyse cells and solubilize nucleic acids is fundamental. This compound, being a strong and stable alkaline salt, would have been a suitable component for such lysis buffers.
The negatively charged phosphate backbone of DNA and RNA is crucial for their solubility and behavior in solution. Early methods for precipitating nucleic acids relied on neutralizing these charges with cations, often from salts, in the presence of alcohol. While sodium chloride and sodium acetate became more common, the general principle of using a salt to aid in precipitation was established early on.
Conceptual workflow of early nucleic acid precipitation.
Preparation of Historical Phosphate Buffers
Phosphate buffers have been a mainstay in biochemical research for over a century due to their buffering capacity in the physiological pH range. Early laboratory manuals would have included methods for preparing phosphate buffers using various sodium and potassium phosphate salts. This compound, in combination with its acidic counterparts (monosodium and disodium phosphate), could be used to create buffers of varying pH.
This protocol is a conceptual representation based on early 20th-century biochemical practices.
-
Stock Solutions: Prepare stock solutions of 0.2 M monosodium phosphate (NaH₂PO₄), 0.2 M disodium phosphate (Na₂HPO₄), and potentially 0.2 M this compound (Na₃PO₄).
-
Mixing: To achieve a desired pH, the stock solutions would be mixed in specific ratios. For example, to obtain a buffer with a pH around 7.0, a larger proportion of the disodium phosphate solution would be mixed with a smaller proportion of the monosodium phosphate solution. To create a more alkaline buffer, this compound could be added.
-
pH Measurement: The pH of the resulting solution would be measured using early colorimetric or electrometric methods.
-
Dilution: The buffer would then be diluted to the desired working concentration for the experiment.
Role of Inorganic Phosphate in Cellular Signaling
This compound in an aqueous solution dissociates to provide sodium ions and a significant concentration of inorganic phosphate (Pi). While TSP itself is not a signaling molecule, extracellular inorganic phosphate is now recognized as a critical signaling ion that can modulate various cellular functions, including gene expression and cell proliferation.
Phosphate-Induced Signaling Pathways
Elevated extracellular Pi has been shown to activate several key signaling cascades, including the Raf/MEK/ERK pathway and the Akt pathway. This signaling is often initiated through type III sodium-phosphate (Na/Pi) cotransporters, which can act as sensors for extracellular Pi levels.
Activation of the ERK pathway by extracellular inorganic phosphate.
Activation of the Akt/mTORC1 pathway by extracellular inorganic phosphate.
Conclusion
From its early, unheralded role in the preparation of alkaline solutions and buffers for foundational biochemical research to its well-documented applications in microbial decontamination, this compound has been a versatile chemical in the laboratory. While modern research has largely replaced it with more specialized reagents for applications like nucleic acid extraction, the principles behind its utility remain relevant. Furthermore, the recognition of its constituent ion, inorganic phosphate, as a key signaling molecule opens new avenues for understanding cellular regulation. This guide has provided a technical overview of these applications, offering both historical context and practical, data-driven insights for today's researchers.
References
Methodological & Application
Application Notes & Protocols: Trisodium Phosphate as a Buffering Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Trisodium Phosphate (TSP) as a buffering agent in laboratory experiments. This document covers the physicochemical properties of TSP, preparation of buffer solutions, and specific applications, with a focus on providing clear, actionable guidance for professionals in research and drug development.
Introduction to this compound (TSP) as a Buffering Agent
This compound (Na₃PO₄) is the tribasic salt of phosphoric acid.[1][2] When dissolved in water, it creates a strongly alkaline solution, making it an effective buffering agent for applications requiring a stable, high-pH environment.[2][3] Phosphoric acid is a triprotic acid, meaning it has three dissociation constants (pKa values), which allows for the formulation of phosphate buffers over a wide pH range.[4] TSP is particularly relevant for buffering in the alkaline range, leveraging the third pKa.
While phosphate buffers are ubiquitous in biological research for their physiological relevance, TSP's high alkalinity makes it suitable for specific applications such as certain enzyme assays, protein extraction, and as a cleaning and denaturing agent. However, users should be aware that phosphate ions can inhibit certain enzymatic reactions and can precipitate in the presence of divalent cations like Ca²⁺ and Mg²⁺.
Physicochemical Properties and Data
The effectiveness of a buffer is determined by its physicochemical properties. The key quantitative data for this compound and its related phosphate species are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | Na₃PO₄ | |
| Molecular Weight (Anhydrous) | 163.94 g/mol | |
| Appearance | White, granular or crystalline solid | |
| Solubility in Water | Highly soluble | |
| pH of 1% Solution | ~11.9 | |
| Phosphoric Acid pKa Values | pKa₁: 2.15pKa₂: 7.20pKa₃: 12.33 | |
| Primary Buffering Range | pH 11.0 - 12.5 |
Experimental Protocols
This protocol describes the preparation of a 1 M stock solution of this compound, which can be diluted or pH-adjusted for various applications.
Materials:
-
This compound, anhydrous (Na₃PO₄)
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Glass beaker and graduated cylinder
-
Autoclave-safe storage bottle
Procedure:
-
Weighing: Accurately weigh 163.94 g of anhydrous this compound.
-
Dissolving: Add the powder to a beaker containing approximately 800 mL of deionized water.
-
Mixing: Place the beaker on a magnetic stirrer and mix until the solid is completely dissolved. The solution will be strongly alkaline.
-
Volume Adjustment: Carefully transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1000 mL (1 L).
-
Sterilization & Storage: Transfer the solution to a labeled, autoclave-safe bottle. For long-term storage, sterilize by autoclaving. Store at room temperature. Phosphate buffers are susceptible to microbial growth, so sterile technique is recommended.
The pH of a TSP solution can be adjusted downwards into its effective buffering range (around pH 12.3) by adding a strong acid (e.g., HCl) or an acidic phosphate salt solution (e.g., NaH₂PO₄).
Materials:
-
1 M TSP Stock Solution (from Protocol 3.1)
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Phosphate Monobasic (NaH₂PO₄)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Initial Measurement: Place a desired volume of the 1 M TSP stock solution in a beaker with a stir bar. Place the calibrated pH electrode into the solution and record the initial pH.
-
Titration: While monitoring the pH and stirring continuously, slowly add small volumes of the acid (1 M HCl or 1 M NaH₂PO₄) to the TSP solution.
-
Equilibration: Allow the pH reading to stabilize after each addition before adding more acid.
-
Final pH: Continue adding acid until the target pH is reached. For example, to create a buffer at pH 12.0.
-
Note: The relationship between the added acid and the resulting pH is described by the Henderson-Hasselbalch equation.
The table below provides an illustrative example for adjusting the pH of a 100 mL solution of 0.1 M TSP. Exact volumes will vary.
| Target pH | Approximate Volume of 0.1 M HCl to Add | Dominant Phosphate Species |
| 12.3 | ~25 mL | PO₄³⁻ / HPO₄²⁻ (50/50) |
| 12.0 | ~45 mL | HPO₄²⁻ > PO₄³⁻ |
| 11.5 | ~65 mL | HPO₄²⁻ >> PO₄³⁻ |
Visualized Workflows and Concepts
Diagrams created using DOT language to illustrate key processes and relationships involving TSP buffers.
Applications and Considerations
-
Enzyme Assays: Ideal for enzymes that function optimally at high pH, such as alkaline phosphatase.
-
Cleaning Agent: Used as a powerful cleaning agent for lab equipment and to prepare surfaces for painting or other treatments.
-
Water Treatment: Acts as a water softener by precipitating calcium and magnesium ions.
-
Drug Formulation: In pharmaceuticals, it can be used as an excipient for pH adjustment.
-
Enzyme Inhibition: Phosphate ions are known to inhibit the activity of several enzymes, including kinases, carboxylases, and phosphoglucomutase.
-
Precipitation: TSP will form precipitates with divalent cations such as Ca²⁺ and Mg²⁺, which is a critical consideration in many biological buffers and cell culture media.
-
Temperature Dependence: While less pronounced than with buffers like Tris, the pKa of phosphate can shift with temperature. It is best practice to prepare the buffer at the temperature at which the experiment will be conducted.
-
Safety: TSP solutions are strongly alkaline and can be irritating. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling the powder and its solutions.
By following these protocols and considering the specific requirements of the experimental system, researchers can effectively utilize this compound as a reliable buffering agent for a variety of laboratory applications.
References
Application Notes and Protocols for Nucleic Acid Precipitation: The Role of Trisodium Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleic acid precipitation is a fundamental technique in molecular biology for the concentration and purification of DNA and RNA from aqueous solutions. The process involves rendering the nucleic acids insoluble, typically through the addition of a salt and an alcohol, followed by centrifugation to pellet the precipitated nucleic acids. While various salts are utilized for this purpose, this document focuses on the application of trisodium phosphate in nucleic acid precipitation protocols, providing detailed methodologies and insights for researchers.
The principle behind nucleic acid precipitation lies in neutralizing the negative charges of the phosphate backbone of DNA and RNA.[1][2] Cations from a salt, such as sodium, interact with the phosphate groups, reducing the hydrophilicity of the nucleic acids. The addition of an alcohol, like ethanol or isopropanol, which has a lower dielectric constant than water, further enhances this interaction, causing the nucleic acids to aggregate and precipitate out of solution.
This compound serves as a source of sodium cations (Na⁺) to neutralize the phosphate backbone of nucleic acids, a critical step in the precipitation process. While less commonly cited than sodium acetate or sodium chloride for the initial precipitation step, it is a component in certain lysis buffers, particularly for DNA extraction from challenging samples like soil.[3][4][5] In this context, the phosphate ions also play a role in the lysis of microbial cells and the separation of DNA from contaminants.
Mechanism of Action in Nucleic Acid Precipitation
The precipitation of nucleic acids is a process governed by electrostatic interactions and changes in solvent polarity. The following diagram illustrates the general mechanism.
Caption: General workflow of nucleic acid precipitation.
Application: Trisodium Citrate in DNA Washing Post-Precipitation
While this compound is used in some lysis buffers, a closely related compound, trisodium citrate , is more prominently featured in the washing step of DNA precipitated from phenol-chloroform-based extraction methods, such as those using TRI Reagent. This wash is crucial for removing residual phenol, which can interfere with downstream applications.
Experimental Protocol: DNA Isolation with a Trisodium Citrate Wash
This protocol is adapted from methods utilizing a phenol-guanidine thiocyanate reagent (e.g., TRI Reagent) for the sequential isolation of RNA, DNA, and protein.
Materials:
-
Biological sample
-
Phenol-guanidine thiocyanate reagent
-
100% Ethanol
-
DNA Wash Solution: 0.1 M trisodium citrate in 10% ethanol
-
75% Ethanol
-
8 mM NaOH for solubilization
-
Nuclease-free water
Procedure:
-
Homogenization and Phase Separation: Homogenize the sample in the phenol-guanidine thiocyanate reagent and perform phase separation according to the manufacturer's instructions. After removing the aqueous phase (containing RNA), the DNA will be in the interphase and organic phase.
-
DNA Precipitation:
-
Carefully remove any remaining aqueous phase.
-
Add 0.3 mL of 100% ethanol per 1 mL of the initial homogenization reagent.
-
Mix by inversion and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.
-
Remove the supernatant.
-
-
DNA Wash with Trisodium Citrate:
-
Add 1 mL of the DNA Wash Solution (0.1 M trisodium citrate in 10% ethanol) per 1 mL of the initial homogenization reagent.
-
Incubate the DNA pellet in the wash solution for 30 minutes at room temperature with occasional mixing.
-
Centrifuge at 2,000 x g for 5 minutes at 4-25°C.
-
Carefully discard the supernatant.
-
Repeat this wash step once. For large DNA pellets (>200 µg), a third wash may be necessary.
-
-
Ethanol Wash:
-
Add 1.5-2 mL of 75% ethanol per 1 mL of the initial homogenization reagent.
-
Incubate for 10-20 minutes at room temperature with periodic mixing.
-
Centrifuge at 2,000 x g for 5 minutes at 4-25°C.
-
Discard the supernatant and briefly air-dry the pellet.
-
-
DNA Solubilization:
-
Resuspend the DNA pellet in an appropriate volume of 8 mM NaOH to achieve a concentration of 0.2-0.3 µg/µL.
-
Adjust the pH as needed for downstream applications.
-
Logical Workflow for DNA Isolation with Trisodium Citrate Wash
Caption: Step-by-step workflow for DNA isolation incorporating a trisodium citrate wash.
Data Presentation
The purity of the extracted DNA is a critical parameter for its use in subsequent molecular biology applications. The A260/A280 and A260/A230 ratios are common indicators of purity.
| Parameter | Acceptable Range for Pure DNA | Potential Contaminants Indicated by Deviation |
| A260/A280 Ratio | 1.7 - 2.0 | < 1.7: Protein or phenol contamination. > 2.0: RNA contamination. |
| A260/A230 Ratio | > 1.8 | < 1.8: Contamination by phenol, guanidine salts, or carbohydrates. |
Note: The use of the trisodium citrate wash is specifically designed to improve the A260/A280 ratio by removing residual phenol.
Summary and Conclusion
While this compound is utilized in certain lysis buffers for DNA extraction, trisodium citrate plays a more defined and widely documented role in the washing of DNA pellets following precipitation from phenol-based extraction methods. The inclusion of a 0.1 M trisodium citrate in 10% ethanol wash step is effective in removing contaminating phenol, thereby improving the purity of the isolated DNA for downstream applications such as PCR, sequencing, and restriction enzyme digestion. Researchers employing phenol-guanidine thiocyanate-based reagents for nucleic acid isolation should consider the incorporation of this wash step to enhance the quality of their DNA preparations.
References
Trisodium Phosphate in Protein Crystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Trisodium phosphate (TSP), a versatile chemical compound, has found a niche in the intricate process of protein crystallization. While not as commonly employed as other precipitants like ammonium sulfate or polyethylene glycols, TSP offers unique properties that can be advantageous for specific protein targets. These application notes provide a comprehensive overview of the use of this compound in protein crystallization, including its mechanism of action, practical applications with quantitative data, and detailed experimental protocols.
Introduction to this compound in Protein Crystallization
This compound is a salt that can act as a precipitating agent in protein crystallization by influencing the solubility of proteins in solution. Its high alkalinity and ability to interact with protein surface charges can promote the controlled aggregation necessary for crystal formation. While some standard screening kits may include other phosphate salts like disodium hydrogen phosphate, the use of this compound is less common and often requires a more targeted approach.
The mechanism by which TSP induces crystallization is primarily through a "salting-out" effect. At high concentrations, TSP competes with the protein for water molecules, effectively dehydrating the protein and reducing its solubility. This controlled precipitation can lead to the formation of a supersaturated protein solution, a prerequisite for nucleation and crystal growth. Additionally, the high pH of TSP solutions can alter the surface charge of proteins, potentially promoting favorable intermolecular contacts for lattice formation.
Key Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for its effective application in protein crystallization.
| Property | Value | Significance in Protein Crystallization |
| Molecular Formula | Na₃PO₄ | Provides phosphate and sodium ions that interact with the protein. |
| Molecular Weight | 163.94 g/mol (anhydrous) | Important for calculating molar concentrations. |
| pH of 1% solution | ~12 | The high alkalinity is a key characteristic, significantly influencing protein surface charge and solubility. |
| Solubility in water | 12.1 g/100 mL (20 °C) | High solubility allows for the preparation of concentrated stock solutions. |
Applications and Case Studies
While extensive documentation on the use of this compound as a primary precipitant is limited, its utility has been observed in specific cases. The following table summarizes hypothetical yet plausible crystallization conditions based on the general principles of using phosphate salts.
| Protein Target | This compound Concentration | pH | Co-precipitant / Additive | Protein Concentration | Temperature (°C) | Crystal Morphology |
| Lysozyme | 0.8 - 1.2 M | 8.5 - 9.5 | 0.1 M HEPES | 10 - 20 mg/mL | 20 | Tetragonal |
| Thaumatin | 0.5 - 1.0 M | 8.0 - 9.0 | 5% v/v Glycerol | 15 - 25 mg/mL | 4 | Bipyramidal |
| Protein Kinase A | 0.6 - 1.1 M | 8.2 - 9.2 | 0.2 M NaCl | 5 - 15 mg/mL | 18 | Rod-shaped |
Note: This data is illustrative and should be used as a starting point for screening and optimization.
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound, dodecahydrate (Na₃PO₄·12H₂O)
-
Ultrapure water
-
0.22 µm sterile filter
-
Sterile storage bottles
Protocol:
-
To prepare a 1 M stock solution, dissolve 380.12 g of this compound dodecahydrate in approximately 800 mL of ultrapure water.
-
Gently heat and stir the solution until the salt is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Adjust the final volume to 1 L with ultrapure water.
-
The pH of this solution will be highly alkaline. If a lower pH is desired, it must be carefully adjusted with a suitable acid (e.g., phosphoric acid) while monitoring with a calibrated pH meter. Caution: This will generate other phosphate species in solution.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution in a sterile bottle at room temperature.
Setting up a Crystallization Screen with this compound
This protocol describes a basic screening experiment using the hanging drop vapor diffusion method.
Materials:
-
Purified protein solution (5-25 mg/mL in a low ionic strength buffer)
-
This compound stock solution (1 M)
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips
-
Sealing grease or tape
Protocol:
-
Prepare a range of this compound concentrations (e.g., 0.5 M, 0.7 M, 0.9 M, 1.1 M) by diluting the 1 M stock solution.
-
Pipette 500 µL of each this compound solution into the reservoirs of the 24-well plate.
-
On a clean cover slip, pipette 1 µL of the protein solution.
-
Add 1 µL of the corresponding reservoir solution to the protein drop.
-
Carefully invert the cover slip and place it over the reservoir, ensuring a good seal with the grease or tape.
-
Repeat for all desired concentrations.
-
Incubate the plates at a constant temperature (e.g., 4°C, 18°C, or 20°C) and monitor for crystal growth over several days to weeks.
Logical Workflow for Crystallization Screening
The following diagram illustrates a typical workflow for protein crystallization screening, including the potential use of this compound.
Caption: Workflow for Protein Crystallization Screening.
Troubleshooting and Considerations
-
Precipitation: If heavy precipitation occurs, try lowering the concentration of both the protein and the this compound.
-
No Crystals: If no crystals form, consider varying the pH, temperature, or adding small amounts of additives like glycerol or salts.
-
pH Control: The high pH of this compound solutions can be detrimental to some proteins. Ensure your protein is stable at alkaline pH before using TSP. It is also a key parameter to vary during optimization.
-
False Positives: Be aware that at high concentrations, this compound itself can crystallize. Visually inspect any crystals and confirm they are proteinaceous, for example, by using a protein-specific dye.
Conclusion
This compound represents a specialized tool in the protein crystallographer's toolkit. Its strong precipitating nature and high alkalinity can be leveraged to crystallize proteins that are resistant to more conventional methods. By carefully preparing stock solutions and systematically screening a range of concentrations and pH values, researchers can explore the potential of this compound to unlock the structures of challenging protein targets, ultimately advancing our understanding of biological processes and aiding in drug development.
Application Notes and Protocols: Utilizing Trisodium Phosphate for pH Adjustment in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable physiological pH is critical for the successful in vitro cultivation of cells. The optimal pH range for most mammalian cell lines is tightly regulated, typically between 7.2 and 7.4.[1][2] Deviations from this range can adversely affect cell growth, metabolism, and overall function.[3] While bicarbonate-based buffers are the most common physiological buffering systems used in cell culture, they require a controlled CO₂ environment.[4][5] Trisodium phosphate (TSP), as part of a broader phosphate buffering system, offers a valuable alternative for pH control. This document provides detailed application notes and protocols for the preparation and use of phosphate-based buffers for pH adjustment in cell culture media, with a focus on leveraging this compound within these systems.
This compound (Na₃PO₄) is a salt of a strong base (sodium hydroxide) and a weak acid (phosphoric acid), which results in a strongly alkaline solution when dissolved in water. A 1% solution of TSP has a pH of approximately 12. Due to its high alkalinity, TSP is not typically used as a standalone buffering agent in cell culture. Instead, it is a key component in the formulation of phosphate buffers, such as Phosphate Buffered Saline (PBS), where it is used in combination with other sodium phosphate salts like monosodium phosphate (NaH₂PO₄) and disodium phosphate (Na₂HPO₄) to achieve a desired physiological pH.
Beyond its role in pH regulation, inorganic phosphate (Pi) is an essential nutrient for cellular processes, including energy metabolism, DNA and RNA synthesis, and membrane integrity. Furthermore, extracellular phosphate is now recognized as a signaling molecule that can influence various cellular pathways.
Data Presentation
Chemical and Physical Properties of Sodium Phosphate Salts
The following table summarizes the key properties of the sodium phosphate salts commonly used in the preparation of phosphate buffers for cell culture.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa Values (of Phosphoric Acid) | Typical pH of 1% Solution |
| Monosodium Phosphate (monohydrate) | NaH₂PO₄·H₂O | 137.99 | pKa1 = 2.15 | ~4.5 |
| Disodium Phosphate (heptahydrate) | Na₂HPO₄·7H₂O | 268.07 | pKa2 = 7.21 | ~9.5 |
| This compound (dodecahydrate) | Na₃PO₄·12H₂O | 380.12 | pKa3 = 12.32 | ~12.0 |
Note: The anhydrous and other hydrated forms of these salts have different molecular weights.
Phosphate Concentration in Cell Culture
The concentration of inorganic phosphate in cell culture media can impact cell growth and function. The table below provides typical phosphate concentrations found in cell culture and their potential effects.
| Phosphate Concentration Range | Context | Potential Cellular Effects | References |
| 1 - 10 mM | Typical concentration in cell culture media. | Supports normal cell growth and metabolism. | |
| > 10 mM | Experimental conditions. | Can induce changes in cellular signaling pathways. May have antiproliferative effects on some cancer cell lines. | |
| High dietary intake in vivo | Correlates with increased serum phosphate levels. | May impair endothelial function and alter cellular signaling pathways necessary for energy production. |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Phosphate Buffer Stock Solution (pH 7.4)
This protocol describes the preparation of a 0.1 M phosphate buffer stock solution with a pH of 7.4 using disodium phosphate and monosodium phosphate. This stock solution can be used to adjust the pH of cell culture media.
Materials:
-
Disodium phosphate heptahydrate (Na₂HPO₄·7H₂O)
-
Monosodium phosphate monohydrate (NaH₂PO₄·H₂O)
-
Distilled, deionized water
-
pH meter
-
Sterile filtration unit (0.22 µm filter)
-
Autoclave-sterilized storage bottle
Procedure:
-
To prepare 1 liter of 0.1 M phosphate buffer, dissolve 20.214 g of sodium phosphate dibasic heptahydrate and 3.394 g of sodium phosphate monobasic monohydrate in 800 mL of distilled water.
-
Allow the salts to dissolve completely with gentle stirring.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the buffer solution.
-
Adjust the pH to 7.4 by adding small amounts of a 1 M solution of a suitable acid (e.g., HCl) or base (e.g., NaOH) as needed.
-
Once the desired pH is reached, add distilled water to bring the final volume to 1 liter.
-
Sterilize the buffer solution by filtering it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Store the buffer at 4°C.
Protocol 2: pH Adjustment of Cell Culture Medium
This protocol outlines the steps for adjusting the pH of a prepared cell culture medium using the 0.1 M phosphate buffer stock solution.
Materials:
-
Prepared cell culture medium
-
0.1 M Phosphate Buffer Stock Solution (pH 7.4)
-
Sterile pipettes
-
pH meter
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Aseptically transfer a small, representative sample of the cell culture medium to a sterile container for pH measurement.
-
Measure the pH of the medium using a calibrated pH meter.
-
If the pH is too low, add the 0.1 M phosphate buffer stock solution dropwise to the bulk medium while gently swirling.
-
If the pH is too high, a separate sterile, acidic buffer or a dilute sterile HCl solution may be required. However, the addition of a strong acid is generally not recommended as it can cause localized pH shifts that are detrimental to media components.
-
After each addition, allow the medium to equilibrate before re-measuring the pH of a new sample.
-
Repeat this process until the desired pH (typically 7.2-7.4) is achieved.
-
Record the final volume of buffer added to the medium.
-
It is crucial to re-sterilize the final medium by filtration through a 0.22 µm filter if there is any concern about contamination during the pH adjustment process.
Note on Osmolality: The addition of any buffer will increase the osmolality of the cell culture medium. It is important to monitor the osmolality, especially when adding significant volumes of buffer, to ensure it remains within the optimal range for the specific cell line.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Extracellular phosphate signaling cascade.
Caption: Workflow for pH adjustment of cell culture media.
Discussion and Considerations
-
Buffering Capacity: Phosphate buffers are most effective within one pH unit of their pKa. For physiological pH (around 7.4), the pKa of the H₂PO₄⁻/HPO₄²⁻ equilibrium (pKa2 = 7.21) is ideal.
-
Toxicity: While essential, high concentrations of phosphate can be toxic to some cell lines. It is crucial to determine the optimal phosphate concentration for the specific cell type being cultured. Studies have shown that high concentrations of TSP can lead to cell membrane damage, primarily due to the high alkalinity.
-
Interaction with Media Components: Phosphate ions can precipitate in the presence of high concentrations of calcium and magnesium ions, which are common components of cell culture media. This can lead to a loss of these essential ions and a decrease in the buffering capacity of the medium.
-
Impact on Cellular Signaling: Researchers should be aware that altering the phosphate concentration in the medium can have unintended consequences on cellular signaling pathways. Elevated extracellular phosphate has been shown to activate the Raf/MEK/ERK and Akt pathways, which are involved in cell proliferation and survival. This could be a critical consideration in studies related to cancer biology and drug development.
-
Alternative Buffers: For applications where phosphate may interfere with experimental results or for cultures that are particularly sensitive to phosphate concentrations, other biological buffers such as HEPES can be used.
Conclusion
This compound is a valuable component in the formulation of phosphate buffer systems for pH control in cell culture. While its strong alkalinity precludes its use as a standalone buffering agent, its inclusion in a balanced phosphate buffer system allows for the precise and stable maintenance of physiological pH. Researchers and drug development professionals must consider the dual role of phosphate as both a buffering agent and a signaling molecule, and carefully optimize the phosphate concentration to ensure robust and reproducible cell culture outcomes.
References
Trisodium Phosphate: Application Notes and Protocols for Laboratory Equipment Cleaning and Degreasing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium phosphate (TSP) is a robust and effective inorganic cleaning agent, widely utilized for its powerful degreasing and cleaning capabilities.[1][2] Its highly alkaline nature when dissolved in water makes it particularly adept at removing a broad spectrum of laboratory contaminants, including greases, oils, and proteinaceous residues.[1] This document provides detailed application notes and standardized protocols for the use of this compound in cleaning and degreasing common laboratory equipment.
Chemical Properties:
This compound (Na₃PO₄) is a white, crystalline solid that is highly soluble in water.[1][2] Its cleaning power stems from the alkaline solution it forms, with a 1% solution exhibiting a pH of approximately 12. This high pH facilitates the saponification of fats and oils, a chemical reaction that converts water-insoluble lipids into water-soluble soap and glycerol, allowing for their easy removal.
Data Summary: Recommended Cleaning Parameters
The following tables summarize recommended starting parameters for the use of this compound in various laboratory cleaning applications. Optimization may be required based on the specific type and extent of contamination.
Table 1: this compound Concentration for General Laboratory Cleaning
| Application | Concentration (w/v) | Molarity (approx.) | Notes |
| General Glassware and Plasticware Cleaning | 0.5% - 1.0% | 40 - 50 mM | Effective for routine cleaning of hydrophilic and moderately hydrophobic materials. |
| Heavy-Duty Degreasing | 5% - 10% | - | For removal of stubborn greases, oils, and other lipid-based residues. |
| Decontamination | 5% | - | Recommended for inactivating certain biological materials. A 30-minute contact time is advised. |
| Automated Glassware Washers | 0.5% - 1.5% | - | Consult washer manufacturer's guidelines. Low-foaming formulations are recommended. |
Table 2: Operational Parameters for this compound Cleaning
| Parameter | Recommended Range | Notes |
| Contact Time | 15 - 60 minutes | Longer contact times may be necessary for heavily soiled items. A 30-minute soak is a common recommendation for decontamination. |
| Temperature | Ambient to 60°C | Elevated temperatures can significantly enhance cleaning and degreasing efficiency. Do not boil. |
| Rinsing | Multiple rinses with deionized water | Crucial to remove all TSP residues, which can interfere with subsequent experiments. An acidic rinse can aid in neutralizing and removing phosphate residues. |
Experimental Protocols
Manual Cleaning of Laboratory Glassware and Plasticware
This protocol is suitable for a wide range of glass and compatible plastic items, including beakers, flasks, graduated cylinders, and storage bottles.
Materials:
-
This compound (dodecahydrate, Na₃PO₄·12H₂O)
-
Deionized (DI) water
-
Dilute Hydrochloric Acid (0.1% v/v)
-
Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat
-
Cleaning brushes
-
Wash basin
Protocol:
-
Pre-Rinse: Rinse the glassware or plasticware thoroughly with DI water to remove any loose debris.
-
Prepare TSP Solution: Prepare a 40-50 mM TSP solution by dissolving approximately 1.5-1.9 grams of TSP dodecahydrate per 100 mL of warm DI water. For more stubborn residues, a higher concentration (up to 5% w/v) can be used.
-
Soaking: Fully immerse the items in the TSP solution. Allow to soak for at least 30 minutes. For heavily soiled items, the soaking time can be extended to several hours or overnight.
-
Scrubbing: Use appropriate brushes to scrub all surfaces of the equipment to dislodge stubborn residues.
-
Primary Rinse: Rinse the items thoroughly under running tap water to remove the bulk of the TSP solution and loosened contaminants.
-
Secondary DI Water Rinse: Rinse the items at least three times with DI water.
-
Acid Rinse (Optional but Recommended): To ensure complete removal of any alkaline and phosphate residues, rinse the items with a 0.1% HCl solution.
-
Final DI Water Rinse: Rinse the items thoroughly with DI water (at least 3-5 times) to remove any traces of the acid.
-
Drying: Allow the items to air dry on a clean rack or in a drying oven.
Cleaning of Stainless Steel Equipment
This protocol is suitable for cleaning stainless steel items such as beakers, spatulas, and components of bioreactors.
Materials:
-
This compound
-
Deionized (DI) water
-
70% Ethanol
-
PPE
-
Non-abrasive sponges or cloths
Protocol:
-
Pre-Rinse: Rinse the equipment with DI water to remove loose soil.
-
Prepare TSP Solution: Prepare a 5% (w/v) TSP solution in warm water.
-
Application: Apply the TSP solution to the stainless steel surfaces using a non-abrasive sponge or cloth. For internal surfaces of larger equipment, the solution can be circulated.
-
Contact Time: Allow the TSP solution to remain in contact with the surfaces for 15-30 minutes.
-
Scrubbing: If necessary, scrub the surfaces to remove adhered residues.
-
Rinsing: Rinse the equipment thoroughly with DI water until all visible traces of the cleaning solution are gone. A final rinse with 70% ethanol can aid in drying and provide a degree of sanitization.
-
Drying: Allow the equipment to air dry completely before storage or its next use.
Diagrams
Caption: General workflow for cleaning lab equipment with TSP.
Caption: Saponification of fats and oils by alkaline TSP solution.
Material Compatibility
This compound is a strong alkaline agent and may not be compatible with all laboratory materials.
Table 3: Material Compatibility with this compound Solutions
| Material | Compatibility | Notes |
| Glass (Borosilicate) | Good | Prolonged exposure to hot, concentrated solutions may cause some etching over time. Not recommended for use on glass surfaces as it may leave a filmy residue. |
| Stainless Steel (304, 316) | Excellent | Widely used for cleaning stainless steel equipment. |
| Plastics | ||
| Polypropylene (PP) | Excellent | |
| Polyethylene (PE) | Excellent | |
| Polystyrene (PS) | Good | |
| Polycarbonate (PC) | Good | |
| Aluminum | Not Recommended | TSP solutions will corrode aluminum. |
| Soft Metals (Brass, Copper) | Fair to Poor | May cause tarnishing or corrosion. Test on a small area first. |
| Rubber and Silicone | Generally Good | Check manufacturer's recommendations for specific formulations. |
Safety Precautions and Disposal
Safety:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat when handling TSP powder and solutions.
-
Avoid inhaling TSP dust. Work in a well-ventilated area or use a fume hood when preparing solutions from powder.
-
TSP solutions are alkaline and can cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disposal:
-
TSP-containing solutions should be disposed of in accordance with local, state, and federal regulations.
-
Due to their high pH, large volumes of concentrated TSP solutions may need to be neutralized before disposal down the drain.
-
Be mindful of local regulations regarding phosphate discharge into wastewater systems, as phosphates can contribute to eutrophication of waterways. For genotoxic materials, the solution may be considered non-genotoxic after a 30-minute soak in 5% TSP and can then be disposed of through the hazardous waste program.
Conclusion
This compound is a cost-effective and highly efficient cleaning and degreasing agent for a variety of laboratory applications. By following the recommended protocols and safety precautions outlined in this document, researchers can ensure their laboratory equipment is thoroughly cleaned and free from interfering residues, contributing to the accuracy and reliability of their scientific work.
References
Application Notes and Protocols for Trisodium Phosphate in Food Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of food-grade Trisodium Phosphate (TSP) as a pH control agent in various food systems. Detailed protocols for evaluation and analysis are included to support research and development.
Application Notes
Introduction to this compound (TSP)
This compound (Na₃PO₄) is an inorganic salt recognized as a versatile food additive, designated E339(iii) in the European Union.[1] The U.S. Food and Drug Administration (FDA) classifies it as Generally Recognized as Safe (GRAS) for use in food, provided it is used in accordance with good manufacturing practices.[2] It appears as a white, crystalline, or granular powder that is highly soluble in water, forming a strongly alkaline solution.[3][4] A 1% solution of TSP typically exhibits a pH between 11.5 and 12.5.[3] This high alkalinity is the primary driver of its function as a pH control agent, stabilizer, and emulsifier in the food industry.
Mechanism of pH Control
The primary function of TSP in pH control stems from its properties as the salt of a strong base (NaOH) and a weak acid (phosphoric acid). When dissolved in water, TSP dissociates into three sodium ions (Na⁺) and one phosphate ion (PO₄³⁻). The phosphate ion hydrolyzes water to produce hydroxide ions (OH⁻), thereby increasing the solution's pH.
PO₄³⁻ + H₂O ⇌ HPO₄²⁻ + OH⁻
This reaction effectively neutralizes excess acids present in the food matrix, resisting significant drops in pH and thus acting as a buffering agent. This pH modification is crucial for microbial stability, flavor, texture, and overall product quality.
Applications in Food Systems
TSP is widely used in processed meat and seafood to increase pH, which in turn improves water-holding capacity (WHC). This leads to juicier and more tender products, with studies indicating water retention can be boosted by up to 15%. The elevated pH also contributes to shelf-life extension by creating an environment less favorable for the growth of spoilage and pathogenic bacteria.
In processed cheese, TSP acts as an emulsifying salt. It helps to control pH and sequesters calcium ions, which allows for better protein hydration and dispersion. This action prevents the separation of fat and water, resulting in a smooth, uniform texture and improved meltability. A study demonstrated that the addition of 0.25% (w/w) TSP reduced oil separation in a nacho cheese product by approximately two-thirds.
In baked goods, TSP functions as a leavening agent by reacting with acidic components to produce carbon dioxide, which helps dough rise. It also adjusts the pH of the dough, which can improve gluten development and create a more favorable environment for yeast, resulting in better volume and crumb structure. In cereals, it helps regulate acidity and maintain structural integrity.
TSP is used in various dairy products, such as sauces and creamers, to regulate pH and enhance texture. In dairy beverages, its ability to chelate minerals like calcium can prevent cloudiness and improve stability during pasteurization.
Quantitative Data Summary
The following tables summarize quantitative data on the application and effects of this compound in various food products as cited in scientific literature.
Table 1: Effect of TSP Concentration on Food Matrix pH
| Food Matrix | TSP Concentration | Initial pH | Final pH | Reference(s) |
|---|---|---|---|---|
| Cooked Sausage | 0.5% (w/w) | ~5.7 | ~7.11 | |
| Chicken Breasts | 10% (w/v) dip for 10 min | Not specified | Significantly higher than control | |
| Chicken Legs | 12% (w/v) dip for 15 min | Not specified | Significantly higher than control | |
| S. enteritidis culture | 1.5% (w/v) | ~7.0 | 10.0 | |
| S. enteritidis culture | 2.0% (w/v) | ~7.0 | 10.5 |
| S. enteritidis culture | 2.5% (w/v) | ~7.0 | 11.0 | |
Table 2: Functional Effects of TSP Treatment
| Food Matrix | TSP Treatment | Measured Effect | Result | Reference(s) |
|---|---|---|---|---|
| Processed Meat | ≤1% | Water Retention | Increased by up to 15% | |
| Nacho Cheese | 0.25% (w/w) | Oil Separation | Reduced by ~66% | |
| Chicken Breasts | 10% (w/v) dip | Aerobic Plate Count | Initial reduction of 0.48 log₁₀ CFU/g | |
| Chicken Breasts | 10% (w/v) dip | Shelf Life (at 2°C) | Extended to 12 days (vs. <6 days for control) | |
| Catfish Frames | 10% (w/v) dip | Aerobic Plate Count | Reduction of 1.0 log CFU/ml |
| Beef Tissue | 8-15% (w/v) | E. coli O157:H7 | Reduction of 1.4 log CFU | |
Experimental Protocols
Protocol 1: Evaluation of TSP for pH Adjustment and Buffering Capacity in a Food Matrix
This protocol describes a general method to determine the buffering capacity of a food product after the addition of TSP using acid-base titration.
Methodology:
-
Materials and Equipment:
-
Homogenizer (e.g., stomacher or blender)
-
Calibrated pH meter with electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (250 mL)
-
This compound (food grade)
-
0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
-
Sample Preparation:
-
Weigh 10 g of the food sample (e.g., ground meat, cheese slurry, beverage) into a 250 mL beaker.
-
Add 90 mL of deionized water to create a 10% slurry.
-
Homogenize the sample for 2 minutes until a uniform suspension is achieved.
-
Prepare two identical slurries: a "Control" and a "Test" sample.
-
To the "Test" sample, add the desired concentration of TSP (e.g., 0.5% w/w based on the original sample weight) and stir until fully dissolved.
-
-
Titration Procedure:
-
Place the "Control" slurry on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the slurry and record the initial pH.
-
Begin titrating with 0.1 M HCl, adding the acid in 0.5 mL increments.
-
After each increment, allow the pH to stabilize for 30-60 seconds before recording the pH and the total volume of acid added.
-
Continue the titration until the pH of the slurry reaches 3.0.
-
Repeat the entire titration procedure for the "Test" sample containing TSP.
-
-
Data Analysis:
-
Plot the pH value (y-axis) against the volume of HCl added (x-axis) for both the Control and Test samples.
-
The buffering capacity is observed as the "flatter" regions of the titration curve, where the addition of acid results in a smaller change in pH.
-
Compare the two curves. The curve for the TSP-treated sample should show a higher initial pH and require a greater volume of acid to achieve the same pH drop, demonstrating its buffering effect.
-
Protocol 2: Application of TSP to Improve pH and Water-Holding Capacity in a Meat Product
This protocol details a method to treat a meat product with TSP and subsequently measure the changes in pH and Water-Holding Capacity (WHC).
Methodology:
-
Materials and Equipment:
-
Meat samples (e.g., chicken breasts, pork loin)
-
This compound (food grade)
-
Beakers for dipping
-
Packaging materials (e.g., trays, plastic wrap)
-
Refrigerator (set to 2-4°C)
-
pH meter, homogenizer
-
Refrigerated centrifuge with 50 mL tubes
-
-
Treatment Procedure:
-
Prepare treatment solutions. For a control, use distilled water. For the test, prepare a 10% (w/v) TSP solution in distilled water.
-
Randomly assign meat samples to "Control" and "TSP" groups.
-
Completely immerse the meat samples in their respective solutions for a standardized time (e.g., 10 minutes) at a controlled temperature (e.g., 5°C).
-
Remove samples from the solutions and allow them to drain on a sterile rack for 2 minutes.
-
Package the samples and store them under refrigeration (2°C).
-
Conduct analyses at specified time points (e.g., Day 0, Day 3, Day 6).
-
-
pH Measurement:
-
Follow the sample preparation steps from Protocol 1 (10g sample in 90 mL water, homogenize).
-
Measure and record the pH using a calibrated meter.
-
-
Water-Holding Capacity (WHC) Measurement (Centrifugation Method):
-
Mince approximately 5 g of the meat sample and weigh it accurately into a pre-weighed centrifuge tube (W_initial).
-
Centrifuge the sample at 3,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant (expelled water).
-
Re-weigh the centrifuge tube containing the meat pellet (W_final).
-
Calculate WHC as follows: WHC (%) = [1 - (W_initial - W_final) / (Initial moisture content * W_initial)] * 100 (Note: Initial moisture content of the meat must be determined separately using a standard oven-drying method).
-
-
Data Analysis:
-
Compare the mean pH and WHC values between the Control and TSP-treated groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 3: Analytical Determination of Total Phosphorus Content (Spectrophotometric Molybdenum Blue Method)
This protocol outlines the quantification of total phosphorus in a food sample, which is useful for verifying the amount of added phosphate. The method involves acid digestion to convert all forms of phosphorus to orthophosphate, followed by colorimetric determination.
Methodology:
-
Materials and Equipment:
-
Digestion block and digestion tubes
-
Concentrated Sulfuric Acid (H₂SO₄, 96%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, and cuvettes
-
Reagents for Molybdenum Blue method:
-
4 M Sulfuric Acid
-
Ammonium Molybdate solution (e.g., 18 g/L)
-
Ascorbic Acid solution (e.g., 25 g/L)
-
-
Phosphate standard stock solution (e.g., from KH₂PO₄)
-
-
Sample Digestion (Wet Ashing):
-
Accurately weigh approximately 0.4-0.5 g of the homogenized food sample into a digestion tube.
-
Carefully add 4 mL of concentrated H₂SO₄ and 2 mL of H₂O₂.
-
Place the tube in a digestion block and heat using a programmed temperature ramp (e.g., ramp to 250°C for 60 min, hold for 30 min; ramp to 350°C for 30 min, hold for 90 min). The solution should become clear and colorless.
-
Allow the digest to cool completely to room temperature.
-
-
Preparation for Analysis:
-
Quantitatively transfer the cooled digest into a 100 mL volumetric flask.
-
Rinse the digestion tube several times with deionized water, adding the rinsings to the flask.
-
Dilute to the 100 mL mark with deionized water and mix thoroughly.
-
-
Color Development:
-
Prepare a series of calibration standards (e.g., 0, 1, 2, 5, 10 ppm P) from the phosphate stock solution.
-
Pipette an aliquot (e.g., 800 µL) of the diluted digest and each standard into separate 10 mL volumetric flasks.
-
To each flask, add the color-forming reagents in sequence: 7 mL of deionized water, 390 µL of 4 M H₂SO₄, 400 µL of ammonium molybdate solution, and 400 µL of ascorbic acid solution.
-
Mix well and place the flasks in a boiling water bath for 30 minutes to allow the blue color to develop.
-
-
Spectrophotometric Measurement:
-
Cool the solutions to room temperature and dilute to the 10 mL mark with deionized water.
-
Set the spectrophotometer to the appropriate wavelength (typically between 650 nm and 880 nm).
-
Zero the instrument using the reagent blank (the "0 ppm" standard).
-
Measure the absorbance of each standard and the sample solutions.
-
-
Calculation:
-
Plot a calibration curve of absorbance versus phosphate concentration for the standards.
-
Use the linear regression equation from the curve to calculate the phosphorus concentration in the diluted sample digest.
-
Account for all dilution factors to determine the total phosphorus content in the original food sample, typically expressed as mg P per 100 g of food.
-
References
- 1. Is this compound in Food Bad for You? Facts vs. Myths [healthline.com]
- 2. This compound (TSP) - Uses, Benefits, Safety, and Alternatives - CheMondis Blog [blog.chemondis.com]
- 3. This compound - TSP - Food Industry Applications [periodical.knowde.com]
- 4. This compound: Essential Guide for Food Manufacturers - Polifar [polifar.com]
Application Notes and Protocols: Trisodium Phosphate in Industrial Metal Surface Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of trisodium phosphate (TSP) in the surface treatment of metals for industrial research. This compound (Na₃PO₄) is a versatile inorganic compound that serves as a powerful cleaning agent, corrosion inhibitor, and a component in phosphating solutions.[1][2] Its efficacy stems from its high alkalinity in aqueous solutions, its ability to sequester metal ions, and its role in forming protective phosphate layers.[3][4]
Application: Metal Cleaning and Degreasing
This compound is a highly effective heavy-duty cleaner for removing a wide range of contaminants from metal surfaces, including oils, greases, grime, and residues from manufacturing processes.[1] This cleaning action is crucial for preparing metal surfaces for subsequent treatments such as painting, coating, or plating, as it ensures proper adhesion and a smooth finish. The high alkalinity of TSP solutions saponifies fats and oils, making them water-soluble and easy to rinse away.
Experimental Protocol: Heavy-Duty Metal Surface Cleaning
This protocol outlines the steps for cleaning steel or other compatible metal surfaces using a this compound solution.
Materials:
-
This compound (technical grade)
-
Distilled or deionized water
-
Metal specimens (e.g., carbon steel coupons)
-
Beakers or immersion tanks
-
Hot plate or water bath
-
Scrub brush with non-abrasive bristles
-
Protective gloves and safety goggles
-
Drying oven
Procedure:
-
Solution Preparation: Prepare the cleaning solution by dissolving this compound in water. The concentration can be adjusted based on the level of contamination.
-
Pre-cleaning: Remove any loose debris or heavy soil from the metal surface with a brush or cloth.
-
Immersion: Immerse the metal specimens in the TSP solution. For heavy-duty cleaning, the solution can be heated.
-
Agitation/Scrubbing: For heavily soiled surfaces, gentle agitation of the solution or light scrubbing with a non-abrasive brush can enhance the cleaning process.
-
Rinsing: After the specified immersion time, remove the metal specimens and rinse them thoroughly with clean, warm water to remove all traces of the TSP solution and loosened contaminants.
-
Drying: Dry the cleaned metal specimens completely using a stream of warm air or by placing them in a drying oven to prevent flash rusting.
Quantitative Data for Cleaning Solutions
| Application Level | TSP Concentration (per gallon of water) | Recommended Temperature | Immersion Time |
| Light Cleaning | 1-2 tablespoons (0.5-1% w/v) | Room Temperature | 10-15 minutes |
| Heavy Degreasing | 4-6 tablespoons (2-3% w/v) | 50-60°C | 20-30 minutes |
| Paint Preparation | 1/2 cup (4-6% w/v) | 50-60°C | 15-20 minutes |
Caution: this compound solutions can be corrosive to aluminum and may darken or degloss some painted surfaces. It is recommended to test the solution on a small, inconspicuous area first.
Experimental Workflow for Metal Cleaning
Caption: Workflow for cleaning metal surfaces using this compound.
Application: Corrosion Inhibition
This compound is utilized as a corrosion inhibitor for metals, particularly for carbon steel in cooling water systems and as a component of protective coatings. Its inhibitory action is attributed to two primary mechanisms:
-
pH Control: TSP solutions are alkaline, which helps to passivate the metal surface by promoting the formation of a stable oxide layer.
-
Protective Film Formation: Phosphate ions can react with metal cations at the surface to form a thin, insoluble phosphate layer that acts as a physical barrier against corrosive agents.
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol describes a weight loss method to evaluate the corrosion inhibition efficiency of this compound on carbon steel in a simulated corrosive environment.
Materials:
-
This compound (analytical grade)
-
Carbon steel coupons of known dimensions and weight
-
Corrosive medium (e.g., 3.5% NaCl solution)
-
Beakers
-
Water bath or incubator for temperature control
-
Analytical balance
-
Desiccator
Procedure:
-
Coupon Preparation: Polish the carbon steel coupons to a uniform finish, degrease them (as per the cleaning protocol above), rinse, and dry. Accurately weigh each coupon.
-
Solution Preparation: Prepare the corrosive medium (e.g., 3.5% NaCl). Prepare a separate set of solutions containing the corrosive medium with varying concentrations of this compound (e.g., 10 ppm to 200 ppm).
-
Immersion Test: Immerse one prepared coupon in each test solution, including a control solution without TSP. Ensure the coupons are fully submerged.
-
Incubation: Maintain the beakers at a constant temperature (e.g., 40°C, 50°C, or 60°C) for a specified duration (e.g., 24, 48, or 72 hours).
-
Post-Immersion Cleaning: After the immersion period, remove the coupons, gently clean them to remove corrosion products (using a soft brush and appropriate cleaning solution), rinse with deionized water, and dry thoroughly.
-
Final Weighing: Place the cleaned and dried coupons in a desiccator to cool to room temperature, then reweigh them accurately.
-
Calculation of Inhibition Efficiency: Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_control - CR_inhibitor) / CR_control] × 100
-
Quantitative Data for Corrosion Inhibition Study
| Parameter | Value Range | Reference |
| TSP Concentration | 10 - 200 ppm | |
| Temperature | 40 - 60°C | |
| pH | ~6.5 (can be adjusted) | |
| Metal | Carbon Steel |
Corrosion Inhibition Mechanism
Caption: Mechanism of corrosion inhibition by this compound.
Application: Phosphating Pre-treatment
Phosphating is a chemical conversion process that transforms a metal surface into a layer of insoluble phosphate crystals. This layer enhances corrosion resistance and provides an excellent base for subsequent painting or coating. While complex phosphating solutions often contain other components like zinc, manganese, or iron salts and accelerators, this compound can be a component of the alkaline cleaning stage prior to phosphating or in some formulations to adjust pH and provide phosphate ions.
The general phosphating process involves several key stages: cleaning and degreasing, rinsing, surface activation, phosphating, and final rinsing.
Logical Relationship in Phosphating Process
Caption: Logical steps in a typical industrial phosphating process.
References
Application Notes and Protocols: Trisodium Phosphate in Ceramic Glaze Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trisodium phosphate (TSP) and related phosphate compounds in the formulation of ceramic glazes for materials science applications. This document outlines the functional roles of these materials, presents quantitative data on their effects, and offers detailed experimental protocols for their incorporation and analysis.
Introduction: The Multifaceted Role of Phosphates in Ceramic Glazes
This compound (Na₃PO₄) and other phosphate compounds are versatile additives in ceramic glaze technology, primarily utilized for their significant influence on the rheological properties of the glaze slurry and the final fired characteristics of the glaze.[1][2] Their functions can be broadly categorized into three main areas:
-
Deflocculation: In the wet state, this compound and more commonly, polyphosphates like sodium tripolyphosphate (STPP), act as powerful deflocculants.[3] They adsorb onto the surface of clay particles in the glaze slurry, increasing the electrostatic repulsion between them. This action breaks down agglomerates, leading to a significant reduction in the viscosity and yield stress of the slurry.[3][4] A well-deflocculated glaze slurry is more fluid, easier to apply evenly, and requires less water, which can reduce drying times and energy consumption.
-
Fluxing Agent: During firing, phosphates act as a flux, lowering the melting and softening temperature of the glaze. The introduction of sodium oxide (Na₂O) from TSP contributes to the formation of a eutectic mixture with silica and other components of the glaze, promoting the formation of a glassy phase at a lower temperature. This is particularly advantageous in the development of low-temperature glazes, which can offer energy savings and allow for a wider range of ceramic bodies to be glazed.
-
pH Buffering and Surface Modification: this compound, being the salt of a strong base and a weak acid, produces an alkaline solution in water. This property allows it to act as a pH buffer in glaze slurries, which can help to stabilize the suspension and prevent undesirable changes in rheology over time. Furthermore, the presence of phosphorus in the glaze composition can influence the final surface characteristics, contributing to opacity, variegation, and in some cases, the development of specific crystalline phases that can result in matte or textured surfaces.
Quantitative Data on the Effects of Phosphates in Glazes
The following tables summarize the quantitative effects of phosphate addition on the properties of ceramic glazes and related ceramic systems. Data for tricalcium phosphate (TCP) and sodium tripolyphosphate (STPP) are presented as illustrative examples of the impact of phosphate compounds.
Table 1: Effect of Tricalcium Phosphate (TCP) Content on the Physical Properties of a Fired Glaze
| TCP Content (wt. %) | Water Absorption (%) | Vickers Microhardness (GPa) |
| 0 | Not specified | Not specified |
| 8 | 0.03 | 6.5 |
Data extracted from a study on high-temperature phase reconstructed complex glazes sintered at 1180 °C.
Table 2: Influence of Sodium Tripolyphosphate (STP) Crystalline Form on the Viscosity of a Clay Suspension
| Deflocculant | Crystalline Form | Minimum Viscosity (Arbitrary Units) |
| STP-1 | Mixture of Form I and Form II | Lower than solid addition |
| STP-2 | Predominantly Form II | Lower than solid addition |
| STP-3 | Predominantly Form I | Lower than solid addition |
Data adapted from a study on the quality control of tripolyphosphates. The study notes that when fully dissolved, the deflocculation capability of Form I and Form II is practically identical. The differences in viscosity when added as a solid are attributed to different dissolution rates.
Experimental Protocols
Protocol for the Formulation and Preparation of a Ceramic Glaze Incorporating a Phosphate Additive
This protocol is based on a methodology for preparing a glaze slurry with varying tricalcium phosphate content and a sodium tripolyphosphate deflocculant.
Materials:
-
Base Glaze Components (e.g., Kaolin, Potassium Feldspar, Wollastonite, Quartz Sand, Fired Talc, Zinc Oxide)
-
This compound (Na₃PO₄) or other phosphate compound (e.g., Tricalcium Phosphate, Ca₃(PO₄)₂)
-
Deflocculant (e.g., Sodium Tripolyphosphate, STPP)
-
Binder (e.g., Carboxymethyl Cellulose, CMC)
-
Deionized Water
-
Ceramic Substrates (e.g., bisque tiles)
-
Ball Mill
-
Sieve (e.g., 100-mesh)
-
Viscometer (optional, for rheological analysis)
-
Spray gun or dipping tongs for application
-
Kiln
Procedure:
-
Glaze Formulation: Define the base glaze composition in weight percentages. An example formulation is provided in the study by Wei et al. (2022).
-
Phosphate Addition: Determine the desired weight percentage of this compound to be added to the formulation.
-
Weighing: Accurately weigh all dry ingredients, including the base glaze components and the this compound.
-
Milling: a. Charge the ball mill with the milling media. b. Add the weighed dry ingredients to the ball mill. c. Add the binder (e.g., 0.8 wt. % CMC) and the deflocculant (e.g., 0.3 wt. % STPP). d. Add deionized water. A typical material-to-ball-to-water ratio is 1:2:0.75. e. Mill the mixture for a specified time to achieve a homogenous slurry with the desired particle size distribution (e.g., 30 minutes at 750 r/min).
-
Sieving: Pass the milled glaze slurry through a sieve to remove any large particles or agglomerates.
-
Glaze Application: a. Ensure the ceramic substrates are clean and dry. b. Apply the glaze slurry to the substrates using a suitable technique, such as spraying, dipping, or brushing, to achieve a uniform thickness.
-
Drying: Allow the glazed substrates to dry completely at room temperature or in a drying oven at a low temperature (e.g., 110 °C).
-
Firing: a. Place the dried, glazed pieces in a kiln. b. Execute a firing schedule appropriate for the glaze and ceramic body. An example firing cycle is heating to 1180 °C for a 30-minute soak. c. Allow the kiln to cool down to room temperature before removing the fired pieces.
Protocol for Rheological Analysis of a Phosphate-Containing Glaze Slurry
This protocol is adapted from methodologies for analyzing the viscosity of ceramic suspensions.
Materials and Equipment:
-
Phosphate-containing glaze slurry (prepared as in Protocol 3.1)
-
Rotational Viscometer
-
Beaker or appropriate sample container for the viscometer
Procedure:
-
Sample Preparation: Place a sufficient volume of the prepared glaze slurry into the viscometer's sample container.
-
Equilibration: Allow the sample to equilibrate to a constant temperature, as viscosity is temperature-dependent.
-
Viscosity Measurement: a. Set the viscometer to the desired shear rate or range of shear rates. b. Record the viscosity reading. For a more comprehensive analysis, generate a flow curve by measuring viscosity over a range of increasing and then decreasing shear rates.
-
Thixotropy Estimation (optional): a. Measure the initial viscosity. b. Allow the slurry to stand undisturbed for a defined period (e.g., 6 minutes). c. Measure the viscosity again. An increase in viscosity after standing indicates thixotropic behavior.
-
Data Analysis: Plot viscosity as a function of shear rate to characterize the flow behavior of the glaze slurry. Compare the viscosity of glazes with different concentrations of this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for incorporating and analyzing this compound in a ceramic glaze.
Mechanism of Action of this compound
Caption: Dual role of this compound as a deflocculant in the slurry and a flux during firing.
References
Trisodium Phosphate: A Detailed Guide for Hard Soldering Applications in Materials Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing trisodium phosphate (Na₃PO₄), commonly known as TSP, as a flux in hard soldering (brazing) for materials research. This document outlines the fundamental principles of its fluxing action, presents key data, and offers a detailed experimental protocol for its laboratory application.
Introduction
This compound is an inorganic compound widely recognized for its use as a cleaning agent and food additive. However, in materials science, it also serves as an effective flux for the high-temperature joining of specific metals.[1] The primary role of TSP as a flux is to chemically remove and prevent the formation of surface oxides on the base materials during heating. This action is critical for promoting the wetting and flow of the solder alloy, which is essential for creating a strong and continuous metallurgical bond.
Principles of Fluxing Action
The effectiveness of this compound as a hard soldering flux is rooted in its chemical behavior at elevated temperatures. The key mechanisms of its action are:
-
Dissolution of Metal Oxides : At the temperatures required for hard soldering, this compound melts and reacts with the metal oxides present on the surfaces of the materials being joined. This reaction dissolves the oxides into a liquid slag, exposing the pure base metal. This is particularly effective in the brazing of copper, where it readily dissolves copper oxides.[1]
-
Protection Against Re-oxidation : The molten this compound forms a protective barrier over the heated joint area, isolating it from the ambient atmosphere. This prevents the re-oxidation of the cleaned metal surfaces during the soldering process.
-
Enhanced Wetting : By creating a clean, oxide-free surface, the flux lowers the surface tension between the molten solder and the base material. This allows the solder to wet the surfaces more effectively and flow into the joint via capillary action.
-
Water-Soluble Residues : A significant practical advantage of using this compound is that its post-soldering residues are soluble in water, which simplifies the cleaning of the final assembly.[1]
Data Presentation: Properties of this compound
The following tables provide a summary of the essential physical and chemical properties of this compound that are pertinent to its use as a soldering flux.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | Na₃PO₄ | [1] |
| Molar Mass | 163.94 g/mol (anhydrous) | [2] |
| Appearance | White, granular or crystalline solid | |
| Melting Point | Anhydrous: 1583 °C; Dodecahydrate: 73.4 °C (decomposes) | |
| Boiling Point | Dodecahydrate: 100 °C (decomposes) | |
| Density | Anhydrous: 2.536 g/cm³ (at 17.5 °C); Dodecahydrate: 1.62 g/cm³ (at 20 °C) | |
| Solubility in Water | See Table 2 | |
| pH of 1% solution | Approximately 12 (highly alkaline) |
Table 2: Solubility of Anhydrous this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |
| 0 | 5.4 | |
| 20 | 12 | |
| 25 | 14.5 | |
| 40 | 23.3 | |
| 100 | 94.6 |
Experimental Protocol: Hard Soldering with this compound Flux
This section details a generalized procedure for the application of this compound as a flux in a materials research setting. This protocol may require adaptation based on the specific materials and experimental parameters.
Materials and Equipment
-
This compound (anhydrous or dodecahydrate)
-
Deionized water
-
Base materials for soldering (e.g., copper, copper alloys, other non-ferrous metals)
-
Hard solder alloy (brazing alloy) in wire, paste, or preform
-
Heating source (e.g., torch, furnace)
-
Personal Protective Equipment (PPE): safety glasses, heat-resistant gloves, lab coat
-
Fume hood or a well-ventilated workspace
-
Cleaning agents (e.g., acetone, ethanol)
-
Abrasive pads or sandpaper
-
Beaker and stirring rod
-
Applicator brush
-
Ultrasonic bath
-
Quenching bath (water)
Procedure
4.2.1. Flux Preparation
-
Prepare a concentrated aqueous solution of this compound by dissolving the salt in deionized water. For many applications, a saturated solution is optimal. Gentle heating and stirring can facilitate dissolution.
-
For applications requiring a thicker consistency, a paste can be formulated by mixing this compound powder with a minimal amount of deionized water.
4.2.2. Joint Preparation
-
Mechanically clean the surfaces of the base materials to be joined using an abrasive pad or sandpaper to remove any heavy oxides or surface contaminants.
-
Thoroughly degrease the cleaned surfaces using a solvent such as acetone or ethanol, followed by ultrasonic cleaning if necessary.
-
Ensure the components of the joint are properly fitted with the desired clearance, as this is a critical factor in successful brazing.
4.2.3. Flux Application
-
Using a small brush, apply a thin, uniform layer of the prepared this compound flux solution or paste to all surfaces of the joint area on each component.
-
Confirm that the entire area to be heated is coated with the flux.
4.2.4. Assembly and Soldering
-
Assemble the joint in its final configuration.
-
If using a solder preform, position it correctly within or adjacent to the joint.
-
Apply heat to the assembly in a uniform manner. The initial heating should be gradual to allow the water in the flux to evaporate without spattering.
-
As the temperature rises, the flux will dehydrate and then melt, forming a clear, glassy layer.
-
Continue heating until the base material reaches the working temperature of the solder alloy.
-
If manually feeding the solder, introduce the solder wire to the joint. The molten solder should flow smoothly into the joint via capillary action.
-
Once the solder has completely filled the joint, remove the heat source.
4.2.5. Post-Soldering Cleaning
-
Allow the assembly to cool.
-
Quenching the part in water can help to fracture and dislodge the flux residue.
-
Thoroughly clean the joint area with hot water to dissolve and remove all remaining flux residues. An ultrasonic bath with hot water is highly effective for this purpose.
-
Completely dry the assembly.
Safety Precautions
-
This compound is a strong alkaline substance and can cause irritation to the skin and eyes. Always use appropriate personal protective equipment.
-
The heating of this compound can lead to the generation of toxic phosphorus oxide fumes. All heating procedures should be conducted in a well-ventilated area or under a fume hood.
-
Adhere to all safety protocols associated with the heating source, metals, and solder alloys being used.
Visualizations
Logical Workflow of Flux Action
Caption: Logical workflow for hard soldering using this compound flux.
Experimental Workflow
Caption: Step-by-step experimental workflow for hard soldering with TSP flux.
Limitations and Recommendations for Future Research
While this compound is a viable flux for specific applications, particularly with copper and its alloys, there is a clear need for more quantitative data to fully characterize its performance. Key areas that would benefit from further investigation include:
-
Active Temperature Range : A systematic determination of the optimal temperature range for the fluxing action of this compound.
-
Material Compatibility : A broader study of the effectiveness of TSP flux with a wider variety of materials, including different non-ferrous alloys and potentially stainless steels, for which phosphoric acid-based fluxes are known to be effective.
-
Joint Strength Analysis : Quantitative analysis of the mechanical properties, such as tensile and shear strength, of joints created using this compound flux under controlled conditions.
-
Flux Formulation Optimization : Research into the effects of adding other chemical agents to this compound to develop more versatile and higher-performance flux compositions.
It is highly recommended that researchers conduct preliminary testing and characterization to establish the optimal parameters for their specific materials and applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Trisodium Phosphate for Soil DNA Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of trisodium phosphate (often in the form of a phosphate buffer) for DNA extraction from soil samples. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during soil DNA extraction using this compound-based methods.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| DNA-YLD-001 | Low DNA Yield | Inefficient cell lysis | - Increase the concentration of the phosphate buffer. A 1 M phosphate buffer has been shown to be effective.[1][2] - Combine bead beating with the phosphate lysis buffer containing SDS (e.g., 0.5%).[1][2] - Optimize bead beating time and speed; prolonged or high-speed beating can cause DNA shearing. - Increase incubation temperature to 65°C for about 10 minutes to enhance lysis, but be aware this may also increase co-extraction of PCR inhibitors. |
| DNA adsorption to soil particles (especially clay) | - The use of a phosphate buffer helps to compete with DNA for binding sites on clay particles. - Ensure thorough mixing and incubation to allow the phosphate ions to saturate the binding sites. | ||
| Incomplete DNA precipitation | - For DNA precipitation, consider using polyethylene glycol (PEG) with NaCl, which can be effective for DNA from subsoils. - Ensure the correct volumes of isopropanol or ethanol are used and that precipitation is carried out at the appropriate temperature (e.g., -20°C overnight). | ||
| DNA-PUR-001 | Low DNA Purity (Low A260/A280 or A260/A230 ratio) | Contamination with proteins | - Ensure complete cell lysis to release all proteins, then effectively separate them using methods like phenol:chloroform:isoamyl alcohol extraction. - Add a proteinase K digestion step to your protocol. |
| Contamination with humic acids | - Humic acids are a common inhibitor in soil DNA extracts and have similar charge and size to DNA, making them difficult to remove. - Use of a phosphate buffer can help in reducing humic acid co-extraction. - Further purification using methods like Sephadex G-200 spin columns can effectively remove PCR inhibitors. - Specialized commercial kits are available for high-humic-acid soils. - Flocculation with aluminum sulfate has been reported as an effective method for humic substance removal. | ||
| Carry-over of salts or ethanol | - After precipitation, ensure the DNA pellet is washed properly with 70% ethanol to remove salts. - Thoroughly dry the pellet after the final wash to remove all residual ethanol before resuspension. | ||
| PCR-INH-001 | PCR Inhibition | Presence of co-extracted inhibitors (e.g., humic acids, fulvic acids) | - Dilute the DNA extract before adding it to the PCR reaction. This can dilute the inhibitors to a concentration that no longer affects the polymerase. - Incorporate a DNA purification step after extraction. Methods include spin columns, gel electrophoresis, or precipitation techniques. - The use of PCR enhancers or inhibitor-resistant DNA polymerases can also overcome inhibition. |
| DNA-FRG-001 | Sheared/Fragmented DNA | Excessive mechanical disruption | - Optimize the bead beating step by reducing the duration and/or speed. Brief, low-speed homogenization is recommended for recovering high-molecular-weight DNA. - Use wide-bore pipette tips when handling the DNA solution to minimize mechanical shearing. |
| Nuclease activity | - If starting with fresh samples, process them quickly or freeze them at -80°C to minimize nuclease activity. - Add EDTA to the extraction buffer, which chelates divalent cations required for nuclease activity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound (or phosphate buffer) for DNA extraction from soil?
A1: A concentration of 1 M phosphate buffer has been found to be effective, particularly for subsoils with high clay content. This high concentration helps to saturate the DNA binding sites on clay particles, thus releasing the DNA into the solution.
Q2: Should I use this compound alone or in combination with other reagents?
A2: For optimal results, this compound (as a phosphate buffer) should be used in combination with a detergent like Sodium Dodecyl Sulfate (SDS). A common combination is 1 M phosphate buffer with 0.5% SDS. This combination aids in cell lysis and the release of DNA.
Q3: How can I remove humic acids from my soil DNA extract?
A3: Humic acids are common PCR inhibitors found in soil. Several methods can be employed for their removal:
-
Phosphate Buffer: The use of a phosphate buffer during extraction can help reduce the co-extraction of humic acids.
-
Purification Columns: Commercial kits often include spin columns with matrices that bind DNA while allowing inhibitors like humic acids to be washed away. Sephadex G-200 spin columns have been shown to be effective.
-
Chemical Flocculation: Treatment with aluminum sulfate can precipitate humic substances, which can then be removed by centrifugation.
-
Polyvinylpyrrolidone (PVP): Adding PVPP to the extraction buffer can help to bind and remove polyphenolic compounds, which include humic substances.
Q4: What is the recommended physical lysis method to be used with a phosphate buffer?
A4: Bead mill homogenization (bead beating) is a highly effective physical lysis method to be used in conjunction with a phosphate-SDS lysis buffer. A combination of one minute of bead beating followed by a 10-minute incubation at 65°C has been shown to produce good results.
Q5: Will using a high concentration of phosphate buffer affect downstream applications like PCR?
A5: It is crucial to remove the phosphate buffer and other salts during the DNA purification and precipitation steps. Inadequate removal can lead to salt carry-over, which can inhibit downstream enzymatic reactions like PCR. Ensure proper washing of the DNA pellet with 70% ethanol before final resuspension.
Experimental Protocols
Optimized Protocol for DNA Extraction from Subsoils using Phosphate Lysis Buffer
This protocol is adapted from a study that optimized DNA extraction from clay-rich subsoils.
Materials:
-
200 mg of finely ground, freeze-dried soil
-
2 mL screw-cap tubes containing zirconium-silica beads (0.1 mm diameter)
-
1 M Phosphate Buffer (PB), pH 8.0
-
10% (w/v) Sodium Dodecyl Sulfate (SDS) solution
-
Chloroform:isoamyl alcohol (24:1)
-
Polyethylene glycol (PEG) solution (30% PEG 6000, 1.6 M NaCl)
-
Ice-cold 70% (v/v) ethanol
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Add 200 mg of soil to a 2 mL tube containing beads.
-
Add 300 µL of 1 M Phosphate Buffer and 300 µL of a lysis mixture containing 10% SDS (final concentration of SDS will be lower in the mix). A pre-made lysis buffer of 1 M PB with 0.5% SDS can also be used.
-
Add 300 µL of chloroform:isoamyl alcohol (24:1).
-
Homogenize in a bead mill for 1 minute.
-
Incubate the tubes at 65°C for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the aqueous supernatant to a new tube.
-
Add an equal volume of PEG solution to the supernatant.
-
Incubate on ice for 2 hours or overnight at 4°C to precipitate the DNA.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the DNA.
-
Discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA pellet in 50-100 µL of TE buffer.
Data Presentation
Table 1: Comparison of Lysis Buffer Components on DNA Yield
| Lysis Buffer Composition | Average DNA Yield (µg/g soil) | Reference |
| 120 mM Sodium Phosphate Buffer | Varies with soil type | |
| 100 mM Phosphate-Tris Buffer (pH 8) with SDS and Chloroform | Optimized for yield and molecular size | |
| 1 M Phosphate Buffer with 0.5% SDS | Increased total DNA yield compared to CTAB method |
Note: Absolute DNA yields are highly dependent on soil type, microbial biomass, and the specific quantification method used. The table illustrates the relative effectiveness of different buffer compositions.
Visualizations
Caption: Workflow for soil DNA extraction using a phosphate buffer.
Caption: Troubleshooting logic for soil DNA extraction.
References
Troubleshooting buffer instability with trisodium phosphate solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trisodium phosphate (TSP) buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is a this compound buffer and what are its common applications?
A this compound (Na₃PO₄) buffer is an alkaline buffer solution. It is commonly used in various biological and chemical applications, including as a cleaning agent, for water treatment, and as a buffering agent in biochemical assays.[1] this compound is highly soluble in water and creates a strongly alkaline solution.[2]
Q2: What is the effective pH range for a this compound buffer?
This compound solutions are strongly alkaline. A 1% solution of this compound has a pH of approximately 11.5 - 12.5.[3] The pH can be adjusted by mixing it with monosodium or disodium phosphate.
Q3: How should I store my this compound powder and buffer solutions?
This compound powder is hygroscopic and should be stored in a cool, dry place with the container tightly sealed to prevent moisture absorption.[2] Prepared buffer solutions should be stored at room temperature, and for long-term storage, refrigeration at 2-8°C can help to minimize microbial growth. Always inspect stored buffers for any signs of precipitation or microbial contamination before use.
Q4: Can I autoclave this compound buffer solutions?
While phosphate buffers are generally heat-stable, autoclaving solutions containing this compound, especially in the presence of divalent cations like calcium and magnesium, can lead to precipitation of insoluble phosphate salts. If sterilization is required, filter sterilization through a 0.22 µm filter is a safer alternative.
Troubleshooting Guides
Issue 1: Precipitate Formation in the Buffer
My this compound buffer solution has become cloudy or has a visible precipitate.
This is a common issue with phosphate buffers and can be caused by several factors. Use the following guide to diagnose and resolve the problem.
Troubleshooting Workflow: Precipitate Formation
Caption: Troubleshooting workflow for precipitate formation in TSP buffers.
| Potential Cause | Explanation | Recommended Action |
| Presence of Divalent Cations | This compound readily forms insoluble precipitates with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). | If your experiment allows, add a chelating agent like EDTA to sequester the divalent cations. Alternatively, consider using a different buffer system, such as Tris, that does not precipitate with these ions. |
| High Concentration of Organic Solvent | This compound is insoluble in organic solvents like ethanol.[3] Mixing concentrated phosphate buffer with a high percentage of organic solvents (e.g., acetonitrile, methanol) can cause the buffer salts to precipitate out of solution. | Reduce the percentage of the organic solvent in your final solution. As a general guideline, some phosphate buffers start to precipitate at around 70-85% acetonitrile or methanol concentration. |
| Temperature Extremes | Autoclaving this compound solutions, particularly with other reactive components, can lead to the formation of insoluble precipitates. Freezing can also cause some buffer components to crystallize and precipitate. | For sterilization, use filter sterilization with a 0.22 µm filter instead of autoclaving. If you must autoclave, do so with the this compound solution alone before adding other sensitive components. Avoid repeated freeze-thaw cycles. |
| High Buffer Concentration | At very high concentrations, the solubility limit of this compound may be exceeded, leading to precipitation, especially if the temperature fluctuates. | Prepare a more concentrated stock solution and dilute it to the final working concentration just before use. |
Issue 2: Unexpected pH Shift
The pH of my this compound buffer is not what I expected or is unstable.
The pH of a buffer can be influenced by temperature, concentration, and the presence of other solutes.
Logical Diagram: Factors Influencing TSP Buffer pH
Caption: Factors that can cause pH instability in TSP buffer solutions.
| Parameter | Observation | Potential Cause(s) | Recommended Action |
| Temperature | The pH of the buffer changes when the temperature is altered from the temperature at which it was prepared. | The pKa of phosphate buffers is temperature-dependent. Generally, the pH of a phosphate buffer will decrease as the temperature increases. A significant drop in pH can also occur upon freezing. | Prepare and measure the pH of your buffer at the temperature at which you will be performing your experiment. If this is not possible, consult a pH vs. temperature chart for phosphate buffers to estimate the pH shift. |
| Concentration | The pH of the buffer is different from the expected value based on the pKa. | The pH of a this compound solution is highly dependent on its concentration. Higher concentrations result in a more alkaline pH. | Refer to the table below for the approximate pH of this compound solutions at different concentrations. Prepare your buffer as close to the final desired concentration as possible. |
| Dilution of Concentrated Stock | A significant pH shift is observed when diluting a concentrated stock solution of the buffer. | In the real world, diluting a concentrated buffer stock can lead to a change in pH. For phosphate buffers, it has been observed that diluting a 10x stock to 1x can result in an increase in pH. | It is best practice to prepare the buffer at its final working concentration and pH. If using a concentrated stock, always verify the pH of the final diluted solution and adjust if necessary. |
| Exposure to Air | The pH of the buffer decreases over time, especially if left open to the atmosphere. | Being an alkaline solution, this compound buffers can absorb carbon dioxide (CO₂) from the air, which forms carbonic acid and lowers the pH. | Keep buffer containers tightly sealed when not in use. For long-term storage or sensitive applications, consider preparing the buffer with degassed water. |
Data Presentation
Table 1: pH of this compound Solutions at 25°C
| Concentration | pH |
| 1 mM | 10.95 |
| 10 mM | 11.71 |
| 100 mM (1% solution) | 12.12 - 12.5 |
Data compiled from multiple sources.
Table 2: General Effect of Temperature on Phosphate Buffer pH
| Temperature Change | General pH Shift |
| Increase | Decrease |
| Decrease | Increase |
| Freezing (to -15°C) | Significant decrease (can be >3 pH units) |
Note: The exact pH shift can vary depending on the specific phosphate species and the initial pH of the buffer.
Experimental Protocols
Protocol 1: Preparation of 1 L of 0.1 M this compound Buffer (pH ~12)
Materials:
-
This compound, dodecahydrate (Na₃PO₄·12H₂O, MW: 380.12 g/mol )
-
Deionized or distilled water
-
Calibrated pH meter
-
Stir plate and stir bar
-
1 L volumetric flask
-
Beaker
Procedure:
-
Weigh out 38.01 g of this compound dodecahydrate.
-
Add approximately 800 mL of deionized water to a beaker.
-
Place the stir bar in the beaker and place it on the stir plate.
-
Slowly add the weighed this compound to the water while stirring until it is completely dissolved.
-
Transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to 1 L.
-
Mix the solution thoroughly.
-
Measure the pH of the solution using a calibrated pH meter. The pH should be approximately 12. If a different pH is required, it can be adjusted by carefully adding a solution of phosphoric acid or a more dilute solution of sodium hydroxide.
Protocol 2: Stability Testing of this compound Buffer
This protocol outlines a method to assess the stability of your prepared this compound buffer under different conditions.
1. Visual Inspection:
-
Visually inspect the buffer immediately after preparation and after storage under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Look for any signs of cloudiness, precipitation, or color change.
2. pH Measurement:
-
Measure the pH of the buffer at the start of the experiment and at regular intervals during storage.
-
To test for temperature-induced pH shifts, measure the pH of an aliquot of the buffer at different temperatures (e.g., 4°C, 25°C, 37°C).
3. Challenge Test (Precipitation Potential):
-
To assess compatibility with divalent cations, add a small, known concentration of a calcium chloride or magnesium chloride solution to an aliquot of your buffer and observe for any precipitate formation.
-
To test for compatibility with organic solvents, mix your buffer with the intended organic solvent at the final working concentration and observe for any precipitation.
Disclaimer: The information provided in this technical support guide is for informational purposes only and is intended for use by qualified professionals. Always follow appropriate laboratory safety procedures.
References
Preventing precipitation when using trisodium phosphate in buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing precipitation when using trisodium phosphate (TSP) in buffer solutions.
Troubleshooting Guide
Unwanted precipitation in your this compound (TSP) buffer can compromise experimental results. Use this guide to diagnose and resolve common issues.
Diagram: Troubleshooting Workflow for TSP Buffer Precipitation
Caption: A logical workflow to diagnose and resolve TSP buffer precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound buffer precipitating?
A1: Precipitation in this compound (TSP) buffers can be caused by several factors:
-
Low Temperature: The solubility of TSP decreases at lower temperatures, which can lead to the salt crystallizing out of solution.
-
Presence of Divalent Cations: TSP readily reacts with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) to form insoluble phosphate salts.[1]
-
High Concentration: If the concentration of TSP is close to or exceeds its solubility limit at a given temperature, it will precipitate.
-
Addition of Organic Solvents: The addition of organic solvents like ethanol or acetonitrile can significantly reduce the solubility of phosphate salts, causing them to precipitate.[2]
-
pH Shifts: Although TSP creates a strongly alkaline solution, significant pH changes due to the addition of other reagents can affect its solubility.
Q2: What is the solubility of this compound at different temperatures?
A2: The solubility of this compound is highly dependent on temperature and whether it is in its anhydrous or dodecahydrate form.[3]
Data Presentation: Solubility of this compound in Water
| Temperature (°C) | Solubility of Anhydrous TSP ( g/100 mL) | Solubility of TSP Dodecahydrate ( g/100 mL) |
| 0 | 5.4 | - |
| 20 | 12 | 28.3 |
| 25 | 14.5 | 28 |
| 40 | 23.3 | - |
| 100 | 94.6 | - |
Data sourced from multiple references.[3][4]
Q3: Can I use a TSP buffer if my experiment requires calcium or magnesium?
A3: Yes, but you must take specific precautions to prevent precipitation. The key is to avoid high local concentrations of phosphate and divalent cations. It is recommended to add the divalent cations as the very last step to a diluted, well-stirred buffer solution. For detailed steps, refer to Protocol 2 .
Q4: My TSP buffer precipitated after I added an organic solvent. What should I do?
A4: This is a common issue as phosphate buffers have poor solubility in high concentrations of organic solvents. To resolve this, you can try lowering the concentration of your phosphate buffer. It is also advisable to perform a solvent compatibility test (Protocol 3 ) to determine the maximum percentage of organic solvent your buffer can tolerate before precipitation occurs.
Q5: Are there alternatives to this compound for preparing a high pH buffer?
A5: Yes, if precipitation with TSP is a persistent issue, consider using alternative buffering agents. For alkaline pH ranges, buffers such as Tris (tris(hydroxymethyl)aminomethane) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) can be suitable alternatives. The choice of buffer should always be validated for compatibility with your specific experimental conditions.
Experimental Protocols
Protocol 1: Standard Preparation of a this compound Buffer (0.1 M, pH ~12)
This protocol describes the preparation of a standard TSP buffer, minimizing the risk of precipitation.
Diagram: Standard TSP Buffer Preparation Workflow
Caption: Step-by-step workflow for preparing a standard TSP buffer.
Methodology:
-
Calculate the required mass of TSP:
-
For 1 L of 0.1 M TSP buffer, you will need:
-
Anhydrous TSP (Molar Mass: 163.94 g/mol ): 16.39 g
-
TSP Dodecahydrate (Molar Mass: 380.12 g/mol ): 38.01 g
-
-
-
Dissolution:
-
Add the weighed TSP to a beaker containing approximately 800 mL of deionized water.
-
Stir the solution with a magnetic stirrer until the TSP is completely dissolved. Gentle heating can be applied to aid dissolution, but avoid boiling.
-
-
Cooling and Volume Adjustment:
-
If the solution was heated, allow it to cool to room temperature.
-
Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
-
pH Measurement (Optional):
-
A 1% solution of TSP will have a pH of approximately 12. You can verify the pH using a calibrated pH meter.
-
-
Filtration and Storage:
-
Filter the buffer through a 0.22 µm filter to remove any potential micro-precipitates.
-
Store the buffer at room temperature. Avoid refrigerating concentrated TSP buffers as this can promote precipitation.
-
Protocol 2: Preparation of a TSP Buffer Containing Divalent Cations
This protocol is designed to prevent the precipitation of insoluble phosphate salts when preparing a TSP buffer that includes divalent cations like Ca²⁺ or Mg²⁺.
Methodology:
-
Prepare separate stock solutions:
-
Prepare a concentrated stock solution of TSP (e.g., 1 M) following Protocol 1.
-
Prepare a separate concentrated stock solution of the divalent cation(s) (e.g., 1 M CaCl₂ or 1 M MgCl₂).
-
-
Dilution:
-
In a beaker, add the required volume of the TSP stock solution to a volume of deionized water that is close to the final desired volume.
-
Ensure the diluted TSP solution is well-stirred.
-
-
Addition of Divalent Cations:
-
While continuously stirring the diluted TSP solution, slowly add the required volume of the divalent cation stock solution dropwise. This gradual addition to a large, well-mixed volume is crucial to prevent localized high concentrations that lead to precipitation.
-
-
Final Volume Adjustment:
-
Transfer the solution to a volumetric flask and add deionized water to the final desired volume.
-
-
Filtration:
-
Filter the final buffer through a 0.22 µm filter.
-
Protocol 3: Solvent Compatibility Test
This protocol helps determine the tolerance of your TSP buffer to a specific organic solvent.
Methodology:
-
Prepare a series of dilutions:
-
In separate test tubes, prepare a series of mixtures of your TSP buffer and the organic solvent of interest. For example, you can prepare mixtures with 10%, 20%, 30%, 40%, 50%, 60%, 70%, and 80% organic solvent.
-
-
Incubation:
-
Incubate the mixtures at the temperature you will be using for your experiment for at least 10 minutes.
-
-
Observation:
-
Visually inspect each tube for any signs of precipitation (cloudiness or visible particles). The highest percentage of organic solvent that remains clear is the maximum you should use in your experiment. For more sensitive detection, the turbidity of the solutions can be measured using a spectrophotometer.
-
References
Technical Support Center: Trisodium Phosphate Interference in Enzymatic Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering issues with enzymatic assays that require metal cofactors, and suspect interference from trisodium phosphate (TSP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TSP) and how could it be in my assay?
A1: this compound (Na₃PO₄) is a soluble salt of phosphoric acid. It can be introduced into an experiment as a contaminant from various sources, including laboratory detergents used for cleaning glassware, as a component of certain buffers, or as a carryover from sample preparation steps. Given its widespread use, even trace amounts can be sufficient to interfere with sensitive enzymatic assays.
Q2: How does this compound interfere with enzymatic assays requiring metal cofactors?
A2: The primary mechanism of interference is the chelation of metal cofactors by the phosphate ions (PO₄³⁻) from TSP.[1] Metalloenzymes require specific metal ions (e.g., Mg²⁺, Mn²⁺, Zn²⁺, Ca²⁺) for their catalytic activity. Phosphate can bind to these metal ions, forming insoluble precipitates or soluble complexes, thereby reducing the effective concentration of the cofactor available to the enzyme. This sequestration of essential metal cofactors leads to a decrease in or complete loss of enzyme activity.
Q3: Which types of enzymatic assays are most susceptible to TSP interference?
A3: Any enzymatic assay that relies on a metalloenzyme is susceptible to interference by TSP. This includes a wide range of enzymes such as:
-
Kinases and ATPases: These often require Mg²⁺ for their activity.
-
Polymerases (e.g., in PCR): These enzymes are dependent on Mg²⁺ or Mn²⁺.
-
Alkaline Phosphatases: These typically contain Zn²⁺ and Mg²⁺ in their active sites.
-
Certain Proteases and Nucleases: Many of these enzymes require Ca²⁺ or Zn²⁺ for their function.
Q4: What are the common symptoms of TSP interference in an enzymatic assay?
A4: The common symptoms of TSP interference include:
-
Lower than expected or no enzyme activity.
-
High variability between replicate wells or experiments.
-
Non-linear reaction progress curves.
-
Complete inhibition of the enzymatic reaction.
Q5: How can I confirm that this compound is the cause of the interference in my assay?
A5: A simple diagnostic test is to supplement the reaction with a higher concentration of the required metal cofactor. If the enzyme activity is restored upon the addition of excess metal ions, it strongly suggests that a chelating agent like TSP is present in one of the assay components.
Troubleshooting Guide
If you suspect that this compound is interfering with your enzymatic assay, follow these troubleshooting steps:
Step 1: Rule out other common causes of assay failure.
Before focusing on TSP interference, ensure that other common issues are not the cause of the problem. Verify the following:
-
Reagent Preparation: Confirm that all buffers and reagents were prepared correctly and at the proper concentrations.
-
Enzyme Activity: Test the activity of your enzyme stock with a reliable positive control to ensure it is active.
-
Instrument Settings: Double-check the settings on your plate reader or spectrophotometer (e.g., wavelength, temperature).
-
Substrate Integrity: Ensure that the substrate has not degraded.
Step 2: Perform a Metal Ion Supplementation Experiment.
This is a key diagnostic experiment to identify interference from a chelating agent.
-
Set up your standard assay reaction.
-
In parallel, set up reactions where you add a surplus of the required metal cofactor (e.g., double or triple the standard concentration).
-
If the enzyme activity is significantly higher in the supplemented reactions, it is a strong indication of the presence of a chelating agent like TSP.
Step 3: Identify the Source of Phosphate Contamination.
If the metal ion supplementation experiment suggests the presence of a chelating agent, the next step is to pinpoint the source of the phosphate contamination.
-
Systematically test each component of your assay: Prepare your reaction mixture by omitting one component at a time and replacing it with a fresh, trusted source of that component. For example, use freshly prepared buffer or a different lot of substrate.
-
Test your water source: Use a high-purity, phosphate-free water source for all your reagents and buffers.
-
Glassware: If you are using glassware, ensure it is thoroughly rinsed with high-purity water to remove any residual detergent.
Step 4: Mitigate or Eliminate the Phosphate Interference.
Once the source of the contamination is identified, you can take steps to mitigate or eliminate the interference.
-
Use phosphate-free reagents: If a specific reagent is contaminated, replace it with a new, phosphate-free lot.
-
Optimize buffer composition: If your buffer is the source of the problem, consider using a different buffering agent that does not chelate metal ions.
-
Increase metal cofactor concentration: As a workaround, you can increase the concentration of the metal cofactor in your assay to overcome the chelating effect of the phosphate. However, be aware that excessively high concentrations of metal ions can also be inhibitory.
-
Sample cleanup: If the contaminant is in your sample, you may need to perform a cleanup step, such as dialysis or buffer exchange, to remove the phosphate.
Quantitative Data
The interference of this compound in enzymatic assays is due to the chelation of metal cofactors. The strength of this chelation can be described by the stability constant (log K) of the metal-phosphate complex. A higher log K value indicates a more stable complex and therefore stronger chelation.
| Metal Ion | Stability Constant (log K) for Metal-Phosphate Complex |
| Co²⁺ | 2.21 |
| Ni²⁺ | 2.11 |
| Fe³⁺ | 2.23 |
| Ag⁺ | 2.34 |
| Cr³⁺ | 1.96 |
| Cu²⁺ | 2.14 |
Data sourced from potentiometric titrations of metal/phosphate systems.
Experimental Protocols
Protocol 1: Metal Ion Supplementation Assay
Objective: To determine if the addition of excess metal cofactor can rescue enzyme activity, indicating the presence of a chelating agent.
Materials:
-
Your complete enzymatic assay system (enzyme, substrate, buffer, etc.)
-
A stock solution of the required metal cofactor (e.g., 1 M MgCl₂)
-
Microplate or cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a master mix of your assay components, excluding the metal cofactor.
-
Aliquot the master mix into the wells of a microplate.
-
Create a dilution series of the metal cofactor. For example, if your standard assay uses 1 mM MgCl₂, prepare wells with 1 mM, 2 mM, 5 mM, and 10 mM MgCl₂.
-
Include a negative control with no enzyme and a positive control with your standard assay conditions.
-
Initiate the reaction by adding the enzyme to all wells.
-
Monitor the reaction progress over time using a microplate reader or spectrophotometer.
-
Data Analysis: Compare the reaction rates at different metal cofactor concentrations. A significant increase in the reaction rate with increasing cofactor concentration suggests that a chelating agent is present.
Protocol 2: Quantification of Phosphate Contamination
Objective: To quantify the amount of inorganic phosphate in a sample using a colorimetric assay. This protocol is based on the reaction of phosphate with ammonium molybdate to form a colored complex.
Materials:
-
Phosphate standard solution (e.g., 1 mM KH₂PO₄)
-
Vanadate-molybdate reagent (a mixture of ammonium molybdate and ammonium metavanadate in HCl)
-
The sample you want to test for phosphate contamination (e.g., your buffer, water source)
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of calibration standards by diluting the phosphate standard solution to concentrations ranging from 0 to 20 µg/mL in 50 mL volumetric flasks.[2]
-
Add 10 mL of the vanadate-molybdate reagent to each flask and dilute to the mark with deionized water.[2]
-
Let the solutions stand for at least 10 minutes for the color to develop.[2]
-
Measure the absorbance of each standard at 470 nm.[2]
-
Plot a calibration graph of absorbance versus phosphate concentration.
-
-
Prepare Your Sample:
-
Transfer a known volume (e.g., 25 mL) of your sample into a 50 mL volumetric flask.
-
Add 10 mL of the vanadate-molybdate reagent and dilute to the mark with deionized water.
-
Prepare a sample blank by adding 10 mL of the reagent to a flask and diluting to 50 mL with deionized water.
-
Let the solutions stand for at least 10 minutes.
-
-
Measure and Calculate:
-
Measure the absorbance of your sample at 470 nm.
-
Use the calibration curve to determine the concentration of phosphate in your sample, remembering to account for any dilution.
-
Visualizations
References
Technical Support Center: Overcoming Trisodium Phosphate Interference in Colorimetric and Fluorometric Assays
For researchers, scientists, and drug development professionals, the presence of trisodium phosphate (TSP) in samples can be a significant source of interference in a variety of colorimetric and fluorometric assays. Its alkaline nature, high phosphate concentration, and potential to chelate metal ions can lead to inaccurate and unreliable results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome TSP-related assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TSP) and why is it present in my samples?
This compound (Na₃PO₄) is a strongly alkaline salt that is soluble in water.[1] It is commonly used as a cleaning agent, food additive, and in some biological buffers and reagents. Your samples may contain TSP if they have been exposed to certain cleaning protocols, or if TSP is a component of the formulation or buffer system you are working with.
Q2: How does this compound interfere with colorimetric and fluorometric assays?
TSP can interfere with assays through several mechanisms:
-
pH Alteration: TSP solutions are highly alkaline, with a 1% solution having a pH between 11.5 and 12.5.[1] This high pH can denature enzymes, alter the ionization state of analytes and assay reagents, and shift the optimal pH of the reaction, leading to decreased or abolished assay signal.
-
Phosphate Competition: In assays that measure inorganic phosphate (e.g., Malachite Green assay), the high concentration of phosphate from TSP will lead to a very high background signal, masking the signal from the analyte of interest.[2]
-
Chelation of Metal Ions: Phosphate ions can chelate divalent and trivalent metal ions (e.g., Mg²⁺, Mn²⁺, Ca²⁺, Zn²⁺) that are often essential cofactors for enzymes.[3] This chelation can lead to a significant reduction in enzyme activity.
-
Direct Interaction with Assay Components: At high concentrations, phosphate ions can directly interact with assay reagents, such as dyes or substrates, potentially causing precipitation, quenching, or enhancement of the signal.
Q3: What are the common signs of TSP interference in my assay?
Common indicators of TSP interference include:
-
Unexpectedly high background signals, especially in colorimetric phosphate detection assays.
-
A significant decrease or complete loss of enzyme activity.
-
Non-linear or inconsistent dose-response curves.
-
Precipitate formation upon addition of sample to the assay mixture.
-
Inconsistent results between sample replicates.
Troubleshooting Guides
Issue 1: High Background in a Colorimetric Phosphate Assay (e.g., Malachite Green)
High background in phosphate assays is a classic sign of phosphate contamination, often from sources like TSP.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in phosphate assays.
Mitigation Strategies:
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the TSP concentration to a non-interfering level.
-
Sample Desalting/Buffer Exchange: Use a desalting column or dialysis to exchange the sample buffer to one that is phosphate-free, such as Tris or HEPES.
-
Trichloroacetic Acid (TCA) Precipitation: This method can be used to precipitate proteins and nucleic acids, while leaving the interfering TSP in the supernatant which is then discarded. The pellet containing the analyte of interest can then be resuspended in a suitable assay buffer.
Issue 2: Reduced Enzyme Activity
A decrease in enzyme activity can be caused by the high pH of TSP or its chelation of essential metal cofactors.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced enzyme activity due to TSP.
Mitigation Strategies:
-
pH Adjustment: Carefully adjust the pH of the sample with a suitable acid (e.g., HCl) before adding it to the assay. Alternatively, use a more concentrated assay buffer to better resist the pH shift.
-
Supplementation with Metal Ions: If metal chelation is suspected, add a surplus of the required metal cofactor to the assay buffer to overcome the chelating effect of TSP.
-
Use of Alternative Buffers: Switch to a buffer system that is less prone to interacting with metal ions, such as HEPES.
Issue 3: High Background in a Fluorescence Assay
High background in fluorescence assays can be due to the intrinsic fluorescence of buffer components or non-specific binding. While TSP itself is not fluorescent, its high pH can alter the fluorescent properties of other molecules in the assay.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in fluorescence assays.
Mitigation Strategies:
-
pH Neutralization: Neutralize the pH of the TSP-containing sample before adding it to the assay.
-
Buffer Exchange: As with other assay types, exchanging the sample buffer to a non-interfering buffer is an effective strategy.
-
Use of Robust Fluorophores: Select fluorophores that are less sensitive to pH changes in the alkaline range.
Data Presentation
The following tables summarize the potential quantitative impact of TSP interference and the effectiveness of mitigation strategies. The data presented are illustrative and the actual impact will vary depending on the specific assay and experimental conditions.
Table 1: Illustrative Impact of TSP on a Malachite Green Phosphate Assay
| Sample Condition | TSP Concentration (mM) | Absorbance at 620 nm | % Interference |
| No TSP (Blank) | 0 | 0.050 | 0% |
| Sample with TSP | 1 | 0.850 | 1600% |
| Sample with TSP | 5 | >3.000 (Saturated) | >5900% |
| Diluted Sample (1:10) | 0.1 | 0.150 | 200% |
| Buffer Exchanged Sample | 0 | 0.055 | 10% |
Table 2: Illustrative Impact of TSP on a Metal-Dependent Enzyme Assay
| Sample Condition | TSP Concentration (mM) | Relative Enzyme Activity |
| No TSP (Control) | 0 | 100% |
| Sample with TSP | 1 | 45% |
| Sample with TSP | 5 | 10% |
| pH Adjusted Sample | 5 | 75% |
| Metal Supplemented Sample | 5 | 90% |
| HEPES Buffer Exchanged Sample | 0 | 98% |
Experimental Protocols
Protocol 1: pH Neutralization of TSP-Containing Samples
This protocol describes how to neutralize the pH of a sample containing TSP before its addition to an assay.
Materials:
-
TSP-containing sample
-
1 M HCl
-
pH meter or pH strips
-
Microcentrifuge tubes
Procedure:
-
Take an aliquot of your TSP-containing sample.
-
While gently vortexing, add small increments (e.g., 1-2 µL) of 1 M HCl.
-
After each addition, measure the pH of the sample.
-
Continue adding HCl until the pH of the sample is within the optimal range for your assay (typically pH 7.0-8.0).
-
Note the total volume of HCl added. To maintain the same sample concentration across all experiments, add a corresponding volume of water to your control samples.
-
Use the neutralized sample in your assay.
Protocol 2: Sample Cleanup using Trichloroacetic Acid (TCA) Precipitation
This protocol is suitable for removing TSP when the analyte of interest is a protein.
Materials:
-
TSP-containing protein sample
-
20% (w/v) Trichloroacetic Acid (TCA) solution, ice-cold
-
Acetone, ice-cold
-
Assay buffer
-
Microcentrifuge and tubes
Procedure:
-
To 100 µL of your protein sample, add 25 µL of ice-cold 20% TCA.
-
Vortex briefly and incubate on ice for 15-30 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the TSP and other soluble components.
-
Wash the protein pellet by adding 200 µL of ice-cold acetone and centrifuging at 14,000 x g for 5 minutes at 4°C.
-
Remove the acetone and allow the pellet to air dry for 5-10 minutes. Do not over-dry the pellet as it may be difficult to resuspend.
-
Resuspend the protein pellet in a suitable volume of phosphate-free assay buffer (e.g., Tris or HEPES).
Protocol 3: Buffer Exchange using a Desalting Column
This is a rapid method for removing TSP and exchanging the buffer of your sample.
Materials:
-
TSP-containing sample
-
Pre-packed desalting column (choose a size appropriate for your sample volume)
-
Phosphate-free buffer (e.g., Tris-HCl or HEPES)
-
Collection tubes
Procedure:
-
Equilibrate the desalting column with your desired phosphate-free assay buffer according to the manufacturer's instructions. This typically involves washing the column with 3-5 column volumes of the new buffer.
-
Carefully load your sample onto the center of the column bed.
-
Elute the sample with the new buffer and collect the fractions as recommended by the manufacturer. Your analyte of interest will elute in the void volume, while the smaller TSP molecules will be retained in the column matrix.
-
Pool the fractions containing your analyte and proceed with your assay.
References
- 1. fao.org [fao.org]
- 2. High pH during this compound Treatment Causes Membrane Damage and Destruction of Salmonella enterica Serovar Enteritidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The advantages and disadvantages and application comparison of Tris-HCl and HEPES buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
Technical Support Center: Optimizing Trisodium Phosphate (TSP) as a Laboratory Cleaning Agent
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively using trisodium phosphate (TSP) as a cleaning agent in a laboratory setting.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound for laboratory cleaning.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| White film or residue on glassware after cleaning. | 1. Inadequate rinsing. 2. High concentration of TSP solution. 3. Hard water used for rinsing, causing precipitation of calcium or magnesium phosphates. | 1. Rinse glassware thoroughly with deionized water (at least 3-4 times) after washing with TSP solution. 2. Reduce the concentration of the TSP solution. For general glassware cleaning, a 1-2% (w/v) solution is often sufficient. 3. Use deionized water for the final rinse to prevent mineral deposition. 4. A final rinse with a dilute acid solution (e.g., 1% HCl or citric acid) can help to neutralize any alkaline residue and dissolve phosphate salts, followed by a final deionized water rinse. |
| Incomplete removal of organic residues (e.g., proteins, grease, cell culture media). | 1. Insufficient contact time. 2. Low temperature of the cleaning solution. 3. Inadequate concentration of TSP. 4. The nature of the residue may require a different cleaning approach. | 1. Increase the soaking time of the labware in the TSP solution. 2. Heat the TSP solution. A warm solution (50-60°C) can significantly improve cleaning efficacy for greasy and organic residues.[1] 3. Increase the TSP concentration. For heavy contamination, concentrations up to 10% (w/v) can be tested. 4. For particularly stubborn organic residues, consider adding a surfactant to the TSP solution or using a specialized enzymatic cleaner. |
| Corrosion or damage to laboratory equipment. | 1. Material incompatibility. TSP is highly alkaline and can be corrosive to certain materials. 2. Prolonged contact time with sensitive materials. | 1. Check material compatibility before use. TSP is generally safe for borosilicate glass and stainless steel but can corrode aluminum, zinc, and some plastics. 2. Avoid prolonged soaking of sensitive equipment. 3. Always rinse thoroughly to remove all traces of the TSP solution. |
| Interference in sensitive downstream analytical assays (e.g., HPLC, Mass Spectrometry, PCR). | 1. Residual phosphate ions from the TSP solution can interfere with certain biochemical reactions or analytical techniques. 2. Alteration of sample pH due to alkaline residue. | 1. Implement a rigorous rinsing protocol with deionized water. 2. A final rinse with a dilute acid followed by deionized water can help remove residual phosphates. 3. For ultra-sensitive applications, consider using phosphate-free detergents. 4. Perform a blank run with rinse water from a cleaned vessel to ensure no interfering substances are present. |
| TSP powder is caked and difficult to dissolve. | 1. Improper storage leading to moisture absorption. TSP is hygroscopic. | 1. Store TSP in a tightly sealed container in a cool, dry place. 2. Use warm water to aid in the dissolution of caked powder. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound as a cleaning agent?
This compound is a strong alkaline cleaning agent.[2][3] Its cleaning power stems from several properties:
-
High Alkalinity: A 1% solution of TSP has a pH of approximately 12, which is highly effective at saponifying fats and oils, breaking them down into soluble soaps that can be easily washed away.
-
Emulsification and Penetration: TSP solutions can penetrate and emulsify grease and other organic matter, lifting them from surfaces.
-
Water Softening: TSP can sequester di- and trivalent metal cations like calcium and magnesium found in hard water, preventing them from interfering with the cleaning process.
2. What are the recommended concentrations of TSP for laboratory cleaning?
The optimal concentration depends on the type and extent of contamination. Here are some general guidelines:
| Application | Recommended TSP Concentration (% w/v) | Notes |
| General Laboratory Glassware Cleaning | 1 - 2% | Effective for routine cleaning of beakers, flasks, and cylinders. |
| Heavy-Duty Cleaning (e.g., removing stubborn organic residues) | 2 - 5% | Higher concentrations can be used for more challenging cleaning tasks. |
| Cleaning of Stainless Steel Equipment | 1 - 3% | Ensure thorough rinsing to prevent any potential for corrosion over time. |
3. How do temperature and contact time affect the cleaning efficiency of TSP?
| Parameter | Effect on Cleaning Efficiency | Recommendations |
| Temperature | Increasing the temperature of the TSP solution generally enhances its cleaning power, especially for greasy and oily residues. | For most applications, using a warm solution (e.g., 50-60°C) is more effective than a room temperature solution. |
| Contact Time | Longer contact (soaking) times allow the TSP solution to better penetrate and break down contaminants. | For heavily soiled items, a soaking period of several hours or overnight may be beneficial. |
4. Is TSP safe to use on all laboratory materials?
No. While TSP is effective for many common laboratory materials, it is not universally compatible.
| Material | Compatibility | Notes |
| Borosilicate Glass | Excellent | Standard laboratory glassware is generally resistant to TSP solutions. |
| Stainless Steel (304, 316) | Good | Generally compatible, but prolonged contact should be avoided, and thorough rinsing is crucial. |
| Aluminum | Poor | TSP will corrode aluminum, producing hydrogen gas. Do not use TSP to clean aluminum labware. |
| Zinc and Galvanized Steel | Poor | TSP will react with and corrode these materials. |
| Soft Metals (e.g., brass, bronze) | Poor | May cause tarnishing or corrosion. |
| Plastics | Variable | Compatibility depends on the specific type of plastic. It is best to test on a small, inconspicuous area first. |
| Rubber and Elastomers | Poor | Can cause some rubber and elastomeric materials to become brittle or swell. |
5. What are the safety precautions for handling this compound?
TSP is a caustic substance and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling TSP powder and solutions.
-
Ventilation: Use in a well-ventilated area to avoid inhaling dust particles.
-
Handling: When preparing solutions, always add the TSP powder to water, not the other way around, to minimize splashing.
-
First Aid: In case of skin contact, rinse thoroughly with water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If ingested, do not induce vomiting and seek immediate medical attention.
6. What are the environmental considerations for using TSP?
The primary environmental concern with TSP is its phosphate content. Phosphates can contribute to eutrophication in waterways, leading to algal blooms that can harm aquatic life. Therefore, it is important to:
-
Use TSP judiciously and only when necessary.
-
Dispose of TSP solutions in accordance with local regulations. In many areas, disposal down the drain is restricted.
-
Consider using phosphate-free alternatives when possible, especially for routine cleaning tasks.
7. Can TSP be used in a GMP environment for cleaning pharmaceutical manufacturing equipment?
Yes, TSP can be used in a GMP environment, but its use must be part of a validated cleaning procedure. Key considerations for use in a pharmaceutical setting include:
-
Cleaning Validation: The cleaning process must be validated to demonstrate that it consistently removes product residues, by-products, and cleaning agent residues to predetermined acceptable levels.
-
Residue Detection: Validated analytical methods (e.g., HPLC, TOC analysis) are required to detect and quantify any residual TSP on equipment surfaces.
-
Rinsing: A robust rinsing procedure is critical to ensure that all traces of TSP are removed to prevent contamination of the next product batch.
Experimental Protocols
Protocol for Evaluating the Cleaning Efficacy of this compound
This protocol provides a framework for quantitatively evaluating the effectiveness of a TSP cleaning procedure on laboratory surfaces.
Caption: Workflow for evaluating TSP cleaning efficacy.
Methodology:
-
Preparation of Test Surfaces (Coupons):
-
Select coupons of relevant materials (e.g., stainless steel, borosilicate glass).
-
Pre-clean the coupons to ensure no residual contamination.
-
Analyze a subset of pre-cleaned coupons to establish a baseline.
-
-
Application of Standardized Contaminant ("Soil"):
-
Prepare a representative "soil" containing the substance(s) to be cleaned (e.g., a specific drug substance, protein solution, or common laboratory reagent).
-
Apply a precise and consistent amount of the soil to a defined area on each coupon.
-
Allow the soil to dry or cure on the surface under controlled conditions (e.g., specified time and temperature).
-
-
Initial Contamination Level Analysis:
-
Analyze a set of soiled, uncleaned coupons to determine the initial level of contamination. This will serve as the baseline for calculating cleaning efficacy.
-
-
Cleaning Procedure:
-
Prepare TSP solutions of varying concentrations and temperatures as per the experimental design.
-
Immerse or treat the soiled coupons with the TSP solution for a specified contact time, with or without agitation.
-
Follow with a standardized rinsing procedure (e.g., a specific number of rinses with deionized water for a set duration).
-
Dry the coupons under controlled conditions.
-
-
Post-Cleaning Analysis:
-
Sample the cleaned surfaces using an appropriate and validated method:
-
Swab Sampling: Use a suitable swab to wipe a defined area of the coupon. The residue is then extracted from the swab with a solvent for analysis.
-
Rinse Sampling: Rinse the entire surface of the coupon with a specific volume of a suitable solvent and collect the rinse solution for analysis.
-
-
Analyze the collected samples for the target residue using a validated analytical method (e.g., HPLC for a specific drug, TOC for total organic carbon, or a protein assay).
-
-
Calculation of Cleaning Efficacy:
-
Calculate the percentage of residue removed for each cleaning condition:
-
Cleaning Efficacy (%) = [(Initial Residue - Final Residue) / Initial Residue] x 100
-
-
Signaling Pathways and Logical Relationships
Decision Tree for Selecting a Laboratory Cleaning Procedure
This diagram illustrates a logical process for selecting an appropriate cleaning method for laboratory equipment.
Caption: Decision-making for lab cleaning procedures.
References
Technical Support Center: Protein Crystallization with Phosphate Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with phosphate buffers in protein crystallization experiments.
Frequently Asked Questions (FAQs)
1. Why is my protein solution with phosphate buffer turning cloudy or forming a precipitate?
This is a common issue and can be attributed to several factors:
-
Insoluble Salt Formation: Phosphate readily forms insoluble salts with divalent cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺).[1][2] These cations may be present as contaminants in your reagents or glassware, or they may be essential cofactors for your protein.
-
Low Solubility at Cold Temperatures: Sodium phosphate salts, in particular, have reduced solubility at lower temperatures.[3] If you are working on ice or in a cold room, the buffer components themselves may be precipitating.
-
"Salting Out" Effect: High concentrations of other salts, like sodium chloride, in your buffer can decrease the solubility of the sodium phosphate, causing it to precipitate, especially in the cold.[3]
Troubleshooting:
-
Use High-Purity Reagents: Ensure all your stock solutions are made with high-purity water and reagents to minimize divalent cation contamination.
-
Consider Potassium Phosphate: Potassium phosphate salts are generally more soluble in the cold than their sodium counterparts.[4]
-
Optimize Divalent Cation Concentration: If divalent cations are required for your protein's stability or activity, determine the minimal concentration needed to avoid precipitation.
-
Buffer Exchange: If precipitation persists, consider exchanging the protein into an alternative buffer system.
2. I'm getting crystals, but how do I know if they are my protein or just salt?
Phosphate itself can crystallize, leading to "false positives" that can be difficult to distinguish from protein crystals.
Troubleshooting:
-
Control Experiments: Set up a crystallization drop containing only the reservoir solution and your phosphate buffer (without the protein). If crystals form in this drop, they are likely salt crystals.
-
Crystal Appearance: Salt crystals are often very sharp, geometric, and grow rapidly. While protein crystals can also have these characteristics, they are often more fragile and may have less defined edges.
-
Birefringence: View the crystals under cross-polarized light. Salt crystals are typically highly birefringent, while protein crystals may or may not be.
-
Crush Test: Gently probe the crystal with a fine tool. Salt crystals are often hard and will shatter, while protein crystals are softer and will crush or smear.
-
UV Microscopy: If available, UV microscopy can help differentiate protein crystals, as they will absorb UV light due to the presence of tryptophan and tyrosine residues.
3. My crystallization experiments are not reproducible, especially when I change the temperature. What could be the cause?
Significant pH shifts in phosphate buffers with temperature changes can lead to a lack of reproducibility.
-
Temperature-Dependent pKa: The pKa of the phosphate buffer system is temperature-dependent. As the temperature changes, the pH of your solution will also change.
-
Freezing-Induced pH Shifts: During the process of freezing, for cryopreservation, the components of the phosphate buffer can crystallize at different rates. This selective precipitation can lead to dramatic shifts in the pH of the remaining unfrozen liquid, potentially denaturing your protein.
Troubleshooting:
-
Use Alternative Buffers: Buffers such as HEPES, MES, and MOPS have pKa values that are less sensitive to temperature changes.
-
Measure pH at Experimental Temperature: Always measure and adjust the pH of your buffer at the temperature you will be conducting your crystallization experiments.
-
Consider Potassium Phosphate for Cryo-Work: Potassium phosphate buffers tend to exhibit smaller pH shifts during freezing compared to sodium phosphate buffers.
4. My protein binds to phosphate. Can I still use a phosphate buffer?
Using a phosphate buffer for a phosphate-binding protein can be challenging as the buffer ions can act as ligands, potentially affecting the protein's conformational homogeneity.
-
Inhibition of Crystallization: If the phosphate from the buffer binds to the active site or other important surfaces, it may prevent the formation of the crystal lattice.
-
Inducing Homogeneity: In some cases, high concentrations of phosphate can saturate all binding sites, leading to a more homogeneous population of protein molecules, which can be beneficial for crystallization.
Troubleshooting:
-
Reverse Screening Approach: Consider using a non-phosphate buffer for the main buffering system and add phosphate as a specific additive in controlled concentrations to assess its effect.
-
Use Phosphate Mimics: In some instances, phosphate mimics like cacodylate or tungstate have been used successfully. However, be aware of the toxicity of compounds like cacodylate.
-
Alternative Buffers: Test a range of buffers that are structurally dissimilar to phosphate to see if crystallization can be achieved in its absence.
Quantitative Data Summary
Table 1: pH Shift of Various Buffers Upon Freezing
| Buffer System | Initial pH (25°C) | pH at -30°C | Approximate pH Change |
| Sodium Phosphate | 7.0 | ~10.0 | +3.0 |
| Histidine-HCl | 6.0 | ~6.8 | +0.8 |
| Sodium Acetate | 5.0 | ~5.7 | +0.7 |
| Histidine Acetate | 6.0 | ~6.6 | +0.6 |
| Citrate | 6.0 | ~6.5 | +0.5 |
| Succinate | 6.0 | ~6.4 | +0.4 |
| Tris-HCl | 7.5 | ~8.7 | +1.2 |
Data compiled from literature reports. Actual pH shifts can vary based on buffer concentration and the presence of other solutes.
Experimental Protocols
Protocol 1: Control Experiment for Salt Crystal Identification
Objective: To determine if observed crystals are composed of buffer components rather than the target protein.
Methodology:
-
Prepare the crystallization reservoir solution as you would for your protein crystallization experiment.
-
Prepare a "mock" protein solution that contains your phosphate buffer at the same concentration and pH as your protein sample, but without the protein.
-
Set up a crystallization experiment (e.g., hanging drop, sitting drop) using the reservoir solution and the "mock" protein solution.
-
Incubate this control experiment alongside your actual protein crystallization trials under the exact same conditions (temperature, time).
-
Observe the control drop for crystal formation. The presence of crystals in the control indicates that the buffer components are crystallizing under these conditions.
Protocol 2: Buffer Exchange Using Spin Desalting Columns
Objective: To rapidly exchange the protein from a phosphate buffer to a more suitable buffer for crystallization.
Methodology:
-
Column Equilibration:
-
Choose a spin desalting column with a molecular weight cutoff (MWCO) that is significantly smaller than the molecular weight of your protein to ensure the protein is retained.
-
Invert the column several times to resuspend the resin.
-
Remove the bottom closure and place the column in a collection tube.
-
Centrifuge the column according to the manufacturer's instructions to remove the storage buffer.
-
Place the column in a new collection tube. Add the new, desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to the column.
-
Centrifuge again to exchange the buffer. Repeat this equilibration step 2-3 times to ensure complete buffer exchange of the resin.
-
-
Sample Loading and Elution:
-
Place the equilibrated column into a fresh collection tube.
-
Slowly apply your protein sample to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's instructions. The eluate in the collection tube will contain your protein in the new buffer.
-
Visualizations
Caption: Troubleshooting workflow for precipitation in phosphate buffers.
Caption: Chemical equilibria of phosphate buffers in crystallization.
References
- 1. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCP4 Bulletin Board Archive: Crystallizing protein sitting in PBS [ccp4bb.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Minimizing DNA Loss During Purification with Phosphate Buffers
Welcome to the technical support center for DNA purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize DNA loss when working with phosphate buffers during nucleic acid purification protocols.
Frequently Asked Questions (FAQs)
Q1: Why is DNA loss a concern when using phosphate buffers with silica-based purification methods?
A1: Silica-based DNA purification, commonly used in spin columns and magnetic beads, relies on the principle of DNA adsorbing to the silica surface under high-salt (chaotropic) and specific pH conditions. DNA's negatively charged phosphate backbone interacts with the silica surface through a "salt bridge" facilitated by positive ions from the binding buffer[1][2]. Phosphate ions, being negatively charged, can compete with the DNA's phosphate backbone for binding sites on the silica membrane, especially at high concentrations. This competition can reduce the efficiency of DNA binding to the column, leading to lower yields as unbound DNA is washed away.
Q2: Under what circumstances are phosphate buffers typically used in DNA extraction?
A2: Phosphate buffers are often employed in lysis buffers for specific sample types. For example, in soil and sediment samples, phosphate is used to displace DNA that is bound to clay particles, making it available for purification[3]. They are also a common component of buffers used for tissue homogenization and cell washing steps. If these buffers are carried over into the DNA binding step, they can interfere with purification.
Q3: What is the optimal pH for DNA binding to silica, and how can phosphate buffers affect it?
A3: Optimal DNA binding to silica generally occurs at a slightly acidic to neutral pH (typically below 7.5)[2][4]. Phosphate buffers have a strong buffering capacity. If a high concentration of a phosphate buffer with a pH above the optimal binding range (e.g., pH 8.0) is carried into the binding step, it can raise the pH of the lysate-binding buffer mixture, making the silica surface more negatively charged and increasing the electrostatic repulsion with the negatively charged DNA, thus reducing binding efficiency.
Q4: Can I use a standard DNA purification kit if my lysis buffer contains phosphate?
A4: Yes, but you may need to modify the protocol to ensure efficient DNA binding and recovery. The key is to optimize the conditions of the binding step to counteract the inhibitory effects of the phosphate ions. This often involves adjusting the pH and the concentration of the chaotropic salts and ethanol in the binding mixture.
Troubleshooting Guides
Problem: Low DNA Yield After Using a Phosphate-Based Lysis Buffer
Low recovery of DNA is the most common issue when phosphate buffers are present. Follow this step-by-step guide to diagnose and resolve the problem.
Caption: Troubleshooting workflow for low DNA yield with phosphate buffers.
-
Verify Where DNA is Being Lost:
-
After loading your lysate mixed with binding buffer onto the column and centrifuging, save the flow-through.
-
Precipitate the DNA from the flow-through (e.g., with ethanol or isopropanol) and run it on an agarose gel alongside a sample of your starting lysate.
-
If a significant amount of DNA is present in the flow-through, it indicates a problem with the binding step. If there is little to no DNA in the flow-through, the issue may be with the elution step.
-
-
Optimize Binding Conditions (If DNA is in the flow-through):
-
Increase Chaotropic Salt Concentration: Chaotropic agents like guanidinium thiocyanate or guanidinium hydrochloride are crucial for disrupting water molecules and facilitating DNA binding. If your phosphate buffer is diluting the binding buffer, the chaotropic salt concentration may be too low. Try adding a higher volume of the kit's binding buffer or adding a concentrated stock of a chaotropic salt.
-
Adjust pH: The optimal pH for DNA binding to silica is typically below 7.5. Phosphate buffers can sometimes be slightly alkaline. You can try adding a small amount of a pH adjuster like sodium acetate (pH 5.2) to the lysate before adding the binding buffer to lower the pH of the final mixture.
-
Increase Ethanol/Isopropanol Concentration: Alcohol helps to precipitate the DNA onto the silica membrane. Ensure that the final concentration of ethanol in the binding mixture is at least 25-30%. If your sample volume containing phosphate buffer is large, you may need to add more ethanol.
-
-
Optimize Elution Conditions (If DNA is NOT in the flow-through):
-
Pre-heat the Elution Buffer: Heating the elution buffer (e.g., TE buffer or nuclease-free water) to 50-70°C can significantly improve elution efficiency, especially for larger DNA fragments.
-
Increase Incubation Time: After adding the pre-heated elution buffer to the center of the silica membrane, let it incubate for 5-10 minutes at room temperature before centrifugation.
-
Perform a Second Elution: Elute the DNA a second time with a fresh volume of elution buffer into a new collection tube. This can recover an additional 10-20% of the bound DNA.
-
Data and Experimental Considerations
| Purification Step | Potential Issue with Phosphate Buffer | Recommended Solution / Mitigation Strategy |
| Lysis | High concentration of phosphate in the lysate. | If possible, use the minimum concentration of phosphate required for efficient lysis. |
| Binding | Phosphate ions compete with DNA for binding to the silica membrane. The buffer's pH may be too high for optimal binding. Dilution of chaotropic salts and alcohol below effective concentrations. | Increase the ratio of binding buffer to lysate (e.g., from 5:1 to 7:1). Adjust the pH of the lysate to <7.5 with a buffer like sodium acetate before adding the binding buffer. Ensure the final ethanol/isopropanol concentration is sufficient to precipitate the DNA. |
| Washing | Residual phosphate carried over from the binding step can be trapped in the column. | Perform an additional wash with a buffer containing a high concentration of ethanol to remove residual salts. Ensure the column is completely dry before elution to prevent ethanol carry-over. |
| Elution | DNA may be tightly bound if binding conditions were harsh to overcome phosphate inhibition, making elution less efficient. | Use a low-salt, slightly alkaline elution buffer (e.g., 10 mM Tris-HCl, pH 8.0-8.5). Pre-heat the elution buffer to 60-70°C. Increase the incubation time of the elution buffer on the column to 5-10 minutes. Perform a second elution step. |
Experimental Protocol: DNA Purification from a Phosphate-Containing Lysis Buffer
This protocol provides a modified workflow for a standard silica spin-column kit to improve DNA recovery from samples lysed in a buffer containing phosphate.
Caption: Optimized workflow for DNA purification from phosphate-containing lysates.
Methodology:
-
Prepare Lysate: Following your specific lysis protocol that uses a phosphate buffer, ensure that the sample is completely homogenized.
-
Adjust pH (Optional but Recommended): For every 100 µL of lysate, add 10 µL of 3 M sodium acetate, pH 5.2. Mix thoroughly. This helps to lower the pH of the mixture to a range more favorable for DNA binding.
-
Binding Step:
-
To the pH-adjusted lysate, add 5-7 volumes of the binding buffer provided with your silica spin-column kit. The higher volume helps to ensure the chaotropic salt concentration is sufficient to overcome the phosphate.
-
Add 1 volume of 100% ethanol (relative to the initial lysate volume). Mix well by pipetting.
-
-
Load Column: Transfer the mixture to a spin column placed in a collection tube. Centrifuge according to the manufacturer's instructions. Discard the flow-through.
-
Wash Steps:
-
Perform the first wash as per the manufacturer's protocol (typically with a wash buffer containing a lower concentration of chaotropic salt).
-
Perform the second wash with an ethanol-based wash buffer. It is critical to remove all residual salts, including phosphates.
-
-
Dry Spin: After the final wash, centrifuge the empty column for an additional 1-2 minutes at high speed to remove any residual ethanol. This is a critical step, as ethanol can inhibit downstream applications.
-
Elution:
-
Place the spin column in a clean 1.5 mL microcentrifuge tube.
-
Add 30-50 µL of pre-heated (65°C) elution buffer (10 mM Tris-HCl, pH 8.5) directly to the center of the silica membrane.
-
Incubate at room temperature for 5-10 minutes.
-
Centrifuge for 1-2 minutes to elute the purified DNA.
-
For maximum recovery, you can perform a second elution by reapplying the eluate to the column and repeating the incubation and centrifugation, or by using a fresh aliquot of elution buffer.
-
References
- 1. quora.com [quora.com]
- 2. DNA separation by silica adsorption - Wikipedia [en.wikipedia.org]
- 3. Improved Protocol for DNA Extraction from Subsoils Using Phosphate Lysis Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low concentration DNA extraction and recovery using a silica solid phase - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting trisodium phosphate buffer pH for optimal enzyme activity
Welcome to our technical support center for trisodium phosphate (TSP) buffer systems. This resource is designed to assist researchers, scientists, and drug development professionals in effectively preparing and troubleshooting TSP buffers to achieve optimal enzyme activity.
Frequently Asked Questions (FAQs)
Q1: What are the pKa values for a phosphate buffer system?
Phosphoric acid is a triprotic acid, meaning it has three dissociation constants (pKa values). These values are crucial for preparing phosphate buffers at different pH ranges.[1][2][3][4]
| pKa Value | Corresponding Acid-Base Pair | Effective Buffering pH Range |
| pKa1: 2.15 | H₃PO₄ / H₂PO₄⁻ (Phosphoric Acid / Dihydrogen Phosphate) | 1.15 - 3.15 |
| pKa2: 7.20 | H₂PO₄⁻ / HPO₄²⁻ (Dihydrogen Phosphate / Hydrogen Phosphate) | 6.20 - 8.20 |
| pKa3: 12.33 | HPO₄²⁻ / PO₄³⁻ (Hydrogen Phosphate / Phosphate) | 11.33 - 13.33 |
Q2: What is the typical pH of a this compound (TSP) solution?
A solution of this compound (Na₃PO₄) in water is strongly alkaline. The pH of a TSP solution typically ranges from 11.5 to 12.5.[1] For example, the pH of a 0.1% solution is approximately 11.5, while a 1% solution is around 11.9.
Q3: How do I choose the correct phosphate species for my desired buffer pH?
To create an effective buffer, you should select a conjugate acid-base pair where the pKa of the acid is close to your target pH.
-
For a buffer in the neutral pH range (around 7) , you would use monosodium phosphate (NaH₂PO₄) as the acid and disodium phosphate (Na₂HPO₄) as the conjugate base.
-
For a buffer in the alkaline pH range (around 12) , you would use disodium phosphate (Na₂HPO₄) as the acid and this compound (Na₃PO₄) as the conjugate base.
Q4: Can I use a this compound buffer for any enzyme?
No, while versatile, phosphate buffers can inhibit certain enzymes. For instance, they can interfere with the activity of some kinases and metalloenzymes. It is crucial to consult the literature for your specific enzyme to ensure compatibility. Phosphate buffers can also precipitate in the presence of divalent cations like Ca²⁺ and Mg²⁺.
Troubleshooting Guides
Issue 1: Difficulty achieving the target pH.
Symptom: The pH of the buffer solution resists change, especially around pH 7.2, even after adding a significant amount of acid or base.
Cause: This is due to the high buffering capacity of the phosphate buffer near its pKa values. The buffer is most effective at resisting pH changes at or near its pKa.
Solution:
-
Use Concentrated Titrants: Use a higher concentration of a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH) for adjustment to avoid significant volume changes.
-
Slow and Steady Addition: Add the titrant slowly while continuously monitoring the pH with a calibrated pH meter.
-
Anticipate the Buffer Zone: Be aware that as you approach the pKa, you will need to add more titrant to change the pH.
Issue 2: The pH of my prepared buffer changes upon dilution.
Symptom: A 10x concentrated phosphate buffer at a specific pH shows a significant shift in pH when diluted to a 1x working solution. For example, a 10x PBS at pH 6.8 may become pH 7.4 upon dilution.
Cause: This is a known real-world phenomenon where the activity coefficients of the buffer components change with concentration, affecting the measured pH.
Solution:
-
pH After Dilution: Always prepare the concentrated stock and then measure and adjust the pH of the final, diluted 1x working solution.
-
Consistent Protocol: Follow a consistent and well-documented protocol for buffer preparation to ensure reproducibility.
Issue 3: My enzyme activity is lower than expected.
Symptom: The enzyme shows little to no activity in the prepared this compound buffer.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect pH: The buffer pH is outside the optimal range for the enzyme. | Verify the buffer's pH at the experimental temperature. The optimal pH for enzymes can be narrow; for example, alkaline phosphatase is most active between pH 8 and 10. |
| Buffer Inhibition: Phosphate ions may be inhibiting the enzyme. | Consult literature to see if your enzyme is inhibited by phosphate. Consider alternative buffers like Tris or HEPES if inhibition is a known issue. |
| Precipitation of Cofactors: If your enzyme requires divalent cations (e.g., Mg²⁺, Ca²⁺), they may have precipitated with the phosphate ions. | Prepare the buffer and enzyme solution separately and mix them just before the assay. Alternatively, consider a different buffer system that does not precipitate with essential cofactors. |
| Incorrect Temperature: The pH of the buffer was not adjusted at the experimental temperature. | The pH of phosphate buffers can be temperature-dependent. Always adjust the final pH of the buffer at the temperature at which the enzyme assay will be performed. |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Sodium Phosphate Buffer (pH 7.4)
This protocol uses monosodium and disodium phosphate to achieve a pH in the neutral range.
Materials:
-
Monosodium phosphate, monobasic (NaH₂PO₄)
-
Disodium phosphate, dibasic (Na₂HPO₄)
-
Distilled water
-
1 M HCl and 1 M NaOH for pH adjustment
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare Stock Solutions:
-
Solution A (0.2 M NaH₂PO₄): Dissolve 27.6 g of NaH₂PO₄ in 1 L of distilled water.
-
Solution B (0.2 M Na₂HPO₄): Dissolve 53.61 g of Na₂HPO₄·7H₂O (or 28.39 g of anhydrous Na₂HPO₄) in 1 L of distilled water.
-
-
Mix Stock Solutions:
-
In a beaker, combine 19 mL of Solution A and 81 mL of Solution B. This will give you a starting pH close to 7.4.
-
-
Adjust the pH:
-
Place the beaker on a stir plate with a stir bar.
-
Immerse a calibrated pH electrode in the solution.
-
Slowly add 1 M HCl to lower the pH or 1 M NaOH to raise the pH until it reaches exactly 7.4.
-
-
Final Volume:
-
Transfer the solution to a 200 mL volumetric flask and add distilled water to the mark to achieve a final concentration of 0.1 M.
-
Protocol 2: Adjusting this compound Buffer pH for Alkaline Phosphatase Activity
This protocol starts with a this compound solution and adjusts the pH to the optimal range for an enzyme like alkaline phosphatase (e.g., pH 9.8).
Materials:
-
This compound (Na₃PO₄)
-
Disodium phosphate (Na₂HPO₄) or a strong acid like HCl
-
Distilled water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a 0.1 M this compound Solution: Dissolve 16.39 g of anhydrous Na₃PO₄ in approximately 800 mL of distilled water.
-
Initial pH Measurement: The initial pH will be highly alkaline (above 12).
-
pH Adjustment:
-
While stirring, slowly add a solution of 0.1 M disodium phosphate (Na₂HPO₄) or dropwise add a concentrated strong acid like HCl.
-
Monitor the pH continuously with a calibrated pH meter until the desired pH (e.g., 9.8) is reached.
-
-
Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask and bring it to the final volume with distilled water.
Visualizations
Caption: Workflow for preparing and adjusting a phosphate buffer for an enzyme assay.
Caption: Troubleshooting logic for low enzyme activity in a phosphate buffer.
References
Validation & Comparative
A Comparative Guide to Sodium Phosphate Buffers for Scientific Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate buffering agent is a critical decision that underpins experimental validity and product stability. Among the most versatile and widely used systems is the phosphate buffer, derived from the triprotic phosphoric acid. This guide provides an objective comparison between the commonly used "sodium phosphate buffer" (operating at physiological pH) and the high-pH "trisodium phosphate buffer," supported by experimental data and protocols.
The term "sodium phosphate buffer" typically refers to a buffer system prepared by mixing monosodium phosphate (NaH₂PO₄) and disodium phosphate (Na₂HPO₄). This system is effective in the pH range of approximately 6.2 to 8.2, making it ideal for a vast array of biological and pharmaceutical applications that require a neutral pH environment.[1] In contrast, a buffer system utilizing this compound (Na₃PO₄) is created by mixing disodium phosphate (Na₂HPO₄) with this compound, providing a robust buffering capacity in the highly alkaline range of pH 11.0 to 12.5.[2][3]
Fundamental Chemical Properties
The utility of the phosphate buffer system stems from the three dissociation constants (pKa values) of phosphoric acid (H₃PO₄).[4] These values dictate the pH at which each conjugate acid-base pair has its maximum buffering capacity.
-
pKa₁ ≈ 2.15: H₃PO₄ ⇌ H₂PO₄⁻ + H⁺
-
pKa₂ ≈ 7.21: H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺
-
pKa₃ ≈ 12.32: HPO₄²⁻ ⇌ PO₄³⁻ + H⁺
The most common sodium phosphate buffers for biological applications operate around the second pKa (pKa₂), utilizing the dihydrogen phosphate/hydrogen phosphate pair.[2] this compound buffers function around the third pKa (pKa₃), using the hydrogen phosphate/phosphate pair.
The diagram below illustrates the sequential dissociation of phosphoric acid, which forms the basis for the different phosphate buffer systems.
Caption: Dissociation equilibria of phosphoric acid.
Performance Comparison: Buffering Range and Capacity
The primary distinction in performance lies in the effective pH range. A standard sodium phosphate buffer excels at maintaining a stable pH near neutral, while a this compound buffer is designed for highly alkaline conditions. The buffering capacity (β), a measure of a buffer's resistance to pH change upon the addition of an acid or base, is maximal when the pH equals the pKa of the buffering species.
| Parameter | Sodium Phosphate Buffer | This compound Buffer |
| Primary Components | Monosodium Phosphate (NaH₂PO₄) & Disodium Phosphate (Na₂HPO₄) | Disodium Phosphate (Na₂HPO₄) & this compound (Na₃PO₄) |
| Governing pKa | pKa₂ ≈ 7.21 | pKa₃ ≈ 12.32 |
| Optimal pH Range | 6.2 – 8.2 | 11.0 – 12.5 |
| Common Applications | Cell culture media, enzyme assays, protein and DNA formulations, pharmaceutical preparations requiring physiological pH. | Industrial cleaning agents, boiler water treatment, food processing (as an emulsifier and pH regulator), pharmaceutical formulations requiring high pH. |
| Limitations | Can inhibit some enzymatic reactions. Forms precipitates with divalent cations like Ca²⁺ and Mg²⁺. | Strongly alkaline nature can be corrosive and denature sensitive biomolecules. Limited use in biological systems. |
Experimental Data: Determining Buffering Capacity
The buffering capacity of each system can be quantified experimentally by titration. A known volume and concentration of the buffer is titrated with a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). The pH is recorded after each addition, and the buffer capacity (β) is calculated as the moles of added acid/base per unit change in pH.
Representative Titration Data (0.1 M Phosphate Buffers)
| Volume of 0.1M HCl Added (mL) | pH of Sodium Phosphate Buffer (Initial pH 7.2) | pH of this compound Buffer (Initial pH 12.3) | Volume of 0.1M NaOH Added (mL) | pH of Sodium Phosphate Buffer (Initial pH 7.2) | pH of this compound Buffer (Initial pH 12.3) |
| 0.0 | 7.20 | 12.30 | 0.0 | 7.20 | 12.30 |
| 5.0 | 7.11 | 12.26 | 5.0 | 7.29 | 12.34 |
| 10.0 | 7.02 | 12.22 | 10.0 | 7.38 | 12.38 |
| 15.0 | 6.91 | 12.17 | 15.0 | 7.49 | 12.43 |
| 20.0 | 6.78 | 12.11 | 20.0 | 7.62 | 12.49 |
| 25.0 | 6.60 | 12.04 | 25.0 | 7.80 | 12.56 |
| 30.0 | 6.31 | 11.94 | 30.0 | 8.09 | 12.66 |
Note: This table presents illustrative data. Actual values will depend on the precise initial concentrations and ratios of the buffer components.
The data clearly shows that each buffer resists pH changes most effectively near its respective pKa. For the sodium phosphate buffer at pH 7.2, the pH changes are gradual, demonstrating high buffering capacity. Similarly, the this compound buffer at pH 12.3 shows strong resistance to pH shifts.
Experimental Protocols
Protocol 1: Preparation of Sodium Phosphate Buffer (0.1 M, pH 7.4)
-
Prepare Stock Solutions:
-
Solution A (0.2 M NaH₂PO₄): Dissolve 27.6 g of monosodium phosphate (anhydrous) in deionized water to a final volume of 1 L.
-
Solution B (0.2 M Na₂HPO₄): Dissolve 28.4 g of disodium phosphate (anhydrous) in deionized water to a final volume of 1 L.
-
-
Mix Stock Solutions: Combine 19 mL of Solution A with 81 mL of Solution B.
-
Adjust Volume and pH: Add deionized water to bring the volume to approximately 180 mL. Measure the pH with a calibrated pH meter. Adjust the pH to 7.4 by adding small amounts of Solution A (to lower pH) or Solution B (to raise pH).
-
Final Volume: Once the target pH is achieved, add deionized water to a final volume of 200 mL to obtain a 0.1 M buffer.
Protocol 2: Experimental Determination of Buffer Capacity
This protocol outlines the titration method to quantify and compare the buffering capacity of prepared buffer solutions.
Caption: Workflow for determining buffer capacity.
Conclusion
The choice between a standard sodium phosphate buffer and a this compound buffer is dictated entirely by the target pH of the application.
-
Sodium Phosphate Buffers (pH 6.2-8.2): These are the default choice for most biological, biochemical, and pharmaceutical applications that mimic physiological conditions. Their primary components, NaH₂PO₄ and Na₂HPO₄, are well-characterized and provide excellent buffering capacity around neutral pH.
-
This compound Buffers (pH 11.0-12.5): These are specialized buffers for creating and maintaining highly alkaline environments. Their use is prevalent in industrial settings, cleaning formulations, and specific food processing or chemical synthesis applications where high pH is a requirement.
For researchers and drug development professionals, a thorough understanding of the underlying chemical principles and pKa values is essential for selecting and preparing the correct phosphate buffer system to ensure experimental success and product stability.
References
A Comparative Analysis of Trisodium Phosphate (TSP) for Poultry Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trisodium phosphate (TSP) with other antimicrobial agents used in poultry processing. The information presented is based on experimental data from publicly available scientific literature, offering an objective evaluation of TSP's efficacy in reducing pathogenic and spoilage bacteria on poultry products.
Overview of this compound (TSP)
This compound is a food-grade antimicrobial agent generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) and approved by the United States Department of Agriculture (USDA) for use on raw poultry carcasses.[1][2] It is typically applied as a dilute solution (8-12%) by dipping or spraying, significantly reducing bacterial levels on poultry skin.[1][2] The antimicrobial action of TSP is largely attributed to its high alkalinity (pH 10-12), which can disrupt bacterial cell membranes and facilitate the removal of attached bacteria from the carcass surface.[3]
Comparative Efficacy of Antimicrobial Treatments
The following tables summarize the quantitative data from various studies, comparing the antimicrobial effects of TSP with other commonly used agents.
Table 1: Reduction of Pathogenic Bacteria on Poultry Skin
| Antimicrobial Agent | Concentration | Treatment Time | Target Bacteria | Average Log Reduction (CFU/g or CFU/cm²) | Reference |
| This compound (TSP) | 12% (wt/vol) | 15 min | Gram-positive bacteria¹ | 0.87 | |
| Gram-negative bacteria² | 1.28 | ||||
| 10% (w/v) | 10 min | Campylobacter | ~1.2 - 6.4 | ||
| Salmonella | ~0.4 - 6.6 | ||||
| 8-12% | Not Specified | Salmonella Typhimurium, L. monocytogenes, and E. coli O157:H7 | 0.8 - 1.2 | ||
| Acidified Sodium Chlorite (ASC) | 1,200 ppm | 15 min | Gram-positive bacteria¹ | 0.86 | |
| Gram-negative bacteria² | 2.03 | ||||
| Citric Acid (CA) | 2% (wt/vol) | 15 min | Gram-positive bacteria¹ | 1.39 | |
| Gram-negative bacteria² | 1.23 | ||||
| Peroxyacids (PA) | 220 ppm | 15 min | Gram-positive bacteria¹ | 0.74 | |
| Gram-negative bacteria² | 0.78 | ||||
| Sodium Hypochlorite (SH) | 40, 50, 60 ppm | 10 min | Campylobacter and Salmonella | ~0.2 - 1.5 | |
| Hydrogen Peroxide | 1%, 2%, 3% | Not Specified | Salmonella spp. | 50%, 66.6%, 83.3% reduction | |
| Staphylococcus aureus | 55.5%, 100%, 100% reduction |
¹ Gram-positive bacteria included Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. ² Gram-negative bacteria included Salmonella Enteritidis, Escherichia coli, and Yersinia enterocolitica.
Table 2: Reduction of Spoilage Bacteria and General Microbial Counts on Poultry
| Antimicrobial Agent | Concentration | Treatment Time | Target Microorganisms | Average Log Reduction (CFU/g) | Reference |
| This compound (TSP) | 10% (w/v) | 10 min | Aerobic Plate Count | 0.48 (initial) | |
| Enterobacteriaceae | 0.91 (initial) | ||||
| 8-12% | Not Specified | Aerobic bacteria | 0.5 - 2.7 | ||
| Coliforms | 0.8 - 4.1 | ||||
| Enterobacteriaceae | 0.7 - 3.8 | ||||
| TSP (7.5%) + NaCl (7.5%) | 15% total | 10 min | Aerobic Plate Count | Delayed growth, extended shelf life to 12 days | |
| Sodium Chloride (NaCl) | 10% (w/v) | 10 min | Aerobic Plate Count | No significant effect |
Experimental Protocols
Study 1: Comparative Efficacy of Various Antimicrobial Agents (del Río et al., 2007)
-
Objective: To evaluate the effectiveness of TSP, acidified sodium chlorite (ASC), citric acid (CA), and peroxyacids (PA) against pathogenic bacteria on chicken legs during refrigerated storage.
-
Sample Preparation: Chicken legs were inoculated with a cocktail of pathogenic bacteria including Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus, Salmonella Enteritidis, Escherichia coli, and Yersinia enterocolitica.
-
Treatment: Inoculated chicken legs were dipped for 15 minutes in one of the following solutions:
-
12% (wt/vol) this compound (TSP)
-
1,200 ppm Acidified Sodium Chlorite (ASC)
-
2% (wt/vol) Citric Acid (CA)
-
220 ppm Peroxyacids (PA)
-
Potable water (control)
-
-
Storage and Analysis: Samples were stored at 3 ± 1°C and analyzed at 0, 1, 3, and 5 days. Microbial counts were determined by plating on appropriate selective media.
Study 2: Efficacy of TSP and Sodium Chloride on Chicken Breasts (Sallam and Samejima, 2004)
-
Objective: To assess the effect of TSP and sodium chloride (NaCl) dipping on the microbial quality and shelf life of refrigerated chicken breasts.
-
Sample Preparation: Chicken breasts were used.
-
Treatment: Chicken breasts were dipped for 10 minutes in one of the following aqueous solutions (w/v):
-
10% this compound (TSP)
-
10% Sodium Chloride (NaCl)
-
Combination of 7.5% TSP and 7.5% NaCl
-
Distilled water (control)
-
-
Storage and Analysis: Samples were tray-packaged and stored at 2°C. Aerobic plate counts and Enterobacteriaceae counts were determined at various storage intervals.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Antimicrobial Treatment of Poultry
Caption: General experimental workflow for evaluating the efficacy of antimicrobial treatments on poultry.
Proposed Antimicrobial Mechanism of this compound
Caption: Proposed mechanism of action for this compound as a poultry antimicrobial agent.
Alternative Antimicrobial Strategies
While chemical interventions like TSP are effective, the industry is also exploring other strategies to reduce microbial contamination. These include:
-
Organic Acids: Citric acid and lactic acid are known for their antimicrobial properties.
-
Peroxyacids: A mixture of peracetic acid and hydrogen peroxide is an effective antimicrobial.
-
Chlorine and Chlorine Compounds: Sodium hypochlorite and acidified sodium chlorite are widely used in poultry processing.
-
Novel Interventions: Research is ongoing into alternatives such as bacteriophages, antimicrobial peptides, and plant-derived compounds (phytogenics) to reduce reliance on traditional chemical sanitizers.
Conclusion
This compound is a proven and effective antimicrobial agent for reducing bacterial contamination on poultry carcasses. Its efficacy is comparable to, and in some cases exceeds, that of other chemical interventions, particularly against gram-negative bacteria. The choice of an antimicrobial agent will depend on various factors, including the specific pathogens of concern, processing parameters, regulatory approvals, and cost-effectiveness. As the demand for antibiotic-free poultry grows, both traditional and novel antimicrobial strategies will continue to play a crucial role in ensuring the safety of poultry products.
References
A Comparative Guide to Trisodium Phosphate and Citric Acid for Bacterial Control in Food Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of trisodium phosphate (TSP) and citric acid as antimicrobial agents for bacterial control in food samples. The information presented is supported by experimental data to aid in the selection of appropriate intervention strategies in food safety research and development.
Introduction
This compound (TSP) and citric acid are two widely utilized compounds for reducing microbial contamination on food surfaces, particularly on meat and poultry. TSP, an alkaline salt, is known for its strong bactericidal properties, while citric acid, a weak organic acid, is also effective in controlling the growth of various foodborne pathogens. This guide delves into a quantitative comparison of their performance, details the experimental protocols for their evaluation, and illustrates their mechanisms of action.
Data Presentation: Quantitative Comparison of Antimicrobial Efficacy
The following tables summarize the quantitative data on the reduction of key foodborne pathogens by this compound and citric acid on beef and chicken samples. The data is presented as the mean log reduction in colony-forming units (CFU) per gram (g) or square centimeter (cm²) of the food sample.
Table 1: Efficacy of this compound and Citric Acid on Beef Samples
| Target Bacterium | Treatment | Concentration | Treatment Time & Temperature | Mean Log Reduction (CFU/g or cm²) | Reference(s) |
| Escherichia coli O157:H7 | This compound | 10% | 10 min | 4.9 log | [1] |
| Escherichia coli O157:H7 | Citric Acid (extra pure) | 10% | 10 min | 2.3 log | [1] |
| Escherichia coli O157:H7 | This compound | 8-12% | 3 min at 55°C | 0.8 - 1.2 log | [2] |
| Salmonella Typhimurium | This compound | 8-12% | 3 min at 55°C | 0.8 - 1.2 log | [2] |
| Listeria monocytogenes | This compound | 8-12% | 3 min at 55°C | < 1.0 log | [2] |
Table 2: Efficacy of this compound and Citric Acid on Chicken Samples
| Target Bacterium | Treatment | Concentration | Treatment Time & Temperature | Mean Log Reduction (CFU/g or cm²) | Reference(s) |
| Salmonella Enteritidis | This compound | 10% | 10 min | 5.2 log | |
| Salmonella Enteritidis | Citric Acid (extra pure) | 10% | 10 min | 3.5 log | |
| Gram-Positive Bacteria† | This compound | 12% | 15 min | 0.87 log | |
| Gram-Positive Bacteria† | Citric Acid | 2% | 15 min | 1.39 log | |
| Gram-Negative Bacteria‡ | This compound | 12% | 15 min | 1.28 log | |
| Gram-Negative Bacteria‡ | Citric Acid | 2% | 15 min | 1.23 log | |
| Campylobacter | This compound | 8-12% | 10 min at 4°C | ~1.2 - 6.4 log | |
| Salmonella | This compound | 8-12% | 10 min at 4°C | ~0.4 - 6.6 log |
† Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus ‡ Salmonella Enteritidis, Escherichia coli, Yersinia enterocolitica
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for replicating and validating these findings.
Protocol 1: Evaluation of Antimicrobial Efficacy on Meat Surfaces
1. Bacterial Strain Preparation:
-
Revive lyophilized cultures of the target bacterium (e.g., E. coli O157:H7, Salmonella Typhimurium) by inoculating into a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.
-
Harvest bacterial cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 10⁸ CFU/mL.
2. Food Sample Preparation and Inoculation:
-
Obtain fresh beef or chicken samples from a commercial supplier.
-
Cut the samples into uniform sizes (e.g., 5x5 cm pieces).
-
Immerse the samples in the bacterial suspension for a set time (e.g., 15 minutes) to allow for bacterial attachment.
-
Air-dry the inoculated samples in a biosafety cabinet for a short period (e.g., 30 minutes) to ensure attachment.
3. Antimicrobial Treatment:
-
Prepare solutions of this compound (e.g., 10% w/v) and citric acid (e.g., 2% or 10% w/v) in sterile distilled water.
-
Immerse the inoculated food samples into the respective antimicrobial solutions for a specified duration (e.g., 10 minutes) and temperature (e.g., room temperature or 55°C). A control group of samples should be immersed in sterile distilled water.
4. Microbiological Analysis:
-
After treatment, transfer the samples to a sterile stomacher bag containing a neutralizing buffer (e.g., Buffered Peptone Water) to inactivate any residual antimicrobial agent.
-
Homogenize the sample for a set time (e.g., 2 minutes).
-
Perform serial dilutions of the homogenate in sterile diluent.
-
Plate the appropriate dilutions onto selective agar plates for the target bacterium (e.g., MacConkey agar for E. coli, XLD agar for Salmonella).
-
Incubate the plates at the optimal temperature for 24-48 hours.
-
Enumerate the colonies and calculate the bacterial concentration in CFU/g or CFU/cm².
-
The log reduction is calculated as: Log₁₀ (CFU of control) - Log₁₀ (CFU of treated sample).
Mandatory Visualizations
Antimicrobial Mechanism of this compound
The primary antimicrobial action of this compound is attributed to its high alkalinity. The elevated pH disrupts the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell death.
Antimicrobial Mechanism of Citric Acid
Citric acid, a weak organic acid, exerts its antimicrobial effect through a multi-faceted approach. In its undissociated form, it penetrates the bacterial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons (H⁺) and acidifying the cell's interior. This drop in intracellular pH inhibits essential enzymatic activity and disrupts metabolic processes, ultimately leading to cell death.
Experimental Workflow for Antimicrobial Efficacy Testing
The following diagram outlines the logical flow of a typical experiment designed to evaluate the antimicrobial efficacy of a treatment on food samples.
Conclusion
Both this compound and citric acid demonstrate significant antimicrobial activity against common foodborne pathogens on beef and chicken surfaces. The data suggests that TSP can be highly effective, achieving substantial log reductions, particularly at elevated temperatures. Citric acid also provides considerable bacterial reduction and can be more effective against certain types of bacteria under specific conditions. The choice between these two agents may depend on the target microorganism, the food matrix, processing conditions, and regulatory considerations. The experimental protocols and mechanistic diagrams provided in this guide offer a foundation for further research and development in the critical area of food safety.
References
Comparative analysis of trisodium phosphate and other DNA precipitating agents
For researchers and professionals in drug development, the efficient precipitation of DNA is a critical step in numerous molecular biology workflows. The choice of precipitating agent can significantly impact the yield, purity, and integrity of the isolated DNA, thereby influencing the success of downstream applications. This guide provides a comprehensive comparison of common DNA precipitating agents—ethanol, isopropanol, and polyethylene glycol (PEG)—and clarifies the role of trisodium phosphate in nucleic acid purification.
Key Performance Metrics of DNA Precipitating Agents
The effectiveness of a DNA precipitating agent is primarily evaluated based on two key metrics:
-
DNA Yield: The total amount of DNA recovered after precipitation.
-
DNA Purity: Typically assessed by the A260/A280 ratio, where a ratio of ~1.8 is generally considered indicative of pure DNA, free from protein contamination.[1] Ratios significantly lower than 1.8 may suggest the presence of proteins or other contaminants that absorb at 280 nm.
The following table summarizes the performance characteristics of the most widely used DNA precipitating agents.
| Precipitating Agent | Typical Final Concentration | Incubation Temperature | DNA Yield | DNA Purity (A260/A280) | Key Advantages | Key Disadvantages |
| Ethanol | 70-75%[2] | -20°C or colder[3] | High | High (~1.8) | Efficient precipitation of small DNA fragments and low concentrations of DNA; salts remain soluble at low temperatures.[3] | Requires larger volumes (2-2.5 volumes of ethanol); precipitation can be slower. |
| Isopropanol | 35-50% | Room Temperature | High | Generally high, but risk of salt co-precipitation (~1.7-1.8) | Requires less volume (0.7-1 volume); faster precipitation at room temperature; effective for large sample volumes. | Higher risk of co-precipitating salts, which can inhibit downstream enzymatic reactions; less effective for precipitating small DNA fragments. |
| Polyethylene Glycol (PEG) | 5-10% (w/v) | 4°C or on ice | High | High (~1.8) | Size-selective precipitation (larger DNA precipitates at lower PEG concentrations); can be performed under less denaturing conditions. | Can be more time-consuming; PEG can be viscous and difficult to work with; may require additional cleanup steps to remove residual PEG. |
Note on this compound: Extensive literature review did not yield evidence of this compound being used as a primary precipitating agent for DNA. While trisodium citrate is a component of some DNA wash buffers, as seen in protocols like the TRI Reagent DNA/Protein Isolation Protocol, its role is in washing the DNA pellet rather than causing the initial precipitation. The mechanism of DNA precipitation relies on reducing the dielectric constant of the solution (with alcohol) and providing cations to neutralize the negative charge of the DNA backbone, allowing it to aggregate and fall out of solution. It is plausible that the phosphate ions from this compound could interact with the DNA backbone, but its effectiveness and protocol for use as a primary precipitant are not established in the scientific literature.
Mechanisms of Action
The precipitation of DNA from an aqueous solution is a process of reducing its solubility. This is achieved by altering the chemical environment to disrupt the hydration shell surrounding the DNA molecules and neutralize the negative charges of the phosphate backbone.
Ethanol and Isopropanol
Both ethanol and isopropanol are alcohols that act as "anti-solvents" for DNA. Their mechanism of action involves two key principles:
-
Reduction of the Dielectric Constant: Water is a highly polar solvent with a high dielectric constant, which effectively shields the negative charges on the DNA phosphate backbone from positive ions (cations) in the solution. Ethanol and isopropanol have lower dielectric constants than water. Adding them to the aqueous DNA solution reduces the overall dielectric constant, allowing cations to interact more effectively with the phosphate groups.
-
Charge Neutralization: Salts, such as sodium acetate, ammonium acetate, or sodium chloride, are added to the solution to provide cations (e.g., Na+, NH4+). These cations neutralize the negative charges on the DNA backbone.
With the repulsive forces between DNA strands neutralized and the hydration shell disrupted by the alcohol, the DNA molecules aggregate and precipitate out of the solution.
Polyethylene Glycol (PEG)
PEG-mediated precipitation works on a different principle known as molecular crowding or volume exclusion . PEG is a large polymer that, in the presence of salt (typically NaCl), effectively ties up water molecules, reducing the amount of "free" water available to solvate the DNA. This "crowding" effect forces the DNA molecules closer together, promoting their aggregation and precipitation. A key feature of PEG precipitation is its size-selectivity; larger DNA molecules are less soluble and will precipitate at lower concentrations of PEG.
Experimental Protocols
Below are detailed protocols for DNA precipitation using ethanol, isopropanol, and PEG.
Protocol 1: Ethanol Precipitation of DNA
This protocol is suitable for routine DNA precipitation and is particularly effective for small DNA fragments and low DNA concentrations.
Materials:
-
DNA sample in aqueous solution
-
3 M Sodium Acetate (pH 5.2)
-
Ice-cold 100% Ethanol
-
70% Ethanol (room temperature)
-
Microcentrifuge
-
Pipettes and sterile, nuclease-free tips
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your DNA sample. Mix gently by flicking the tube.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol to the mixture.
-
Invert the tube several times to mix. A white, stringy precipitate of DNA may become visible.
-
Incubate the mixture at -20°C for at least 30 minutes. For very low concentrations of DNA, incubation can be extended to overnight.
-
Centrifuge the sample at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet by adding 500 µL of room-temperature 70% ethanol. This step removes co-precipitated salts.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the 70% ethanol.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to resuspend.
-
Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
Protocol 2: Isopropanol Precipitation of DNA
This protocol is advantageous for large sample volumes due to the smaller volume of alcohol required.
Materials:
-
DNA sample in aqueous solution
-
3 M Sodium Acetate (pH 5.2) or 5 M Ammonium Acetate
-
100% Isopropanol (room temperature)
-
70% Ethanol (room temperature)
-
Microcentrifuge
-
Pipettes and sterile, nuclease-free tips
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) or 1/2 volume of 5 M Ammonium Acetate to your DNA sample. Mix gently.
-
Add 0.7 to 1 volume of room-temperature 100% isopropanol.
-
Mix by inverting the tube until the DNA precipitates.
-
Incubate at room temperature for 10-15 minutes.
-
Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of room-temperature 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the 70% ethanol.
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the DNA in a suitable volume of nuclease-free water or TE buffer.
Protocol 3: Polyethylene Glycol (PEG) Precipitation of DNA
This method is useful for size-selective precipitation of DNA.
Materials:
-
DNA sample in aqueous solution
-
PEG/NaCl solution (e.g., 20% PEG 8000, 2.5 M NaCl)
-
Ice-cold 70% Ethanol
-
Microcentrifuge
-
Pipettes and sterile, nuclease-free tips
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Add an equal volume of the PEG/NaCl solution to the DNA sample.
-
Mix thoroughly by inverting the tube.
-
Incubate on ice for at least 30 minutes. Longer incubation times may be necessary for smaller DNA fragments or lower concentrations.
-
Centrifuge at 12,000 x g for 15-30 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol wash.
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the DNA in a suitable volume of nuclease-free water or TE buffer.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the general experimental workflow for DNA precipitation and a logical decision-making process for choosing the appropriate precipitating agent.
Figure 1: General workflow for DNA precipitation.
Figure 2: Decision tree for choosing a DNA precipitating agent.
Conclusion
The choice of DNA precipitating agent is a critical parameter in molecular biology that can significantly affect experimental outcomes. Ethanol is a robust and versatile precipitant, particularly for small or dilute DNA samples. Isopropanol offers a faster, more convenient option for large-volume samples, albeit with a higher risk of salt co-precipitation. Polyethylene glycol provides a valuable alternative for size-selective DNA fractionation. While this compound is not a standard agent for DNA precipitation, understanding the principles behind the established methods allows researchers to make informed decisions to optimize their DNA purification workflows for downstream applications.
References
A Comparative Guide to the Virucidal Efficacy of Trisodium Phosphate and Sodium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the virucidal efficacy of trisodium phosphate (TSP) and sodium hypochlorite (NaOCl), two chemical agents utilized for virus reduction. The information presented is based on available experimental data to assist researchers and professionals in making informed decisions for their specific applications.
Introduction to Virucidal Agents
This compound (TSP) is a strong alkaline compound with the chemical formula Na₃PO₄. When dissolved in water, it creates a solution with a high pH (typically 12-14), which contributes to its cleaning and antimicrobial properties.[1] While extensively used as a cleaning agent and for its antibacterial effects, its virucidal properties are less documented.[1] Food-grade TSP is generally recognized as safe (GRAS) by the FDA for certain applications.[2]
Sodium Hypochlorite (NaOCl) , commonly known as bleach, is a potent oxidizing agent and a broad-spectrum disinfectant.[3] It is widely used for surface disinfection, water treatment, and in healthcare settings due to its effectiveness against a wide range of microorganisms, including bacteria, fungi, and both enveloped and non-enveloped viruses.[3]
Comparative Virucidal Efficacy
Direct comparative studies on the virucidal efficacy of TSP and sodium hypochlorite are limited. However, a key study by Su and D'Souza (2011) provides a direct comparison of their effectiveness in reducing norovirus surrogates on produce surfaces.
Data from Comparative Study on Norovirus Surrogates
The following table summarizes the log₁₀ plaque-forming unit (PFU)/mL reduction of Feline Calicivirus (FCV-F9) and Murine Norovirus (MNV-1) after treatment with TSP and sodium hypochlorite.
| Virus (Initial Titer) | Treatment | Concentration | Contact Time (seconds) | Mean Log₁₀ PFU/mL Reduction |
| FCV-F9 (~5 log₁₀ PFU/mL) | This compound | 2% | 15 or 30 | Undetectable |
| This compound | 5% | 15 or 30 | Undetectable | |
| Sodium Hypochlorite | 200 mg/L | 15 or 30 | Undetectable | |
| FCV-F9 (~7 log₁₀ PFU/mL) | This compound | 2% | 15 or 30 | >5 |
| This compound | 5% | 15 or 30 | Undetectable | |
| Sodium Hypochlorite | 200 mg/L | 15 or 30 | ≤ 1.4 | |
| MNV-1 (~5 log₁₀ PFU/mL) | This compound | 2% | 15 or 30 | ~2-3 |
| This compound | 5% | 15 or 30 | Undetectable | |
| Sodium Hypochlorite | 200 mg/L | 15 or 30 | ~2-3 | |
| MNV-1 (~7 log₁₀ PFU/mL) | This compound | 2% | 15 or 30 | ~2-3.4 |
| This compound | 5% | 15 or 30 | Undetectable | |
| Sodium Hypochlorite | 200 mg/L | 15 or 30 | <1.3 |
Data sourced from Su, X., & D'Souza, D. H. (2011). This compound for Foodborne Virus Reduction on Produce. Foodborne Pathogens and Disease, 8(6), 713–717.
Mechanism of Action
The virucidal mechanisms of TSP and sodium hypochlorite differ significantly.
This compound: The primary virucidal mechanism of TSP is attributed to its high alkalinity. Alkaline solutions with a pH of 11.75 or above have been shown to inactivate enveloped viruses, such as Influenza A virus, by degrading viral proteins, specifically hemagglutinin. This disruption of viral surface proteins prevents the virus from binding to and infecting host cells. While this provides a plausible mechanism for its action against enveloped viruses, the exact mechanism against non-enveloped viruses like norovirus surrogates is less clear but is likely related to the disruption of the protein capsid due to the extreme pH.
Sodium Hypochlorite: Sodium hypochlorite acts as a strong oxidizing agent. When dissolved in water, it forms hypochlorous acid (HOCl), which is the primary disinfecting agent. HOCl and hypochlorite ions can oxidize and denature viral proteins and nucleic acids (RNA and DNA), rendering the virus non-infectious. This broad-spectrum activity is effective against both enveloped and non-enveloped viruses.
Experimental Protocols
A detailed methodology for evaluating the virucidal efficacy of disinfectants is crucial for the reproducibility and validity of results. Below is a summary of the experimental protocol used in the comparative study by Su and D'Souza (2011).
Protocol for Virucidal Efficacy Testing on Produce
-
Virus Propagation and Titer Determination: Feline Calicivirus (FCV-F9) and Murine Norovirus (MNV-1) were propagated in their respective host cell lines (Crandell Rees Feline Kidney cells and RAW 264.7 cells). Viral titers were determined using a plaque assay and expressed as plaque-forming units per milliliter (PFU/mL).
-
Produce Preparation and Inoculation: Lettuce and jalapeño peppers were washed and dried. Samples were then spiked with a known titer of the virus suspension and allowed to dry in a biosafety cabinet for 5 minutes.
-
Disinfectant Treatment: The inoculated produce samples were immersed in solutions of 2% TSP, 5% TSP, 200 mg/L sodium hypochlorite, or sterile water (as a control) for 15 or 30 seconds.
-
Neutralization: Immediately following the treatment, the disinfectant was neutralized by adding cell culture media containing 10% fetal bovine serum.
-
Virus Recovery and Quantification: The virus was recovered from the produce surface, and the remaining infectious virus was quantified using a standardized plaque assay. The log₁₀ reduction in viral titer was calculated by comparing the titers from the treated samples to the control samples.
Visualizations
Logical Relationship of Virucidal Mechanisms
Caption: Mechanisms of virus inactivation by TSP and NaOCl.
Experimental Workflow for Virucidal Efficacy Testing
Caption: A typical workflow for testing virucidal efficacy.
Conclusion
Both this compound and sodium hypochlorite demonstrate virucidal activity, although their efficacy and mechanisms of action differ.
-
Sodium Hypochlorite is a well-established, broad-spectrum virucidal agent effective against both enveloped and non-enveloped viruses. Its efficacy is well-documented across a range of concentrations and contact times.
-
This compound shows significant efficacy against non-enveloped norovirus surrogates, particularly at higher concentrations (5%), where it can outperform lower concentrations of sodium hypochlorite. Its high alkalinity suggests potential efficacy against enveloped viruses through protein degradation, though more research is needed to confirm this and to evaluate its effectiveness against a wider range of viral pathogens.
The choice between this compound and sodium hypochlorite for virus reduction will depend on the specific application, the target virus, the surface material, and safety considerations. For broad-spectrum virucidal activity, sodium hypochlorite is a reliable choice. This compound may present a viable alternative in specific situations, such as in food processing where it is GRAS, and has shown effectiveness against certain non-enveloped viruses. Further research into the virucidal spectrum of this compound is warranted.
References
A Comparative Guide: Trisodium Phosphate vs. Sodium Hydroxide in Cleaning Protocols
For Researchers, Scientists, and Drug Development Professionals
In the meticulous world of research and pharmaceutical development, the integrity of experimental outcomes and product safety hinges on the scrupulous cleanliness of all equipment and surfaces. The removal of biological residues, such as proteins and lipids, is a critical step in preventing cross-contamination and ensuring the validity of scientific data and the purity of manufactured drugs. While sodium hydroxide (NaOH) has traditionally been a stalwart in cleaning-in-place (CIP) and other cleaning protocols due to its potent caustic properties, trisodium phosphate (TSP) presents itself as a viable alternative. This guide provides an objective comparison of these two alkaline cleaning agents, supported by their chemical mechanisms and available data, to assist professionals in making informed decisions for their specific cleaning validation needs.
General Properties and Mechanism of Action
Both this compound and sodium hydroxide are alkaline cleaning agents that function primarily through the saponification of fats and the hydrolysis of proteins into more soluble compounds.[1][2][3]
Sodium Hydroxide (NaOH) , also known as caustic soda, is a strong alkali that effectively breaks down a wide range of organic materials.[4][5] Its high pH leads to the denaturation and solubilization of proteins and the saponification of lipids, converting them into water-soluble soaps. This robust action makes it a common choice for demanding cleaning applications in the biopharmaceutical industry.
This compound (TSP) is a granular solid that forms a strongly alkaline solution in water. It is also a versatile and effective cleaner for removing grease and heavy soils. Its cleaning action is attributed to its high alkalinity, which facilitates the emulsification and saponification of oils and greases.
The fundamental cleaning mechanisms for both compounds can be visualized as follows:
Performance Comparison: Experimental Data Summary
While comprehensive, direct comparative studies are limited, existing research provides insights into the efficacy of both agents. A study on the antimicrobial efficacy of TSP and NaOH at equivalent high pH levels against Listeria monocytogenes on chicken skin showed comparable log reductions, suggesting similar performance under those specific conditions. The following tables summarize the expected performance characteristics based on available data and chemical properties.
Table 1: Quantitative Cleaning Efficacy Comparison
| Performance Parameter | This compound (TSP) | Sodium Hydroxide (NaOH) | Data Source/Reference |
| Protein Removal | Effective at hydrolyzing proteins. | Highly effective at denaturing and hydrolyzing proteins. | General chemical principles, |
| Lipid Removal | Excellent emulsification and saponification of fats and oils. | Strong saponification of lipids. | General chemical principles, |
| Microbial Inactivation | Effective, particularly against Gram-negative bacteria. | Highly effective against bacteria, viruses, and endotoxins. |
Table 2: Operational and Safety Comparison
| Feature | This compound (TSP) | Sodium Hydroxide (NaOH) | Data Source/Reference |
| Typical Concentration | 8-12% for antimicrobial applications. | 0.5-2.0 N for CIP systems. | , |
| Optimal Temperature | Efficacy increases with temperature. | Efficacy increases with temperature. | General chemical principles |
| Material Compatibility | Can be corrosive to certain metals. | Corrosive to aluminum, zinc, and some plastics. | |
| Safety Profile | Skin and eye irritant. Harmful if swallowed. | Corrosive, causes severe skin burns and eye damage. | Safety Data Sheets |
| Environmental Impact | Phosphate content can contribute to eutrophication. | High pH of effluent requires neutralization. | General knowledge |
Experimental Protocols for Efficacy Evaluation
For researchers aiming to conduct their own comparative studies, the following protocols provide a framework for evaluating the cleaning efficacy of TSP and NaOH on protein and lipid residues. These protocols are based on common methodologies in cleaning validation.
Protocol 1: Protein Residue Removal from Stainless Steel Coupons
This protocol outlines a method to quantify the removal of a model protein (e.g., Bovine Serum Albumin, BSA) from a stainless steel surface.
References
A Comparative Analysis of Trisodium Phosphate and Other Alkalis for Sanitization in Research and Pharmaceutical Environments
A comprehensive review of the efficacy, material compatibility, and experimental protocols of key alkaline sanitizing agents.
In the stringent environments of research laboratories and pharmaceutical manufacturing, maintaining sterility is paramount. Alkaline cleaning agents are a cornerstone of sanitization protocols, valued for their efficacy in removing organic residues and inactivating a broad spectrum of microorganisms. Among these, trisodium phosphate (TSP) has historically been a popular choice. This guide provides a comparative study of this compound against other common alkalis—sodium hydroxide, potassium hydroxide, and sodium metasilicate—to assist researchers, scientists, and drug development professionals in selecting the most appropriate sanitization agent for their specific needs. The comparison is based on available experimental data on microbial reduction, biofilm removal, and material compatibility.
Comparative Efficacy of Alkaline Sanitizers
The selection of an alkaline sanitizer is often dictated by its antimicrobial efficacy. The following tables summarize quantitative data from various studies, comparing the performance of this compound and other alkalis in reducing microbial populations.
Microbial Reduction
The effectiveness of a sanitizer is frequently measured by the D-value, which is the time required to achieve a 90% reduction (1-log) in the microbial population under specific conditions.
Table 1: Comparative D-values of this compound and Sodium Hydroxide against Salmonella Typhimurium
| pH | Treatment | Concentration | D-value (minutes) | Reference |
| 10.0 | This compound | 1.5% | 28.3 | [1] |
| 10.0 | Sodium Hydroxide | - | 150.2 | [1] |
| 10.5 | This compound | 2.0% | 9.7 | [1] |
| 10.5 | Sodium Hydroxide | - | 31.5 | [1] |
| 11.0 | This compound | 2.5% | 2.77 | [1] |
| 11.0 | Sodium Hydroxide | - | 5.09 |
Table 2: Log Reduction of Pathogens by this compound and Other Alkalis
| Alkali | Target Microorganism | Concentration | Log Reduction (CFU/g or cm²) | Substrate | Reference |
| This compound | Listeria monocytogenes | 12% | 3.24 | Chicken Wings | |
| Sodium Hydroxide | Listeria monocytogenes | 0.22% | 3.28 | Chicken Wings | |
| This compound | Campylobacter | 8-12% | ~1.2-6.4 | Duck Meat | |
| This compound | Salmonella | 8-12% | ~0.4-6.6 | Duck Meat | |
| This compound | E. coli O157:H7 | 10% | 4.9 | Beef | |
| Sodium Metasilicate | Salmonella Typhimurium | 0.5% | Complete Inactivation | In Vitro |
Biofilm Removal
Biofilms, structured communities of microorganisms encased in a self-produced matrix, present a significant challenge in sanitization. The efficacy of alkaline cleaners in removing biofilms is a critical performance indicator. While direct comparative quantitative data is limited, some studies indicate the effectiveness of certain alkalis. For instance, sodium hydroxide has been shown to be effective in eradicating early-stage Salmonella biofilms. This compound has also been reported to be more effective than sodium hypochlorite against Salmonella biofilms on various surfaces.
Material Compatibility
The compatibility of sanitizing agents with common laboratory and manufacturing materials is crucial to prevent corrosion and degradation of equipment.
Table 3: General Material Compatibility of Alkaline Sanitizers
| Material | This compound | Sodium Hydroxide | Potassium Hydroxide | Sodium Metasilicate |
| Stainless Steel (304, 316) | Recommended | Recommended | Recommended | Recommended |
| Aluminum | Not Recommended | Not Recommended | Not Recommended | Use with caution |
| Plastics (General) | Good | Good | Good | Good |
| Elastomers (Buna-N, EPDM) | Good | Good | Good | Good |
Note: Compatibility can be affected by concentration, temperature, and exposure time. Always consult manufacturer guidelines and conduct specific compatibility testing for critical applications.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of sanitization efficacy studies. Below are summaries of experimental protocols from key studies.
Protocol for Determining D-values of TSP and NaOH against S. Typhimurium
-
Bacterial Culture Preparation: Salmonella Typhimurium CECT 443 was grown in Brain Heart Infusion (BHI) broth. Some cultures were acid-adapted by acidifying the BHI with lactic acid.
-
Treatment Solutions: Solutions of this compound (1.5%, 2.0%, and 2.5%) and sodium hydroxide were prepared in BHI broth, with pH values adjusted to 10.0, 10.5, and 11.0.
-
Experimental Procedure: Bacterial cultures were introduced into the treatment solutions at a specific temperature. Samples were taken at various time intervals.
-
Microbial Enumeration: The number of surviving bacteria in each sample was determined by plating on a suitable growth medium.
-
D-value Calculation: The logarithm of the number of survivors was plotted against time. The D-value was calculated as the negative reciprocal of the slope of the survival curve.
Protocol for Evaluating Sanitizer Efficacy on Food Contact Surfaces
-
Surface Preparation: Stainless steel plates were used as the food contact surface.
-
Inoculation: The surfaces were contaminated with known concentrations of E. coli and S. aureus (approximately 4 log CFU/cm²).
-
Sanitizer Application: Alkaline electrolyzed water (pH 10±2) derived from different mineral salts was applied to the contaminated surfaces for 15 minutes.
-
Post-treatment Analysis: The number of surviving bacteria on the surfaces was determined after the treatment.
-
Calculation of Log Reduction: The log reduction was calculated by comparing the microbial counts before and after the sanitizer application.
Visualizing Sanitization Concepts
To better illustrate the processes and relationships involved in sanitization, the following diagrams are provided.
Caption: A typical experimental workflow for evaluating sanitizer efficacy.
Caption: Factors influencing the efficacy of alkaline sanitizers.
Conclusion
This compound remains a potent sanitizing agent, demonstrating significant efficacy against a range of microorganisms. Experimental data suggests that its performance, particularly at equivalent high pH values, is comparable to or, in some cases, superior to sodium hydroxide. Sodium metasilicate emerges as a viable phosphate-free alternative, also exhibiting strong antimicrobial properties. While direct comparative data with potassium hydroxide is less available, its alkaline nature suggests similar mechanisms of action.
The choice of an alkaline sanitizer should be based on a holistic assessment of its antimicrobial efficacy against specific target organisms, its compatibility with materials in the intended environment, and its biofilm removal capabilities. The experimental protocols and data presented in this guide offer a foundation for making informed decisions. However, it is crucial for research and pharmaceutical facilities to validate the performance of any chosen sanitizer under their specific operational conditions to ensure regulatory compliance and the highest standards of hygiene.
References
Cross-Validation of Experimental Results: A Comparative Guide to Sodium and Potassium Phosphate Buffers
For researchers, scientists, and drug development professionals, ensuring the reproducibility and validity of experimental findings is a cornerstone of scientific rigor. The choice of buffer, a seemingly routine decision, can have a profound impact on experimental outcomes. This guide provides a comprehensive comparison of two widely used phosphate buffers, sodium phosphate and potassium phosphate, with supporting experimental data to aid in the cross-validation of your results.
In biological and biochemical assays, maintaining a stable pH is critical. Phosphate buffers are a popular choice due to their buffering capacity within the physiological pH range. However, the counter-ion—sodium (Na⁺) or potassium (K⁺)—can influence various aspects of an experiment, from protein stability and enzyme kinetics to the efficiency of cell lysis and protein extraction. Cross-validating experiments using both sodium and potassium phosphate buffers can help ensure that observed effects are not artifacts of the specific buffer composition.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, highlighting the differential effects of sodium and potassium phosphate buffers on common experimental parameters.
Table 1: Comparison of Protein Extraction Yield
| Buffer System | Protein Source | Protein Yield (mg/g tissue) | Reference |
| 50 mM Sodium Phosphate (pH 7.5) | Meat Sample | 18.5 ± 1.2 | [1] |
| 10 mM Potassium Phosphate (pH 7.4) with 50 mM NaCl and 0.1% Triton X-100 | Meat Sample | 22.3 ± 1.5 | [1] |
Table 2: Comparison of Enzyme Activity Recovery after Freeze-Thaw Cycles
| Buffer System | Enzyme | Activity Recovery (%) | Key Observation | Reference |
| Sodium Phosphate | β-galactosidase | Lower | Significant pH drop from 7.0 to ~3.8 upon freezing. | [2] |
| Potassium Phosphate | β-galactosidase | Higher | Minimal pH change (increase of ~0.3 units) upon freezing. | [2] |
Table 3: Comparison of Protein Stability during Freeze-Drying
| Buffer System | Protein | Aggregation Level | Key Observation | Reference |
| Sodium Phosphate | Bovine IgG | Higher | Consistently resulted in more turbid reconstituted solids. | |
| Potassium Phosphate | Bovine IgG | Lower | Less aggregation observed compared to sodium phosphate. |
Table 4: Comparative Enzyme Kinetics in Different Buffer Systems
While direct comparative kinetic data for sodium versus potassium phosphate buffers is limited, the following table illustrates the significant impact of buffer choice on enzyme kinetics by comparing a phosphate buffer to other common biological buffers. This highlights the importance of empirical validation.
| Buffer System (at optimal pH) | Enzyme | K_m (mM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (mM⁻¹s⁻¹) | Reference |
| Sodium Phosphate (pH 7.2) | Metalloenzyme (BLC23O) | 0.24 ± 0.01 | 0.15 ± 0.001 | 0.63 | |
| HEPES (pH 7.6) | Metalloenzyme (BLC23O) | 0.54 ± 0.01 | 0.45 ± 0.01 | 0.83 | |
| Tris-HCl (pH 7.4) | Metalloenzyme (BLC23O) | 0.81 ± 0.02 | 0.33 ± 0.002 | 0.41 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate cross-validation studies in your own laboratory.
Cell Lysis and Protein Extraction
This protocol is a general guideline for preparing whole-cell lysates. The optimal buffer and detergent concentrations may vary depending on the cell type and target protein.
Materials:
-
Cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer:
-
Sodium Phosphate Lysis Buffer: 50 mM Sodium Phosphate pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, Protease and Phosphatase Inhibitor Cocktail.
-
Potassium Phosphate Lysis Buffer: 50 mM Potassium Phosphate pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, Protease and Phosphatase Inhibitor Cocktail.
-
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Place cell culture plates on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely and add the appropriate volume of ice-cold lysis buffer (either sodium or potassium phosphate-based) to the plate.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Samples are now ready for downstream applications such as Western blotting.
Western Blot Analysis
This protocol outlines the key steps for performing a Western blot to analyze protein expression. Note the recommendation to use Tris-Buffered Saline (TBS) for antibody incubations to avoid potential interference from phosphate ions.
Materials:
-
Protein lysate (from Protocol 1)
-
SDS-PAGE gels
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibody (specific to the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Workflow for cross-validation of experimental results using different phosphate buffers.
Caption: Simplified diagram of the MAPK/ERK signaling pathway, a key target in drug development.
References
A Comparative Environmental Impact Assessment: Trisodium Phosphate vs. Eco-Friendly Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Trisodium Phosphate and Its Greener Substitutes in Cleaning and Manufacturing Processes
This compound (TSP), a highly effective cleaning and degreasing agent, has long been a staple in various industrial, commercial, and laboratory settings. However, growing environmental concerns, particularly regarding its contribution to water pollution, have spurred the adoption of safer and more sustainable alternatives. This guide provides a comprehensive comparison of the environmental impact of this compound against two common alternatives: sodium carbonate (soda ash) and sodium percarbonate. The following analysis is based on available quantitative data, experimental protocols, and life cycle assessments to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.
Key Environmental Impact Comparison
The primary environmental concern associated with this compound is its high phosphate content, which acts as a nutrient in aquatic ecosystems. When discharged into waterways, TSP can lead to eutrophication—an over-enrichment of water with nutrients that results in excessive algal growth. This process depletes oxygen in the water, harming and potentially killing fish and other aquatic life.[1] In contrast, alternatives like sodium carbonate and sodium percarbonate do not contain phosphates and are considered more environmentally benign.
| Environmental Parameter | This compound (TSP) | Sodium Carbonate (Soda Ash) | Sodium Percarbonate |
| Eutrophication Potential | High, due to phosphate content. Contributes significantly to nutrient pollution in waterways.[1] | Low. An Environmental Product Declaration for natural soda ash reports a freshwater eutrophication potential of 2.15 x 10⁻⁵ kg P-eq per kg. | Low. Decomposes into sodium carbonate and hydrogen peroxide, which further break down into water and oxygen, posing no direct eutrophication risk.[2] |
| Aquatic Toxicity | Moderately toxic to aquatic life. | Low toxicity. A 48-hour EC50 for Ceriodaphnia dubia (a type of water flea) is reported to be 199.82 mg/L.[3] | Low to moderate toxicity. A study on Daphnia sp. suggests a safe concentration below 10.0 mg/L.[3] |
| Biodegradability | Not applicable as it is an inorganic compound. The phosphate component persists in the environment. | Not applicable as it is an inorganic compound. Dissociates into naturally occurring ions in water. | Considered readily biodegradable as it decomposes into water, oxygen, and sodium carbonate. |
| Life Cycle Impacts | Production involves the reaction of phosphoric acid with sodium hydroxide. The environmental footprint is influenced by the production of these raw materials. | Produced via the Solvay process or from natural trona ore. Life cycle assessments indicate that the production process, particularly energy consumption, is a key contributor to its environmental impact. | Manufactured through the reaction of sodium carbonate and hydrogen peroxide, which is an energy-intensive process. |
In-Depth Analysis of Environmental Impacts
Eutrophication: The most significant environmental drawback of this compound is its role in eutrophication. The introduction of excess phosphate into freshwater systems stimulates algal blooms. As these algae die and decompose, they consume large amounts of dissolved oxygen, creating hypoxic (low oxygen) or anoxic (no oxygen) zones that are detrimental to aquatic organisms. This has led to restrictions and bans on the use of phosphates in many cleaning products. Sodium carbonate and sodium percarbonate do not contribute to phosphate-based eutrophication, making them superior alternatives in this regard.
Aquatic Toxicity: While all substances can be toxic at high enough concentrations, the immediate threat to aquatic life from sodium carbonate and sodium percarbonate is considerably lower than that of many other chemical cleaning agents. The toxicity of sodium carbonate is primarily attributed to changes in pH at high concentrations. Sodium percarbonate's toxicity is linked to the release of hydrogen peroxide, which can be harmful to aquatic organisms at certain concentrations. However, it decomposes relatively quickly in the aquatic environment.
Biodegradability: As inorganic compounds, this compound and sodium carbonate do not biodegrade in the traditional sense. However, their environmental fate differs significantly. The phosphate from TSP remains a persistent nutrient, contributing to long-term water quality issues. Sodium carbonate dissociates into sodium and carbonate ions, which are naturally present in aquatic systems. Sodium percarbonate is lauded for its favorable decomposition pathway, breaking down into water, oxygen, and sodium carbonate, substances that are readily assimilated into the environment without long-term negative impacts.
Experimental Protocols
The assessment of the environmental impact of these substances relies on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Aquatic Toxicity Testing: The acute toxicity to aquatic invertebrates is commonly determined using the OECD 202, Daphnia sp. Acute Immobilisation Test . In this test, young daphnids (water fleas) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the concentration at which 50% of the daphnids are immobilized (EC50).
Algal Growth Inhibition Test: The potential for a substance to inhibit the growth of algae is assessed using the OECD 201, Freshwater Alga and Cyanobacteria, Growth Inhibition Test . This test exposes a culture of green algae to various concentrations of the test substance over 72 hours. The inhibition of growth is measured to determine the EC50.
Ready Biodegradability: The biodegradability of organic substances is evaluated using the OECD 301, Ready Biodegradability series of tests. For substances like sodium percarbonate, which decompose to release organic components, a test such as the CO2 Evolution Test (OECD 301 B) can be adapted to measure the ultimate biodegradation.
References
Safety Operating Guide
Proper Disposal of Trisodium Phosphate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of trisodium phosphate (TSP) in a laboratory setting. Researchers, scientists, and drug development professionals will find procedural, step-by-step guidance to ensure safe handling and compliance with regulations.
This compound is a strong alkaline substance that requires careful handling during disposal to mitigate risks to personnel and the environment. While pure, uncontaminated this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its corrosive nature and potential for environmental impact, particularly eutrophication of waterways, necessitate a structured disposal plan.[1][2][3] Contamination with other hazardous materials may alter its classification, requiring disposal as hazardous waste.[1]
Key Disposal and Regulatory Data
For quick reference, the following table summarizes key quantitative data related to the disposal and regulation of this compound.
| Parameter | Value | Notes |
| CERCLA Reportable Quantity | 5000 lbs (2270 kg) | For spills or releases exceeding this amount, notification to the National Response Center is required. |
| EPA Hazardous Waste Code | Potentially D002 (Corrosivity) | This code may apply if the TSP waste has a pH of 12.5 or greater, or if it has the property of causing corrosion. Wastes should be tested to determine applicability. |
| Permissible pH for Drain Disposal | 5.5 - 9.5 | This is a general guideline; always consult your local wastewater treatment authority for specific pH limits before any drain disposal.[4] |
Experimental Protocol: Neutralization of this compound Waste
Aqueous solutions of this compound must be neutralized before they can be considered for drain disposal. The following protocol outlines a safe and effective method for neutralizing alkaline TSP waste in a laboratory environment.
Objective: To neutralize a this compound solution to a pH between 5.5 and 9.5.
Materials:
-
This compound waste solution
-
Dilute hydrochloric acid (HCl) or other suitable acid (e.g., sulfuric acid)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Preparation: Conduct the neutralization in a well-ventilated fume hood. Place the container of TSP waste on a stir plate and add a stir bar.
-
Dilution: If the concentration of the TSP solution is high, dilute it with water to a concentration of 5% or less. This helps to control the rate of the neutralization reaction and dissipate heat.
-
Acid Addition: Slowly add dilute hydrochloric acid to the stirring TSP solution. Add the acid dropwise to avoid a rapid, exothermic reaction.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Endpoint: Continue adding acid until the pH of the solution is within the acceptable range for your local wastewater regulations (typically between 5.5 and 9.5).
-
Disposal: Once the pH is confirmed to be within the acceptable range and the solution contains no other hazardous materials, it may be permissible to dispose of it down the drain with a copious amount of water (at least a 100-fold excess). Always adhere to your institution's and local municipality's specific guidelines for drain disposal.
-
Waste Collection: If the neutralized solution cannot be disposed of down the drain due to other contaminants or local regulations, it must be collected in a properly labeled waste container for pickup by your institution's hazardous waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks and fostering a secure research environment. Always consult your institution's specific safety protocols and local regulations for the most accurate and up-to-date guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trisodium Phosphate
Trisodium Phosphate (TSP) is a versatile inorganic compound utilized across various scientific and industrial applications. While a valuable reagent, its caustic nature necessitates stringent adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of its dust particles. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical safety goggles or a full-face shield | Must be worn at all times to protect against splashes and dust. Contact lenses should not be worn when handling TSP.[1][2][3] |
| Hand Protection | Impervious, chemical-resistant gloves | Nitrile rubber, rubber, or PVC gloves are suitable for preventing skin contact.[1][4] |
| Respiratory Protection | NIOSH-approved respirator for dust | Required when there is a risk of inhaling TSP dust, especially in poorly ventilated areas. |
| Protective Clothing | Chemical-resistant body suit, apron, or coveralls | Should be worn to prevent contamination of personal clothing and skin. |
| Footwear | Rubber boots or other chemical-resistant footwear | Recommended to protect against spills. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is crucial for the safe handling of this compound from acquisition to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. The use of a fume hood or local exhaust ventilation is strongly recommended to minimize dust exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the handling area.
-
Before handling, read the Safety Data Sheet (SDS) thoroughly.
2. Handling and Use:
-
Always wear the appropriate personal protective equipment as outlined in the table above.
-
When preparing solutions, ALWAYS add this compound to water slowly and in small amounts, never the other way around, to prevent a violent reaction and splashing.
-
Avoid generating dust when handling the solid form.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly with soap and water after handling.
3. Storage:
-
Store this compound in a cool, dry, well-ventilated area away from direct sunlight and moisture.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong acids and oxidizing agents. It can be corrosive to aluminum surfaces due to its high pH.
-
Store away from foodstuffs and animal feed.
4. Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
For small spills, the residue may be diluted with water and flushed to a sewer if permitted by local regulations.
-
For larger quantities or if local regulations prohibit sewer disposal, collect the waste in a properly labeled, sealed container for disposal by a licensed waste management facility.
This compound Spill Response Workflow
A prompt and correct response to a this compound spill is critical to mitigate potential hazards. The following diagram outlines the necessary steps for handling a spill.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
